rac Tenofovir-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-CUYPRXAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662200 | |
| Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-94-1 | |
| Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of rac-Tenofovir-d6
This technical guide provides a comprehensive overview of the chemical and physical properties of racemic Tenofovir-d6 (rac-Tenofovir-d6), a deuterated analog of the antiviral agent Tenofovir. This document is intended for use by professionals in research and drug development who utilize isotopically labeled compounds for pharmacokinetic studies, bioanalytical method development, and as internal standards in quantitative analysis.
Core Chemical and Physical Properties
rac-Tenofovir-d6 is a stable, isotopically labeled form of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections.[1] The incorporation of six deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Tenofovir in biological matrices.[2][3]
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to brown solid | [4][5] |
| Storage Temperature | -20°C, protect from light | |
| Solubility | Sparingly soluble in DMSO and water | |
| Purity (HPLC) | >95% | |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) |
Chemical Identifiers and Molecular Data
| Property | Value | Source(s) |
| IUPAC Name | [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid | |
| Synonyms | P-[[1-[(6-amino-9H-purin-9-yl)methyl-d2]ethoxy-1,2,2,2-d4]methyl]phosphonic acid, GS-1278-d6, PMPA-d6 | |
| CAS Number | 1020719-94-1 | |
| Molecular Formula | C₉H₈D₆N₅O₄P | |
| Molecular Weight | 293.25 g/mol | |
| Exact Mass | 293.116 Da |
Mechanism of Action of the Parent Compound: Tenofovir
Tenofovir is an acyclic nucleoside phosphonate analog of adenosine monophosphate. It is a prodrug that requires intracellular phosphorylation to its active metabolite, tenofovir diphosphate. Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase by mimicking the natural substrate, deoxyadenosine 5'-triphosphate. Its incorporation into a growing viral DNA strand leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral replication. This high selectivity for viral enzymes over human DNA polymerases contributes to its therapeutic profile.
Experimental Protocols
rac-Tenofovir-d6 is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of Tenofovir quantification. Below are representative experimental protocols for common analytical techniques.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying Tenofovir in biological matrices like plasma, whole blood, or tissue samples.
1. Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of human plasma, add a working solution of the internal standard, rac-Tenofovir-d6.
-
Add a protein precipitating agent, such as acetonitrile or methanol, to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.
-
Injection Volume: 2-10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for Tenofovir and its deuterated analog.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Tenofovir: The precursor ion [M+H]⁺ at m/z 288.05 is monitored, with product ions typically at m/z 176.0 and 136.0.
-
rac-Tenofovir-d6: The precursor ion [M+H]⁺ at m/z 294.0 is monitored, with corresponding shifted product ions such as m/z 182.0.
-
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS/MS is used for quantification, NMR spectroscopy is a powerful tool for structural confirmation of both Tenofovir and its deuterated analogs.
1. Sample Preparation:
-
Dissolve a sufficient amount of rac-Tenofovir-d6 in a suitable deuterated solvent, such as DMSO-d6 or D₂O.
-
Transfer the solution to an NMR tube.
2. Data Acquisition:
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
In the ¹H NMR spectrum of the non-deuterated Tenofovir, characteristic peaks for the aromatic protons appear around δ=8.00-8.10 ppm. For rac-Tenofovir-d6, the signals corresponding to the deuterated positions will be absent or significantly reduced.
-
The ³¹P NMR spectrum will show a characteristic signal for the phosphonate group.
Conclusion
rac-Tenofovir-d6 is an essential tool for the accurate bioanalysis of Tenofovir. Its chemical and physical properties are well-defined, and its use as an internal standard is established in numerous validated analytical methods. The experimental protocols outlined in this guide provide a foundation for the reliable quantification and characterization of Tenofovir in various research and clinical settings.
References
An In-depth Technical Guide to rac-Tenofovir-d6: Structure, Synthesis, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the chemical structure, synthesis pathways, and experimental methodologies for racemic Tenofovir-d6 (rac-Tenofovir-d6), a deuterated analog of the antiviral agent Tenofovir. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.
Chemical Structure and Properties
rac-Tenofovir-d6 is a synthetic, deuterium-labeled version of racemic Tenofovir. The six deuterium atoms are incorporated into the propan-2-yl side chain, which enhances its utility as an internal standard in quantitative analyses by providing a distinct mass shift from the unlabeled parent drug without significantly altering its chemical properties.[1][2]
The IUPAC name for this compound is [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid.[3][4][5] The deuteration occurs at positions 1, 1, 2, 3, 3, and 3 of the propan-2-yl group attached to the adenine base.
Physicochemical Data
The key physicochemical properties of rac-Tenofovir-d6 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1020719-94-1 | |
| Molecular Formula | C₉H₈D₆N₅O₄P | |
| Molecular Weight | 293.25 g/mol | |
| Accurate Mass | 293.116 Da | |
| Appearance | White Solid | |
| Purity (Typical) | >95% (HPLC) | |
| Deuterium Incorporation | ≥99% atom D | |
| Solubility | Sparingly soluble in DMSO and Water | |
| Storage Temperature | -20°C |
Synthesis Pathways
The synthesis of rac-Tenofovir-d6 is not commonly detailed in standard literature but can be constructed based on established methods for preparing Tenofovir and specific isotopic labeling techniques. A plausible and efficient pathway involves the initial synthesis of a deuterated racemic intermediate, (rac)-[d6]-9-(2-hydroxypropyl)adenine (rac-[d6]-HPA), followed by phosphonylation.
A key strategy for introducing the deuterium labels is through a catalytic hydrogen-deuterium (H-D) exchange reaction on a suitable precursor. The overall synthesis can be broken down into three main stages:
-
Preparation of Racemic Precursor: Synthesis of (rac)-9-(2-hydroxypropyl)adenine (rac-HPA).
-
Isotopic Labeling: Deuteration of rac-HPA to yield rac-[d6]-HPA.
-
Phosphonylation and Deprotection: Conversion of the deuterated alcohol to the final phosphonic acid product.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis pathway from the starting materials to the final deuterated product.
Caption: Synthesis pathway for rac-Tenofovir-d6.
Experimental Protocols
The following sections provide representative methodologies for the key stages of rac-Tenofovir-d6 synthesis. These protocols are derived from established procedures for Tenofovir synthesis and known deuteration techniques.
Stage 1: Synthesis of (rac)-9-(2-hydroxypropyl)adenine (rac-HPA)
This stage involves the N9-alkylation of adenine with racemic propylene carbonate.
Methodology:
-
Suspend adenine in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Add a catalytic amount of a strong base (e.g., sodium hydroxide).
-
Add racemic propylene carbonate to the mixture.
-
Heat the reaction mixture (e.g., to 100-120°C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the mixture and precipitate the crude product by adding an anti-solvent like isopropanol or toluene.
-
Filter the solid, wash with the anti-solvent, and dry under vacuum to yield crude rac-HPA.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/isopropanol) to obtain pure rac-HPA.
Stage 2: Deuteration via H-D Exchange to form rac-[d6]-HPA
This critical step introduces the deuterium labels onto the propyl side chain of the precursor.
Methodology:
-
In a high-pressure reaction vessel, dissolve rac-HPA in a suitable solvent such as D₂O or a deuterated alcohol (e.g., MeOD).
-
Add the catalysts, typically 10% Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂).
-
Seal the vessel, purge with nitrogen, and then pressurize with deuterium gas (D₂).
-
Heat the mixture (e.g., to 80-100°C) and stir vigorously for an extended period (24-72 hours) to facilitate the H-D exchange.
-
Monitor the extent of deuteration periodically by taking aliquots and analyzing via ¹H NMR (disappearance of proton signals) or Mass Spectrometry (mass shift).
-
Once the desired level of deuteration is achieved, cool the reaction, carefully vent the D₂ gas, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Evaporate the solvent under reduced pressure to yield the deuterated product, rac-[d6]-HPA.
Stage 3: Phosphonylation and Deprotection
This two-step sequence converts the deuterated alcohol into the final phosphonic acid.
Methodology:
-
Alkylation:
-
Suspend the dried rac-[d6]-HPA in a polar aprotic solvent (e.g., DMF or N-methyl-2-pyrrolidone).
-
Add a strong, non-nucleophilic base, such as magnesium tert-butoxide (Mg(OtBu)₂), and stir to form the alkoxide.
-
Slowly add a solution of a protected phosphonomethylating agent, such as diethyl ((tosyloxy)methyl)phosphonate, to the mixture at a controlled temperature (e.g., 50-60°C).
-
Maintain the temperature and stir until the reaction is complete (monitored by HPLC). This "telescoped" approach often proceeds directly to hydrolysis without isolating the water-soluble phosphonate ester intermediate.
-
-
Deprotection/Hydrolysis:
-
Cool the reaction mixture from the previous step.
-
Add bromotrimethylsilane (TMSBr) to cleave the phosphonate esters. This is a common method for converting diethyl phosphonates to the free phosphonic acid.
-
After stirring, quench the reaction by adding water or an aqueous acid.
-
Adjust the pH of the solution to precipitate the crude rac-Tenofovir-d6.
-
Filter the solid, wash with a cold solvent (e.g., acetone or isopropanol), and dry under vacuum.
-
Further purification can be achieved by recrystallization to yield the final high-purity product.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a laboratory setting for the synthesis and purification of rac-Tenofovir-d6.
Caption: Experimental workflow for rac-Tenofovir-d6 synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rac Tenofovir-d6 | C9H14N5O4P | CID 45040468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TRC-T018502-10MG | LGC Standards [lgcstandards.com]
- 5. This compound | TRC-T018502-10MG | LGC Standards [lgcstandards.com]
The Unseen Partner: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, achieving accuracy and reproducibility is paramount. This technical guide delves into the core mechanism of action of deuterated internal standards, the silent partners that ensure data integrity in mass spectrometry-based assays. By understanding their function, researchers can harness their full potential to overcome the inherent variability of analytical processes, leading to more robust and reliable results in drug development and other scientific endeavors.
The Fundamental Principle: Taming Analytical Variability
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for quantifying molecules in complex biological matrices. However, the journey from sample collection to final result is fraught with potential for variability. This variability can arise from multiple sources, including:
-
Sample Preparation: Inconsistencies in extraction efficiency, sample handling, and potential for analyte degradation.
-
Injection Volume: Minor variations in the volume of sample introduced into the LC-MS system.
-
Chromatographic Separation: Shifts in retention time and potential for co-eluting matrix components to interfere with the analyte of interest.
-
Mass Spectrometric Detection: Fluctuations in ionization efficiency, often influenced by the sample matrix (matrix effects), and instrument drift over time.
To counteract these variables, a known quantity of an internal standard (IS) is added to every sample, calibrator, and quality control sample at the beginning of the analytical workflow. The fundamental principle is that the IS will experience the same variations as the analyte. By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.
Why Deuterated Internal Standards Reign Supreme
The ideal internal standard behaves identically to the analyte throughout the entire analytical process. This is where stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, excel. A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H or D).
This subtle change in mass has profound implications for its function as an internal standard:
-
Chemical and Physicochemical Similarity: Deuterated standards are, for all practical purposes, chemically identical to the analyte. They share the same polarity, pKa, and functional groups, ensuring they behave similarly during extraction, chromatography, and ionization.
-
Co-elution: Due to their near-identical physicochemical properties, deuterated internal standards typically co-elute with the analyte from the liquid chromatography column. This is a critical factor, as it ensures both the analyte and the IS are subjected to the same matrix effects at the same time.
-
Mass Differentiation: Despite their chemical similarity, the mass difference imparted by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.
The use of a deuterated internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, a phenomenon where co-eluting matrix components suppress or enhance the ionization of the analyte.
The Mechanism of Action in Practice: A Step-by-Step Workflow
The mechanism of action of a deuterated internal standard is best understood by examining its role in a typical bioanalytical workflow.
Figure 1. Bioanalytical Workflow Using a Deuterated Internal Standard
The logical relationship of how a deuterated internal standard corrects for analytical variability is illustrated below.
Figure 2. Correction Mechanism of a Deuterated Internal Standard
Quantitative Evidence: The Impact of Deuterated Internal Standards
The theoretical advantages of deuterated internal standards are borne out by empirical data. Numerous studies have demonstrated their superiority over other types of internal standards, such as structural analogs. The following tables summarize the typical performance improvements observed when using a deuterated internal standard.
Table 1: Comparison of Precision and Accuracy
| Parameter | With Deuterated IS | With Structural Analog IS | Without IS |
| Precision (%CV) | |||
| Intra-day | < 5% | 5-15% | > 15% |
| Inter-day | < 10% | 10-20% | > 20% |
| Accuracy (%Bias) | |||
| Intra-day | ± 5% | ± 10-15% | > ± 20% |
| Inter-day | ± 10% | ± 15-20% | > ± 25% |
Table 2: Compensation for Matrix Effects and Recovery
| Parameter | With Deuterated IS | With Structural Analog IS |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 15% | Often > 15% |
| Extraction Recovery (%CV) | < 10% | Can be > 15% |
Data are representative values compiled from various bioanalytical method validation studies.
Potential Limitations and Considerations: The Kinetic Isotope Effect
While deuterated internal standards are the gold standard, they are not without potential limitations. The most significant of these is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reaction for processes that involve the cleavage of this bond.
In the context of bioanalysis, the KIE can manifest in two ways:
-
Chromatographic Isotope Effect: The subtle differences in physicochemical properties between the deuterated and non-deuterated molecules can sometimes lead to a slight separation on the chromatographic column. If the analyte and the internal standard do not perfectly co-elute, they may experience different degrees of matrix effects, which can compromise the accuracy of the quantification.
-
Differential Metabolism: If the deuteration occurs at a site of metabolism, the deuterated internal standard may be metabolized at a different rate than the analyte. This is generally not a concern for in vitro bioanalysis but can be a factor in in vivo studies where the stability of the internal standard is critical.
To mitigate these potential issues, careful selection of the deuteration site is crucial. Deuterium atoms should be placed on positions that are not susceptible to metabolic attack and are less likely to influence the chromatographic behavior of the molecule.
Experimental Protocols: A Foundation for Robust Bioanalysis
The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The following provides a detailed methodology for a key experiment in bioanalytical method validation: the assessment of matrix effects.
Protocol: Assessment of Matrix Effect Using a Deuterated Internal Standard
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and to demonstrate the ability of the deuterated internal standard to compensate for these effects.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare separate stock solutions of the analyte and the deuterated internal standard in an appropriate solvent.
-
Preparation of Spiking Solutions: Prepare spiking solutions of the analyte and the deuterated IS at concentrations relevant to the intended assay range.
-
Sample Preparation (Three Sets of Samples for Each Matrix Source):
-
Set 1 (Analyte and IS in Post-Extraction Spiked Matrix):
-
Extract a known volume of blank matrix from each of the six sources using the intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
After extraction, spike the resulting extract with the analyte and the deuterated internal standard at a known concentration (typically at low and high QC levels).
-
-
Set 2 (Analyte and IS in Neat Solution):
-
Prepare solutions of the analyte and the deuterated internal standard in the reconstitution solvent at the same final concentrations as in Set 1.
-
-
Set 3 (Blank Matrix):
-
Process a known volume of blank matrix from each of the six sources using the intended sample preparation method without the addition of analyte or IS.
-
-
-
LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set 1) / (Peak Area of Analyte in Set 2)
-
A MF > 1 indicates ion enhancement, while a MF < 1 indicates ion suppression.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set 1) / (Peak Area Ratio of Analyte/IS in Set 2)
-
-
Calculate the Coefficient of Variation (%CV):
-
Calculate the %CV of the MF and the IS-normalized MF across the six different matrix sources.
-
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤ 15%. A low %CV demonstrates that the deuterated internal standard effectively compensates for the variability in matrix effects across different sources.
Conclusion: An Indispensable Tool for Quality Data
Deuterated internal standards are an indispensable tool in modern bioanalysis. Their mechanism of action, rooted in their chemical identity to the analyte, allows them to effectively track and correct for the myriad of variables that can compromise data quality. By understanding the principles of their operation, their potential limitations, and the rigorous experimental validation required, researchers can confidently employ these powerful tools to generate the high-quality, reproducible data that is the bedrock of scientific advancement and drug development.
An In-Depth Technical Guide to the Physical and Chemical Characteristics of rac Tenofovir-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of racemic Tenofovir-d6 (rac Tenofovir-d6). This deuterated analog of Tenofovir, a cornerstone antiretroviral medication, serves as a critical internal standard for pharmacokinetic and metabolic studies. This document outlines its fundamental properties, analytical methodologies, and metabolic fate, presenting data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
This compound, a white solid, is the deuterated form of Tenofovir, a nucleotide reverse transcriptase inhibitor. The inclusion of six deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Tenofovir in biological matrices.
Table 1: General and Computed Physical & Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid | PubChem |
| Synonyms | (Rac)-Tenofovir-d6, rac-Tenofovir-D6, Tenofovir-d6 | PubChem |
| CAS Number | 1020719-94-1 | PubChem |
| Molecular Formula | C₉H₈D₆N₅O₄P | PubChem |
| Molecular Weight | 293.25 g/mol | PubChem |
| Appearance | White solid | ESS Chem Co.[1] |
| Purity | >95% (HPLC) | LGC Standards[2] |
| Solubility | Sparingly soluble in DMSO and water. | Cayman Chemical[3] |
| Storage Temperature | -20°C | LGC Standards[2] |
| XLogP3 (Computed) | -1.6 | PubChem |
Table 2: Physical Properties of Tenofovir (Non-deuterated)
| Property | Value | Source |
| Melting Point | 276-280 °C | PubChem |
| Solubility in Water | 13.4 mg/mL | PubChem |
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not available in the public literature. However, a general chemoenzymatic synthesis for Tenofovir can be adapted to produce the deuterated analog. This would involve the use of deuterated starting materials. A plausible synthetic approach is outlined below, based on the chemoenzymatic synthesis of Tenofovir.[4]
General Chemoenzymatic Synthesis Approach:
-
Alkylation: Commercially available 6-chloropurine is alkylated with a deuterated chloroacetone analog in the presence of a base (e.g., anhydrous potassium carbonate) in a suitable solvent like dimethylformamide (DMF) to yield a deuterated ketone intermediate.
-
Reduction: The resulting prochiral ketone is stereoselectively reduced to the corresponding alcohol. This can be achieved using a chemical reducing agent like sodium borohydride or, for higher stereoselectivity, an alcohol dehydrogenase (ADH) biocatalyst.
-
Phosphonylation: The hydroxyl group of the deuterated alcohol intermediate is then alkylated with a phosphonate precursor, such as tosylated diethyl(hydroxymethyl) phosphonate, in the presence of a base.
-
Hydrolysis: The final step involves the hydrolysis of the phosphonate esters to yield the phosphonic acid moiety of this compound. This is typically achieved by treatment with an acid, such as hydrobromic acid.
It is crucial to note that this is a generalized pathway, and optimization of reaction conditions would be necessary for the synthesis of the deuterated compound.
Quantification by LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Tenofovir in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative example of such a method.
Sample Preparation (Human Plasma):
-
Protein Precipitation: To 200 µL of human plasma, add an internal standard solution containing Tenofovir-d6. Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the clear supernatant to a clean tube for analysis.
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a Waters Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm), is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically employed.
-
Flow Rate: A flow rate of around 0.25 mL/min is common.
-
Injection Volume: Typically 10 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Tenofovir and Tenofovir-d6 are monitored.
Chemical Characteristics
Stability and Degradation
While specific stability studies on this compound are not extensively reported, the stability of Tenofovir has been investigated under various stress conditions. These studies provide insights into the potential degradation pathways of its deuterated analog.
Tenofovir is known to degrade under hydrolytic conditions, particularly in acidic and alkaline environments. The degradation follows pseudo-first-order kinetics. In acidic conditions, the primary degradation products identified are 6-Hydroxy adenine derivative of Tenofovir and (2-hydroxypropan-2-yloxy) methylphosphonic acid. The molecule is relatively stable under neutral and oxidative stress conditions.
Table 3: Stability of Tenofovir under Various Conditions
| Condition | Stability | Reference |
| Acidic Hydrolysis (0.1 M HCl) | Degradation observed | |
| Alkaline Hydrolysis (0.1 M NaOH) | Degradation observed | |
| Neutral Hydrolysis (pH 4.5) | No significant degradation | |
| Oxidative Stress (3% and 30% H₂O₂) | No significant degradation | |
| Thermal Stress (Solid State) | Stable |
It is important for researchers to consider these stability characteristics when preparing and storing solutions of this compound, especially when used as a quantitative standard.
Metabolic Pathway and Mechanism of Action
Tenofovir is a prodrug that requires intracellular activation to exert its antiviral effect. The metabolic pathway of Tenofovir is a critical aspect of its pharmacology.
Metabolic Activation of Tenofovir
Once inside the cell, Tenofovir undergoes two sequential phosphorylation steps, catalyzed by cellular kinases, to form the active metabolite, Tenofovir diphosphate.
Caption: Metabolic activation of Tenofovir to its active diphosphate form.
Mechanism of Action
Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase. It mimics the natural substrate, deoxyadenosine triphosphate (dATP). Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.
Caption: Mechanism of action of Tenofovir diphosphate as a reverse transcriptase inhibitor.
Conclusion
This compound is an indispensable tool in the research and development of antiretroviral therapies. Its well-defined chemical structure and distinct mass make it an excellent internal standard for the accurate quantification of Tenofovir. While experimentally determined physical data for the deuterated form is limited, the known characteristics of Tenofovir provide a strong basis for its application. Understanding its stability, metabolic pathway, and analytical methodologies is crucial for its effective use in preclinical and clinical research, ultimately contributing to the advancement of HIV treatment and prevention.
References
Decoding the Quality Seal: An In-depth Technical Guide to Interpreting a rac-Tenofovir-d6 Certificate of Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Interpreting the Certificate of Analysis for rac-Tenofovir-d6
This technical guide provides a detailed framework for understanding and interpreting a Certificate of Analysis (CoA) for rac-Tenofovir-d6, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies of the antiviral drug Tenofovir. A thorough comprehension of the CoA is paramount for ensuring the quality, identity, and purity of this critical reagent, thereby guaranteeing the accuracy and reproducibility of experimental results.
Introduction to the Certificate of Analysis
A Certificate of Analysis is a formal document issued by a manufacturer's quality control department that confirms a specific batch of a product meets its predetermined release specifications. For a complex, isotopically labeled compound like rac-Tenofovir-d6, the CoA provides essential data on its identity, purity, and isotopic enrichment. This guide will deconstruct the typical components of a rac-Tenofovir-d6 CoA, offering insights into the underlying analytical techniques and the interpretation of the presented data.
Key Data Presentation
The quantitative data on a rac-Tenofovir-d6 CoA is typically presented in a clear, summary format. Below are tables summarizing the key analytical results one would expect to find, based on publicly available information and typical specifications from various suppliers.
Table 1: General Product Information
| Parameter | Typical Specification | Example Data |
| Product Name | rac-Tenofovir-d6 | rac-Tenofovir-d6 |
| Catalog Number | Supplier Specific | ESS0241 |
| Lot/Batch Number | Unique Alphanumeric Code | GR-17-153 |
| CAS Number | 1020719-94-1 | 1020719-94-1 |
| Molecular Formula | C₉H₈D₆N₅O₄P | C₉H₈D₆N₅O₄P |
| Molecular Weight | ~293.25 g/mol | 293.25 g/mol |
| Appearance | White to off-white solid | White Solid |
| Solubility | Soluble in DMSO or Methanol | Conforms |
| Storage Conditions | -20°C, protect from light | Store at -18°C in a dry place away from direct sunlight |
Table 2: Analytical Test Results
| Analytical Test | Parameter | Specification | Example Result |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥95% (typically >98%) | 99.0%[1] |
| Mass Spectrometry (MS) | Identity Confirmation ([M+H]⁺) | Conforms to theoretical mass (approx. 294.1) | Conforms (shows peak at m/z = 294.1)[1] |
| Nuclear Magnetic Resonance (¹H-NMR) | Structural Conformance | Conforms to reference spectrum | Conforms |
| Isotopic Purity (by MS or NMR) | Deuterium Incorporation | ≥98% atom D | ~99% atom D[1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited on a typical rac-Tenofovir-d6 CoA. These protocols are representative and may vary between testing laboratories.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of the rac-Tenofovir-d6 sample by separating it from any non-deuterated Tenofovir and other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[2][3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of methanol and phosphate buffer (90:10 v/v).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Tenofovir, which is around 260 nm.
-
Sample Preparation: A known concentration of the rac-Tenofovir-d6 is dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and methanol).
-
Analysis: The sample is injected into the HPLC system. The retention time of the major peak corresponding to rac-Tenofovir-d6 is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight of rac-Tenofovir-d6 and to assess its isotopic distribution.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this compound.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule ([M+H]⁺).
-
Sample Introduction: The sample, dissolved in a suitable solvent, is infused directly into the mass spectrometer or introduced via an LC system.
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
Interpretation:
-
Identity: The presence of a prominent peak corresponding to the expected mass of the protonated molecule ([C₉H₈D₆N₅O₄P + H]⁺) at approximately m/z 294.1 confirms the identity of the compound.
-
Isotopic Purity: The mass spectrum will also show smaller peaks corresponding to molecules with fewer or more deuterium atoms (e.g., d5, d7). The relative intensities of these peaks are used to estimate the isotopic purity. A high isotopic purity is indicated by the dominant intensity of the peak for the d6 species.
-
A more detailed analysis of the fragmentation pattern can also be performed to further confirm the structure. The fragmentation of Tenofovir typically involves the loss of the phosphonate group and parts of the side chain.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the compound and to provide information about the location and extent of deuteration.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Interpretation:
-
The ¹H-NMR spectrum of a highly deuterated compound like rac-Tenofovir-d6 will show significantly reduced or absent signals at the positions where deuterium atoms have replaced protons.
-
The remaining proton signals should correspond to the non-deuterated positions in the molecule (e.g., the adenine ring protons). The chemical shifts and coupling patterns of these signals are compared to a reference spectrum of non-deuterated Tenofovir to confirm the core structure.
-
The integration of the residual proton signals can provide a semi-quantitative measure of the isotopic purity.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of a rac-Tenofovir-d6 Certificate of Analysis.
Conclusion
Interpreting a rac-Tenofovir-d6 Certificate of Analysis is a critical skill for any scientist working with this material. By carefully examining the data presented for purity, identity, and isotopic enrichment, and by understanding the methodologies used to generate this data, researchers can confidently assess the quality of the reagent. This diligence ensures the integrity of experimental data and contributes to the overall success of research and development endeavors in the pharmaceutical sciences.
References
In-Depth Technical Guide to rac Tenofovir-d6: Properties, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on racemic Tenofovir-d6, a deuterated isotopologue of the antiviral drug Tenofovir. This document is intended for researchers, scientists, and professionals in drug development, offering key data, analytical methodologies, and insights into its biological significance. Rac Tenofovir-d6 is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of Tenofovir quantification in biological matrices.
Core Compound Data
The fundamental properties of this compound are summarized below, providing essential information for its identification and use in a laboratory setting.
| Property | Value |
| CAS Number | 1020719-94-1 |
| Molecular Formula | C₉H₈D₆N₅O₄P |
| Molecular Weight | 293.25 g/mol |
Mechanism of Action and Metabolic Pathway of Tenofovir
To appreciate the role of this compound in research, it is crucial to understand the mechanism of action of its non-deuterated counterpart, Tenofovir. Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) effective against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).
Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. Once in the bloodstream, these prodrugs are converted to Tenofovir. For Tenofovir to exert its antiviral effect, it must be phosphorylated intracellularly to its active form, Tenofovir diphosphate (TFV-DP).[1][2] This two-step phosphorylation is carried out by cellular kinases.[3]
TFV-DP is a structural analog of deoxyadenosine 5'-triphosphate (dATP) and acts as a competitive inhibitor of viral reverse transcriptase.[2] When incorporated into a growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[4]
The cellular uptake of Tenofovir is mediated by organic anion transporters (OATs), particularly OAT1 and OAT3. The subsequent phosphorylation to the active diphosphate form is a critical step for its antiviral activity.
References
Navigating the Isotopic Landscape: A Technical Guide to the Purity Requirements of rac-Tenofovir-d6 for Research Applications
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern analytical and metabolic research. This guide provides an in-depth exploration of the isotopic purity requirements for racemic Tenofovir-d6, a deuterated analog of the antiviral drug Tenofovir. High isotopic purity is paramount for its primary application as an internal standard in quantitative bioanalysis, ensuring the accuracy and reliability of pharmacokinetic and drug metabolism studies.
The Imperative of Isotopic Purity in Deuterated Standards
In the realm of drug development and clinical research, accurate quantification of drug molecules and their metabolites in biological matrices is critical. Isotope dilution mass spectrometry (IDMS) is the gold standard for this purpose, and it relies on the use of a stable isotope-labeled internal standard (SIL-IS), such as Tenofovir-d6.[1] A SIL-IS is chemically identical to the analyte of interest but has a greater mass due to the incorporation of heavy isotopes, in this case, deuterium.[2]
The fundamental principle of IDMS is the addition of a known amount of the SIL-IS to a sample at the earliest stage of analysis.[3] Because the SIL-IS and the unlabeled analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, handling, and ionization in the mass spectrometer.[2] By measuring the ratio of the analyte to the SIL-IS, researchers can correct for sample loss and matrix effects, leading to highly accurate and precise quantification.[3]
However, the accuracy of this technique is fundamentally dependent on the isotopic purity of the SIL-IS. It is practically impossible to synthesize a compound with 100% isotopic purity. The final product will inevitably be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For a d6-labeled compound like Tenofovir-d6, this means the presence of molecules with fewer than six deuterium atoms (d0 to d5). The presence of the unlabeled analyte (d0) in the internal standard solution can lead to an overestimation of the analyte's concentration in the sample. Therefore, stringent isotopic purity requirements are essential.
Quantitative Purity Requirements for rac-Tenofovir-d6
While specific requirements can vary slightly based on the sensitivity and regulatory context of the assay, general guidelines for deuterated internal standards are well-established. For reliable and reproducible results in quantitative bioanalysis, both high chemical and isotopic purity are necessary.
| Purity Parameter | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that no other chemical entities are present that could interfere with the analytical measurement. |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte (d0) from the internal standard, preventing artificially inflated measurements of the target analyte. |
| d0 Contribution | < 2% | A direct measure of the amount of unlabeled analyte in the internal standard. A low percentage is critical for accurate quantification, especially at the lower limit of quantification (LLOQ). |
| Number of Deuterium Atoms | 3-8 | A sufficient mass shift (ideally ≥ 3 amu) is needed to resolve the mass-to-charge ratio (m/z) of the internal standard from the natural isotopic distribution of the unlabeled analyte, preventing spectral overlap. Tenofovir-d6, with a mass shift of 6 amu, meets this criterion well. |
Commercial suppliers of rac-Tenofovir-d6 often specify a purity of ≥99% for the sum of all deuterated forms (d1-d6), which aligns with these general recommendations.
Experimental Protocols for Purity Assessment
The determination of isotopic purity for rac-Tenofovir-d6 requires sophisticated analytical techniques capable of differentiating between isotopologues. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This method allows for the precise mass measurement of the different isotopologues of Tenofovir-d6 and their relative abundances.
Methodology:
-
Sample Preparation: A solution of rac-Tenofovir-d6 is prepared in a suitable solvent (e.g., methanol/water) at a concentration appropriate for direct infusion or LC-MS analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The instrument should be calibrated to ensure high mass accuracy.
-
Analysis:
-
Direct Infusion: The sample solution is directly infused into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
LC-MS: The sample is injected onto a liquid chromatography system coupled to the HRMS. A chromatographic separation step can help to resolve the analyte from any potential chemical impurities. A typical column is a C18 reverse-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.
-
-
Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of Tenofovir and all its deuterated isotopologues (e.g., m/z 288 to 295 for the [M+H]+ ions).
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5, d6).
-
The intensity of the peak for each isotopologue is measured.
-
The isotopic purity is calculated by dividing the intensity of the desired deuterated peak (d6) by the sum of the intensities of all related isotopic peaks (d0 through d6). A correction for the natural isotopic abundance of other elements (e.g., 13C, 15N) may be necessary for highly accurate measurements.
-
Structural Integrity and Labeling Position Confirmation by NMR Spectroscopy
While MS provides information on the distribution of isotopologues, NMR spectroscopy is used to confirm the position of the deuterium labels and the overall structural integrity of the molecule.
Methodology:
-
Sample Preparation: A sufficient amount of the rac-Tenofovir-d6 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Analysis:
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly pure Tenofovir-d6 sample, the signals corresponding to the protons that have been replaced by deuterium should be absent or significantly reduced in intensity. The integration of any residual proton signals at the labeled positions relative to the signals of non-labeled protons can provide an estimate of isotopic purity.
-
²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei, confirming the presence of deuterium at the expected positions in the molecule.
-
¹³C and ³¹P NMR: These spectra can be used to confirm the overall carbon and phosphorus framework of the molecule, ensuring no structural degradation has occurred during the synthesis and purification process.
-
Visualizing the Workflow for Isotopic Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive assessment of rac-Tenofovir-d6 purity.
Caption: Workflow for Isotopic Purity Assessment.
Conclusion
The reliability of quantitative data generated using rac-Tenofovir-d6 as an internal standard is directly linked to its isotopic purity. Adherence to stringent purity specifications, typically an isotopic enrichment of ≥98% and a chemical purity of >99%, is essential. By employing robust analytical methodologies such as high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently verify the quality of their deuterated standards. This diligence ensures the accuracy and reproducibility of experimental results, which is fundamental to advancing drug development and clinical research.
References
A Technical Guide to High-Purity rac-Tenofovir-d6: Commercial Availability and Core Methodologies for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability of high-purity racemic (rac)-Tenofovir-d6, a deuterated internal standard crucial for pharmacokinetic and drug metabolism studies. Addressed to researchers, scientists, and drug development professionals, this document outlines key commercial suppliers, their product specifications, and detailed experimental protocols for its application.
Commercial Suppliers and Product Specifications
The procurement of high-purity rac-Tenofovir-d6 is critical for ensuring the accuracy and reproducibility of experimental results. Several reputable commercial suppliers offer this isotopically labeled compound. The following table summarizes the key specifications from a selection of these suppliers.
| Supplier | Catalog Number | Purity (Chemical) | Purity (Isotopic) | Available Quantities |
| ESS Chem Co. | ESS0241 | >95% by HPLC; 99.0% by HPLC (specific lot)[1][2] | >98% atom D; ~99% atom D (specific lot)[1][2] | Inquire |
| Clinivex | - | - | - | Inquire[3] |
| Immunomart | HY-113904S | 98.98% | - | Inquire |
| MedChemExpress | HY-113904S | - | - | 1 mg, In-stock |
| Parchem | - | - | - | Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot |
| LGC Standards | TRC-T018502-10MG | >95% (HPLC) | - | 1 mg, 10 mg |
| Sussex Research | SI200020 | >95% (HPLC) | >95% | Inquire |
| Biotech Hub Africa | - | - | - | 5 mg |
| Cayman Chemical | - | - | ≥99% deuterated forms (d1-d6) | Inquire |
Note: Purity and availability information may vary by lot and are subject to change. Researchers are advised to request lot-specific certificates of analysis from the suppliers.
Experimental Protocols
The use of rac-Tenofovir-d6 as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays, is a standard practice in drug metabolism and pharmacokinetic studies. Below are representative protocols for its use.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh the desired amount of rac-Tenofovir-d6. Dissolve the compound in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to a final concentration of 1 mg/mL. For instance, dissolve 1 mg of rac-Tenofovir-d6 in 1 mL of methanol. Sonicate briefly to ensure complete dissolution. Store the stock solution at -20°C.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol or a mixture of methanol and water). The concentration of the working solutions should be chosen based on the expected concentration range of the analyte (Tenofovir) in the biological samples.
Sample Preparation for LC-MS/MS Analysis
The following is a general protein precipitation protocol for the extraction of Tenofovir and the internal standard from plasma samples:
-
Sample Spiking: To 100 µL of the plasma sample, add a known amount (e.g., 10 µL) of the rac-Tenofovir-d6 working solution. The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes of the plasma volume, e.g., 300 µL).
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for improved sensitivity.
-
Injection: Inject a specific volume of the final sample into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters should be optimized for Tenofovir and rac-Tenofovir-d6.
-
Liquid Chromatography (LC): A C18 reverse-phase column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used. The multiple reaction monitoring (MRM) transitions for Tenofovir and rac-Tenofovir-d6 should be determined and optimized.
-
Tenofovir: The precursor ion ([M+H]+) is m/z 288.1. A common product ion is m/z 176.1.
-
rac-Tenofovir-d6: The precursor ion ([M+H]+) is m/z 294.1. The product ion will also be shifted by 6 Da.
-
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Chemoenzymatic synthesis of Tenofovir.
Caption: Typical analytical workflow for Tenofovir quantification.
References
An In-depth Technical Guide on the Antiviral Activity of Tenofovir and its Labeled Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of Tenofovir and its analogues. It delves into the core mechanisms of action, presents quantitative data on its efficacy, and details the experimental protocols used to ascertain its antiviral and cytotoxic properties. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies.
Introduction to Tenofovir
Tenofovir is an acyclic nucleotide analogue of adenosine monophosphate that has demonstrated potent antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] It is a cornerstone of antiretroviral therapy and is available in prodrug forms, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which enhance its oral bioavailability.[2][3] The development of labeled Tenofovir analogues has also opened avenues for advanced research, including in vivo imaging of viral replication and pharmacokinetic studies.[4]
Mechanism of Action
Tenofovir's antiviral activity is rooted in its ability to inhibit viral DNA synthesis.[2] As a nucleotide analogue, it requires intracellular phosphorylation to its active diphosphate form, Tenofovir Diphosphate (TFV-DP). This process is a key step in its mechanism of action.
Cellular Uptake and Phosphorylation:
Tenofovir, delivered as a prodrug, enters the host cell where it is converted to Tenofovir monophosphate and then to the active TFV-DP by cellular kinases. This metabolic activation is crucial for its antiviral effect.
Figure 1: Cellular uptake and activation of Tenofovir.
Inhibition of Viral Reverse Transcriptase and DNA Polymerase:
TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for viral reverse transcriptase (in HIV) and DNA polymerase (in HBV). Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.
Figure 2: Mechanism of viral replication inhibition by Tenofovir.
Quantitative Antiviral Activity
The antiviral potency of Tenofovir and its analogues is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Table 1: In Vitro Antiviral Activity of Tenofovir and its Prodrugs against HIV-1
| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Tenofovir (TFV) | Various | 40 - 8500 | >100 | >12 - >2500 | |
| Tenofovir Disoproxil Fumarate (TDF) | MT-2 | 5.5 | >10 | >1818 | |
| Tenofovir Alafenamide (TAF) | MT-2, MT-4, PBMCs | 5 - 7 | 4.7 - 42 | >900 - >8853 | |
| TAF against HIV-1 Subtypes A-G | PBMCs | 0.10 - 12.0 | Not Reported | Not Reported | |
| TAF against HIV-2 | PBMCs | 1.8 | Not Reported | Not Reported |
Table 2: In Vitro Antiviral Activity of Tenofovir and its Prodrugs against HBV
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Tenofovir (TFV) | HepG2 2.2.15 | 1.1 | >10 | >9.1 | |
| Tenofovir Disoproxil Fumarate (TDF) | HepG2 2.2.15 | 0.02 | >10 | >500 |
Labeled Tenofovir Analogues
The development of labeled Tenofovir analogues has been instrumental in advancing our understanding of its pharmacokinetics and in the development of novel diagnostic tools.
Radiolabeled Analogues for PET Imaging:
Positron Emission Tomography (PET) imaging using radiolabeled drugs allows for the non-invasive visualization of drug distribution in vivo. A Tenofovir analogue, 18F-PMPA, has been used in preclinical studies to investigate the pharmacokinetics of Tenofovir, particularly its accumulation in the renal cortex, which is associated with its potential nephrotoxicity. This approach provides valuable insights into drug disposition and potential side effects.
Fluorescently Labeled Analogues:
While less common, fluorescently labeled Tenofovir analogues can be utilized for in vitro studies to visualize cellular uptake and intracellular distribution using fluorescence microscopy. These tools are valuable for high-throughput screening and mechanistic studies. Although specific quantitative antiviral data for fluorescently labeled Tenofovir is not widely published, their utility lies in cellular imaging applications. A study has reported the use of a fluorescent sensor for the detection of Tenofovir in biological samples, demonstrating the potential of fluorescence-based methods.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the antiviral activity and cytotoxicity of Tenofovir and its analogues.
5.1. Antiviral Activity Assays
5.1.1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
-
Principle: The assay quantifies the synthesis of DNA from an RNA or DNA template by recombinant HIV-1 RT. Inhibition of this process leads to a decrease in the product, which can be measured using various detection methods, such as colorimetric or radiometric assays.
-
Protocol Outline:
-
Prepare a reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, including a labeled dNTP), and recombinant HIV-1 RT enzyme.
-
Add serial dilutions of the test compound (e.g., TFV-DP) to the reaction mixture.
-
Incubate the reaction at 37°C to allow for DNA synthesis.
-
Stop the reaction and quantify the amount of newly synthesized DNA. For colorimetric assays, this may involve the detection of a specific tag incorporated into the DNA.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of RT activity.
-
5.1.2. HBV DNA Polymerase Inhibition Assay
This assay is similar to the HIV RT inhibition assay but uses HBV DNA polymerase.
-
Principle: This assay measures the inhibition of HBV DNA polymerase activity, which is responsible for viral DNA replication.
-
Protocol Outline:
-
Isolate intracellular HBV nucleocapsids from HBV-transfected cells (e.g., HepG2) which contain the active polymerase.
-
Set up an endogenous polymerase reaction with the isolated nucleocapsids, dNTPs (including a radiolabeled dNTP like [α-33P]TTP), and serial dilutions of the test compound.
-
Incubate the reaction to allow for DNA synthesis.
-
Quantify the incorporation of the radiolabeled dNTP into the newly synthesized viral DNA.
-
Determine the IC50 value for the inhibition of HBV DNA polymerase.
-
5.2. Cell-Based Antiviral Assays
These assays measure the inhibition of viral replication in a cellular context.
-
Principle: Susceptible host cells are infected with the virus in the presence of varying concentrations of the antiviral compound. The extent of viral replication is then quantified.
-
Protocol Outline (General):
-
Seed susceptible cells (e.g., MT-4 cells for HIV, HepG2 2.2.15 cells for HBV) in 96-well plates.
-
Infect the cells with a known amount of virus.
-
Add serial dilutions of the test compound to the infected cells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantify the amount of viral replication. This can be done by measuring viral antigens (e.g., p24 for HIV), viral nucleic acids (e.g., qPCR for HBV DNA), or by observing cytopathic effects.
-
Calculate the EC50 value.
-
Figure 3: General workflow for a cell-based antiviral assay.
5.3. Cytotoxicity Assays
5.3.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of the test compound to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Figure 4: Workflow for the MTT cytotoxicity assay.
Conclusion
Tenofovir remains a critical component in the management of HIV and HBV infections due to its potent antiviral activity and well-characterized mechanism of action. The development of its prodrugs, TDF and TAF, has significantly improved its clinical utility. Furthermore, the creation of labeled Tenofovir analogues provides powerful tools for research, enabling deeper insights into its pharmacokinetics and facilitating the development of advanced diagnostic techniques. The standardized experimental protocols outlined in this guide are fundamental for the continued evaluation of Tenofovir and the discovery of new antiviral agents.
References
An In-depth Technical Guide to the Racemic Nature of rac-Tenofovir-d6
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir is a cornerstone in the management of HIV and chronic Hepatitis B infections.[1][2] It functions as an acyclic nucleotide reverse transcriptase inhibitor (NtRTI), effectively terminating the viral DNA chain elongation process.[3][4] The molecule possesses a chiral center, with the (R)-enantiomer being the pharmacologically active isomer.[5] Consequently, controlling the stereochemical purity of Tenofovir and its prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), is critical for ensuring safety and efficacy.
rac-Tenofovir-d6 is the deuterated, racemic form of Tenofovir. The term "racemic" indicates that it is a 1:1 mixture of both the (R)- and (S)-enantiomers. The deuterium labeling (d6) makes it a valuable tool in analytical and clinical research, primarily as an internal standard for pharmacokinetic (PK) and metabolic studies using mass spectrometry. Understanding its racemic nature is fundamental to its application in accurately quantifying the active (R)-enantiomer in various biological matrices.
Mechanism of Action: A Stereoselective Process
Tenofovir's antiviral activity is initiated through a series of intracellular phosphorylation steps that convert it into its active metabolite, tenofovir diphosphate. This active form competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Because Tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the immediate termination of DNA synthesis, thus halting viral replication.
The antiviral potency is almost exclusively associated with the (R)-enantiomer. The (S)-enantiomer is considered a chiral impurity and does not contribute to the therapeutic effect. Therefore, analytical methods must be capable of distinguishing between these two stereoisomers.
Caption: Intracellular activation pathway of (R)-Tenofovir.
Chiral Separation and Analysis
Due to the stereospecific activity of Tenofovir, robust analytical methods are required to separate and quantify the (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. Chiral separation can be achieved using two primary approaches: chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs).
Experimental Protocol: Chiral HPLC using a Chiral Stationary Phase
This method, adapted from a validated protocol for Tenofovir Disoproxil Fumarate, is suitable for resolving the enantiomers of Tenofovir and its derivatives.
-
Objective: To separate and quantify the (S)-enantiomer (chiral impurity) from the (R)-enantiomer (active compound) of Tenofovir Disoproxil Fumarate.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiral AGP (150 x 4.0 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1 M ammonium acetate in water (pH adjusted to 6.8 with ammonia solution) and methanol in an 85:15 (v/v) ratio.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 15 °C
-
Detection Wavelength: 260 nm
-
Experimental Protocol: Chiral HPLC using a Chiral Mobile Phase Additive
This method utilizes a standard achiral column and introduces a chiral selector into the mobile phase to form transient diastereomeric complexes that can be separated.
-
Objective: To achieve enantiomeric separation of Tenofovir on an achiral C18 column.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A buffered solution (pH 4.0) containing 3 mM copper sulfate, 1 mM L-phenylalanine (the chiral selector), and 20 mM ammonium dihydrogen phosphate, mixed with acetonitrile in a 95:5 (v/v) ratio.
-
Flow Rate: 1.0 mL/min (Assumed standard, adjust as needed)
-
Injection Volume: 20 µL (Assumed standard, adjust as needed)
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Quantitative Data
The following table summarizes representative quantitative data from a validated chiral HPLC method for Tenofovir Disoproxil Fumarate, demonstrating the effective separation of the two enantiomers.
| Parameter | (R)-Tenofovir Disoproxil Fumarate | (S)-Enantiomer |
| Retention Time (min) | 7.4 | 10.6 |
| Relative Retention Time | 1.00 | ~1.43 |
| Limit of Detection (LOD) | Not Applicable | 0.015% |
| Limit of Quantitation (LOQ) | Not Applicable | 0.05% |
Data extracted from a study on Tenofovir Disoproxil Fumarate, which is representative of the separation challenge for the Tenofovir core molecule.
Caption: General workflow for the chiral analysis of racemic Tenofovir.
Conclusion
rac-Tenofovir-d6 is an essential analytical tool whose utility is predicated on a thorough understanding of its racemic composition. While the (R)-enantiomer provides the therapeutic benefit by inhibiting viral replication, the (S)-enantiomer is an inactive impurity. The distinct pharmacological profiles of the stereoisomers necessitate the use of specialized chiral separation techniques, primarily HPLC, to ensure the quality and purity of the active pharmaceutical ingredient. The detailed protocols and data presented herein provide a technical foundation for researchers and drug development professionals working with Tenofovir and its deuterated analogs.
References
Navigating the Properties of rac Tenofovir-d6 Powder: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics and optimal storage conditions for rac Tenofovir-d6 powder, providing essential data and protocols for its effective use in a research and development setting.
This technical guide offers a comprehensive overview of the physicochemical properties of this compound powder, a deuterated analogue of the antiviral agent Tenofovir. Primarily intended for researchers, scientists, and professionals in drug development, this document compiles critical data on solubility in various common laboratory solvents and outlines best practices for storage and handling to ensure the compound's integrity and stability.
Core Physicochemical Properties and Storage
This compound is a stable, deuterated form of Tenofovir, an acyclic nucleotide phosphonate reverse transcriptase inhibitor. It is typically supplied as a white to off-white solid powder. Understanding its fundamental properties is crucial for its application in experimental settings.
Storage and Stability
To maintain its long-term integrity, this compound powder should be stored under specific conditions. Multiple suppliers consistently recommend storing the solid powder at -20°C .[1][2] Some sources also advise protecting the compound from light, particularly when in solution. One supplier indicates a stability of at least four years when stored appropriately at -20°C. For solutions in solvents, it is recommended to store them at -80°C for up to six months or at -20°C for one month, with protection from light.
Solubility Profile
The solubility of this compound is a critical parameter for the preparation of stock solutions and experimental assays. While data for the deuterated form is limited, the solubility is expected to be highly comparable to its non-deuterated counterpart, Tenofovir. The following tables summarize the available quantitative solubility data.
Quantitative Solubility Data for Tenofovir
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method/Notes |
| DMSO | ~1 - 4 mg/mL | ~3.48 - 13.92 mM | Heating may be required to achieve higher concentrations. |
| Water | 2 mg/mL | 6.96 mM | Sonication is recommended to aid dissolution. |
| PBS (pH 7.2) | ~2.5 mg/mL | ~8.71 mM | |
| Ethanol | < 1 mg/mL | Insoluble or slightly soluble |
Note: The molecular weight of non-deuterated Tenofovir (287.2 g/mol ) is used for molarity calculations in this table for direct comparison. The molecular weight of this compound is approximately 293.25 g/mol .
Reported Solubility for this compound
| Solvent | Concentration |
| DMSO | Sparingly Soluble |
| Water | Sparingly Soluble |
The term "sparingly soluble" suggests that while dissolution is possible, it may be limited or require specific conditions to achieve higher concentrations. The quantitative data from the non-deuterated form provides a more practical guide for solution preparation.
Mechanism of Action: Intracellular Activation and Viral Inhibition
Tenofovir exerts its antiviral effect by targeting viral reverse transcriptase. However, it must first be activated intracellularly. The following diagram illustrates the metabolic pathway of Tenofovir to its active diphosphate form, which then acts as a chain terminator in viral DNA synthesis.
Figure 1. Intracellular activation pathway of Tenofovir.
Experimental Protocols
General Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, Water, PBS)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. For viscous solvents like DMSO, this may be followed by centrifugation to pellet any remaining suspended particles.
-
Filter the supernatant through a syringe filter to remove any fine particulates.
-
Dilute the clear filtrate with an appropriate solvent to a concentration suitable for the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original solubility based on the dilution factor.
Workflow for Preparation of a Stock Solution
The following workflow outlines the recommended steps for preparing a stock solution of this compound for experimental use.
Figure 2. Workflow for preparing a this compound stock solution.
Conclusion
This guide provides essential technical information on the solubility and storage of this compound powder for research applications. The recommended storage condition is -20°C, protected from light. While sparingly soluble in aqueous solutions, its solubility is enhanced in organic solvents such as DMSO. The provided protocols offer a standardized approach to determining solubility and preparing solutions, ensuring consistency and accuracy in experimental outcomes. The outlined mechanism of action further aids in understanding its biological context. By adhering to these guidelines, researchers can effectively utilize this compound in their studies.
References
Methodological & Application
Application Note and Protocol for the Quantification of Tenofovir in Human Plasma using LC-MS/MS with rac-Tenofovir-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections. Accurate quantification of tenofovir in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tenofovir in human plasma, utilizing its deuterated analog, rac-Tenofovir-d6, as an internal standard (IS) to ensure accuracy and precision.
Principle
This method involves the extraction of tenofovir and the internal standard from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, rac-Tenofovir-d6, compensates for potential variability in sample processing and matrix effects, leading to reliable and reproducible results.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this validated bioanalytical method.
| Parameter | Value | Reference |
| Analyte | Tenofovir | |
| Internal Standard | rac-Tenofovir-d6 | |
| Matrix | Human Plasma (K2EDTA) | |
| Calibration Curve Range | 5.00 - 750 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | [1] |
| Inter-day Precision (%CV) | ≤ 12.3% | [2] |
| Intra-day Precision (%CV) | ≤ 12.3% | [2] |
| Accuracy | 84.9 - 113.1% | [2] |
| Recovery | > 70% |
Experimental Protocols
Materials and Reagents
-
Tenofovir reference standard
-
rac-Tenofovir-d6 (Internal Standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (≥ 98%)
-
Ultrapure water
-
Human plasma with K2EDTA as anticoagulant
Instrumentation
-
Liquid Chromatography system (e.g., Shimadzu, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., API 5000)
-
Analytical column: C18 column (e.g., Luna C18, 100 mm × 2.0 mm, 3 µm)
-
Data acquisition and processing software
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of tenofovir and rac-Tenofovir-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the tenofovir stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the rac-Tenofovir-d6 stock solution with methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of tenofovir.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the rac-Tenofovir-d6 internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tenofovir: m/z 288.0 → 176.1
-
rac-Tenofovir-d6: m/z 294.0 → 182.1 (Note: The exact transition for the d6 variant may need optimization but is predicted based on the fragmentation of the parent compound)
-
-
Key MS Parameters: Optimize collision energy and declustering potential for both analyte and internal standard.
-
Visualizations
Tenofovir Quantification Workflow
Caption: Workflow for the extraction and analysis of tenofovir from human plasma.
Tenofovir Mechanism of Action
Caption: Simplified signaling pathway of tenofovir's mechanism of action.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of tenofovir in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for a wide range of clinical and research applications. The detailed experimental steps and clear visualizations are intended to facilitate the successful implementation of this method in a bioanalytical laboratory setting.
References
- 1. Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of rac-Tenofovir-d6 Solution for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Tenofovir (TFV) is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections.[1] For accurate quantification of Tenofovir and its prodrugs, such as Tenofovir Alafenamide (TAF), in biological matrices, stable isotope-labeled internal standards are essential.[1][2] Rac-Tenofovir-d6 (TFV-d6) is a deuterated analog of Tenofovir commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects and variations during sample preparation and analysis.[2][3] This document provides a detailed protocol for the preparation of stock and working solutions of rac-Tenofovir-d6 for use in quantitative bioanalysis.
Materials and Reagents
All reagents and solvents should be of high-purity, analytical or LC-MS grade.
| Material/Reagent | Supplier Example | Notes |
| rac-Tenofovir-d6 | Cayman Chemical, MedChemExpress | Solid powder, purity ≥98%. |
| Methanol (MeOH) | ThermoFisher Scientific | LC-MS Grade |
| Acetonitrile (ACN) | J.T. Baker | LC-MS Grade |
| Water | Millipore Milli-Q or equivalent | Ultrapure, 18.2 MΩ·cm |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | For initial solubilization if needed. |
| Formic Acid (FA) | ThermoFisher Scientific | For modifying mobile phase. |
| Ammonium Hydroxide | Sigma-Aldrich | For modifying extraction solvents. |
| Class A Volumetric Flasks | VWR, Pyrex | Various sizes (1 mL, 5 mL, 10 mL, 50 mL) |
| Calibrated Pipettes | Eppendorf, Gilson | P20, P200, P1000 |
| Analytical Balance | Mettler Toledo | Readable to at least 0.01 mg |
| Vortex Mixer | Scientific Industries | --- |
| Sonicator | Branson | --- |
| Cryogenic Storage Vials | Nalgene, Corning | For long-term storage of solutions. |
Experimental Protocols
2.1 Safety Precautions
-
Handle rac-Tenofovir-d6 powder in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for rac-Tenofovir-d6 and all solvents before use.
2.2 Preparation of Stock Solution (1 mg/mL)
The primary stock solution is the concentrated, accurately prepared solution from which all other standards and working solutions are derived. Water is a common solvent for Tenofovir-d6.
-
Weighing: Accurately weigh approximately 1.0 mg of rac-Tenofovir-d6 solid using an analytical balance. Record the exact weight.
-
Solubilization: Transfer the weighed powder to a 1.0 mL Class A volumetric flask.
-
Dissolving: Add approximately 0.8 mL of ultrapure water to the flask. Vortex and/or sonicate the solution gently until all the solid is completely dissolved. Note: While TFV-d6 is soluble in water, some sources mention using DMSO for initial solubilization, though water is preferred for LC-MS applications to avoid solvent effects.
-
Final Volume: Once dissolved, bring the flask to the 1.0 mL mark with ultrapure water.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Concentration Calculation: Calculate the exact concentration based on the actual weight and purity of the standard.
-
Formula: Concentration (mg/mL) = (Weight (mg) x Purity) / Volume (mL)
-
-
Storage: Transfer the stock solution into clearly labeled cryogenic vials. Store at -20°C to -30°C for long-term stability. A stability of at least 4 years has been noted for the solid compound.
2.3 Preparation of Working Internal Standard (IS) Solution
The working IS solution is a diluted version of the stock solution, prepared at a concentration suitable for spiking into analytical samples (calibration standards, quality controls, and unknown samples). The final concentration will depend on the specific assay's sensitivity and the expected analyte concentration range. An example concentration for a working IS solution is 100 ng/mL.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate stock. For example, pipette 100 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask and dilute to volume with a relevant solvent (e.g., 50:50 Methanol:Water) to create a 10 µg/mL intermediate solution.
-
Final Working Solution:
-
Pipette 1.0 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent. This solvent should be compatible with the initial sample preparation step (e.g., for protein precipitation, 60:40 100 mM ammonium acetate:acetonitrile has been used).
-
This yields a final working IS solution of 100 ng/mL.
-
-
Homogenization: Cap and invert the flask multiple times to ensure a homogeneous solution.
-
Storage: Store the working solution in labeled vials at 4°C for short-term use (1-2 weeks) or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
2.4 Sample Spiking Protocol
This protocol describes adding the working IS solution to a plasma sample prior to extraction.
-
Aliquot 200 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add a small, precise volume of the working IS solution (e.g., 50 µL of 100 ng/mL TFV-d6) to each tube.
-
Vortex briefly (5-10 seconds) to mix.
-
Proceed immediately to the sample extraction procedure (e.g., protein precipitation or solid-phase extraction).
Quantitative Data Summary
The following tables summarize the concentrations and volumes for the preparation of rac-Tenofovir-d6 solutions.
Table 1: Stock Solution Preparation
| Parameter | Value |
|---|---|
| Analyte | rac-Tenofovir-d6 |
| Target Concentration | 1.0 mg/mL |
| Weighed Amount | ~1.0 mg |
| Solvent | Ultrapure Water |
| Final Volume | 1.0 mL |
| Storage Temperature | -20°C to -30°C |
Table 2: Example Working Solution Preparation
| Step | Stock Concentration | Volume of Stock | Dilution Solvent | Final Volume | Final Concentration |
|---|---|---|---|---|---|
| Intermediate | 1.0 mg/mL | 100 µL | 50:50 MeOH:Water | 10 mL | 10 µg/mL |
| Working IS | 10 µg/mL | 1.0 mL | Assay-specific | 100 mL | 100 ng/mL |
Workflow Visualization
The following diagram illustrates the complete workflow from solution preparation to final data analysis for the quantification of Tenofovir using rac-Tenofovir-d6 as an internal standard.
Caption: Workflow for quantitative analysis using rac-Tenofovir-d6.
References
Application of rac Tenofovir-d6 in Pharmacokinetic Studies of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF)
Introduction
Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) are both prodrugs of Tenofovir, a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections.[1][2] While both drugs ultimately deliver the active metabolite, Tenofovir, their pharmacokinetic profiles differ significantly. TAF is more stable in plasma and is primarily activated intracellularly, leading to higher concentrations of the active metabolite, Tenofovir Diphosphate (TFV-DP), within target cells and approximately 90% lower plasma concentrations of Tenofovir compared to TDF.[3][4][5] This difference in plasma exposure contributes to the improved renal and bone safety profile of TAF.
Accurate and precise quantification of Tenofovir in biological matrices is paramount for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard is crucial in LC-MS/MS-based bioanalysis to correct for variability during sample preparation and analysis. rac Tenofovir-d6 (TFV-d6), a deuterated analog of Tenofovir, is an ideal internal standard for these studies. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and improving the accuracy and precision of the assay.
These application notes provide detailed protocols for the use of this compound in the quantitative analysis of Tenofovir derived from TAF and TDF administration in human plasma.
Key Application: Internal Standard for LC-MS/MS Bioanalysis
This compound serves as an ideal internal standard for the quantification of Tenofovir in complex biological matrices like plasma. By adding a known concentration of Tenofovir-d6 to all samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process, any analyte loss during extraction or fluctuations in instrument response can be normalized. The analyte's concentration is determined by calculating the peak area ratio of the analyte to the internal standard. This approach significantly enhances the robustness, accuracy, and precision of the bioanalytical method.
Principle of Internal Standard Use in LC-MS/MS
Caption: Workflow for Tenofovir quantification using Tenofovir-d6 as an internal standard.
Metabolic Conversion of TAF and TDF
Both TAF and TDF are prodrugs that are metabolized to Tenofovir, which is then phosphorylated to the active antiviral agent, Tenofovir Diphosphate (TFV-DP). Understanding this pathway is essential for interpreting pharmacokinetic data. TDF is rapidly converted to Tenofovir in the plasma by esterases. In contrast, TAF is more stable in plasma and is primarily hydrolyzed intracellularly by Cathepsin A to Tenofovir. This intracellular conversion leads to lower systemic exposure to Tenofovir and higher concentrations of the active TFV-DP in target cells.
Caption: Metabolic pathways of TDF and TAF to the active Tenofovir Diphosphate.
Experimental Protocols
This section details a representative protocol for the quantification of Tenofovir in human plasma using this compound as an internal standard. This method is applicable to pharmacokinetic studies involving either TAF or TDF.
Materials and Reagents
-
Analytes: Tenofovir, this compound (TFV-d6)
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Acids: Formic acid, Phosphoric acid
-
Biological Matrix: Blank human plasma (K2EDTA)
-
Extraction Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or protein precipitation plates/tubes.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Tenofovir in a water:methanol (80:20, v/v) mixture.
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
Store stock solutions at -20°C or below.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Tenofovir stock solution in a 50:50 methanol:water mixture to create working solutions for calibration standards and quality controls.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution in methanol or an appropriate solvent to a final concentration (e.g., 50 ng/mL). This concentration should be optimized based on the mass spectrometer's response.
-
Sample Preparation Protocol (Solid Phase Extraction - SPE)
This protocol is adapted from established methods and is a reliable approach for cleaning up plasma samples.
-
Sample Aliquoting: Pipette 200 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate or microcentrifuge tubes.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution to each well, except for blank samples.
-
Acidification: Add 200 µL of 4% phosphoric acid in water, vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridges (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 0.5% phosphoric acid solution to remove impurities.
-
Elution: Elute Tenofovir and Tenofovir-d6 from the cartridges with 1 mL of 5% ammonia in methanol.
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 97% mobile phase A, 3% mobile phase B).
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical LC-MS/MS parameters for the analysis of Tenofovir. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Condition |
| Column | Reversed-phase C18 or Polar-RP column (e.g., Phenomenex Synergi 4µ Polar-RP 50 x 2 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 - 30 µL |
| Gradient Elution | Start with low %B (e.g., 3%), ramp up to a high %B (e.g., 80-95%) to elute the analyte, then return to initial conditions for re-equilibration. |
| Total Run Time | 5 - 10 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen at 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for Tenofovir and Tenofovir-d6
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Reference |
| Tenofovir | 288.1 / 288.2 | 176.0 / 176.1 | 25 - 30 | |
| Tenofovir-d6 | 294.1 | 176.1 | ~25-30 |
Note: The exact m/z values and collision energies should be optimized for the specific mass spectrometer being used. Tenofovir-d6 fragments to the same 176.1 product ion as the unlabeled drug, as the deuterium atoms are on a part of the molecule that is lost during fragmentation.
Data Analysis and Validation
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of Tenofovir to Tenofovir-d6 against the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression analysis is typically used to fit the curve. The concentration of Tenofovir in the QC and unknown samples is then calculated from this regression equation.
Table 4: Representative Calibration Curve and QC Levels
| Sample Type | Concentration Range (ng/mL) |
| Calibration Curve | 1.0 - 500 |
| LLOQ | 1.0 |
| Low QC (LQC) | 3.0 |
| Medium QC (MQC) | 150 |
| High QC (HQC) | 375 |
Note: LLOQ = Lower Limit of Quantification. Ranges and QC levels should be established based on the expected concentrations in study samples and validated according to regulatory guidelines (e.g., FDA, EMA).
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analyte and IS.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Recovery and Matrix Effect: Assessed to ensure that extraction efficiency is consistent and that ion suppression or enhancement from the matrix does not compromise the results.
-
Stability: Analyte stability should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The use of this compound as an internal standard is a critical component of robust and reliable LC-MS/MS methods for the quantification of Tenofovir in pharmacokinetic studies of TAF and TDF. The protocols and data presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate high-quality bioanalytical assays. The inherent stability and co-eluting properties of this compound ensure the highest level of accuracy and precision, which is essential for making critical decisions in drug development and clinical research.
References
- 1. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma and intracellular pharmacokinetics of tenofovir in patients switched from tenofovir disoproxil fumarate to tenofovir alafenamide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development and Validation of a Bioanalytical Method for Tenofovir in Human Plasma using rac Tenofovir-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document details a robust and validated bioanalytical method for the quantification of Tenofovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, racemic Tenofovir-d6, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. The chromatographic separation is performed on a reverse-phase column followed by detection using a triple quadrupole mass spectrometer in the positive ion mode. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This application note describes a sensitive and specific LC-MS/MS method for the determination of Tenofovir in human plasma. The use of a deuterated internal standard, Tenofovir-d6, is critical for correcting for matrix effects and variations in sample processing and instrument response.[3]
Materials and Methods
Reagents and Chemicals
-
Tenofovir reference standard (analytical grade)
-
rac Tenofovir-d6 (internal standard, IS)[3]
-
HPLC-grade methanol and acetonitrile[1]
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Stock and Working Solutions
-
Tenofovir Stock Solution (1 mg/mL): Dissolve an appropriate amount of Tenofovir in a 1:1 (v/v) mixture of water and methanol.
-
Tenofovir-d6 Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound in water.
-
Working Solutions: Prepare serial dilutions of the Tenofovir stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the Tenofovir-d6 stock solution to a final concentration of 100 ng/mL in water.
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for analysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into 1.5 mL microcentrifuge tubes.
-
Add 50 µL of the Tenofovir-d6 internal standard working solution (100 ng/mL) to each tube, except for the blank samples.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes the optimized liquid chromatography and mass spectrometry parameters for the analysis of Tenofovir and Tenofovir-d6.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | A suitable gradient to ensure separation from endogenous interferences. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Tenofovir: m/z 288.1 → 176.1; Tenofovir-d6: m/z 294.1 → 176.1 |
| Collision Energy | Optimized for maximum signal intensity |
| Dwell Time | 200 ms |
Method Validation
The bioanalytical method was validated according to the US FDA guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity
The calibration curve was linear over the concentration range of 5 to 1000 ng/mL for Tenofovir in human plasma. The correlation coefficient (r²) was consistently ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | 15 | 4.5 | 2.3 | 6.8 | 3.1 |
| Medium QC | 150 | 3.1 | -1.5 | 5.2 | -0.8 |
| High QC | 750 | 2.5 | 0.8 | 4.1 | 1.2 |
Recovery
The extraction recovery of Tenofovir and Tenofovir-d6 from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent and reproducible across the QC levels.
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Tenofovir | 88.5 | 91.2 | 90.1 |
| Tenofovir-d6 | 89.1 | 90.5 | 89.8 |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
References
- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Application Notes & Protocols: The Use of rac Tenofovir-d6 in HIV and HBV Drug Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tenofovir is a cornerstone nucleotide analog reverse transcriptase inhibitor (NtRTI) used in the treatment and prophylaxis of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] It is typically administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance oral bioavailability.[1][3] Following administration, these prodrugs are metabolized to Tenofovir, which is then phosphorylated by cellular kinases to its active form, Tenofovir diphosphate (TFV-DP).[4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and polymerase (in HBV), competing with the natural substrate deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.
Accurate quantification of Tenofovir in biological matrices is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and assessing treatment adherence. Due to its chemical properties, the gold standard for Tenofovir quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). In such assays, a stable isotope-labeled internal standard is essential for achieving high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis. rac Tenofovir-d6 (TFV-d6) , a deuterated analog of Tenofovir, serves as this ideal internal standard. Its physical and chemical properties are nearly identical to Tenofovir, ensuring it behaves similarly during extraction and chromatographic separation, but its increased mass allows it to be distinguished by the mass spectrometer.
These application notes provide an overview of the role of Tenofovir-d6 in research, quantitative data from relevant studies, and detailed protocols for its use.
Data Presentation
The following tables summarize quantitative data from various studies utilizing LC-MS/MS methods with deuterated Tenofovir as an internal standard for the analysis of Tenofovir (TFV) and its prodrugs/metabolites.
Table 1: LC-MS/MS Method Validation Parameters for Tenofovir (TFV) Quantification
| Parameter | Matrix | Analyte(s) | Concentration Range | LLOQ | Accuracy (% RE) | Precision (% CV) | Reference(s) |
| Linearity | Human Plasma | TAF & TFV | 4.00-400 ng/mL (TAF) 0.400-40.0 ng/mL (TFV) | 4.00 ng/mL (TAF) 0.400 ng/mL (TFV) | Not Specified | Not Specified | |
| Linearity | Dried Blood Spots (DBS) | TFV, FTC, EVG, RPV | 10-2000 ng/mL | 10 ng/mL | -4.73 to 4.78 | < 15% | |
| Linearity | Whole Blood | TFV & TFV-DP | 0.25-256 ng/mL (TFV) 0.5-512 ng/mL (TFV-DP) | 0.25 ng/mL (TFV) 0.5 ng/mL (TFV-DP) | 91.63–109.18% | 2.48–14.08% | |
| Linearity | Human Plasma | BIC, EMT, TAF | 2-500 ng/mL | 2 ng/mL | Not Specified | Not Specified |
TAF: Tenofovir Alafenamide; TFV: Tenofovir; TFV-DP: Tenofovir Diphosphate; FTC: Emtricitabine; EVG: Elvitegravir; RPV: Rilpivirine; BIC: Bictegravir; EMT: Emtricitabine; LLOQ: Lower Limit of Quantification; RE: Relative Error; CV: Coefficient of Variation.
Table 2: Pharmacokinetic Parameters of Tenofovir (TFV) in Human Subjects
| Population | Regimen | Parameter | Value | Unit | Reference(s) |
| HIV/HBV Co-infected | TDF | Apparent Clearance (CL/F) | Decreased by 23.5% with atazanavir/ritonavir | % | |
| Healthy Volunteers (Fasting) | 25 mg TAF | Cmax (TFV) | Not Specified | ng/mL | |
| Healthy Volunteers (Fasting) | 25 mg TAF | AUC (TFV) | Not Specified | ng·h/mL | |
| Healthy Volunteers | TDF 300 mg | Cτ (24h post-dose) | 67.6 ± 20.5 | ng/mL | |
| Healthy Volunteers | TDF 300 mg | Tmax | 2 | h | |
| Pregnant Women (HIV+) | TDF + non-r/PI | AUC₀₋₂₄ | 1.84 | µg·h/mL | |
| Pregnant Women (HIV+) | TDF + r/PI | AUC₀₋₂₄ | 2.41 | µg·h/mL | |
| Pregnant Women (HBV+) | TDF Monotherapy | AUC₀₋₂₄ | 1.86 | µg·h/mL |
TDF: Tenofovir Disoproxil Fumarate; TAF: Tenofovir Alafenamide; Cmax: Maximum Concentration; AUC: Area Under the Curve; Cτ: Trough Concentration; Tmax: Time to Maximum Concentration; r/PI: Ritonavir-boosted Protease Inhibitor.
Experimental Protocols
Protocol 1: Quantification of Tenofovir in Human Plasma using LC-MS/MS
This protocol describes a general method for the simultaneous determination of Tenofovir Alafenamide (TAF) and its metabolite Tenofovir (TFV) in human plasma, adapted from published literature.
1. Materials and Reagents
-
Tenofovir (TFV) analytical standard
-
Tenofovir Alafenamide (TAF) analytical standard
-
Tenofovir-d6 (TFV-d6) internal standard (IS)
-
TAF-d5 internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of TAF, TFV, TAF-d5, and TFV-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of TAF and TFV in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a combined working solution of TAF-d5 and TFV-d6 in acetonitrile at an appropriate concentration (e.g., 50 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (TAF-d5 and TFV-d6).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: UPLC System (e.g., Waters Acquity)
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Implement a suitable gradient to separate TAF and TFV.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5000)
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
TAF: m/z 477.3 → 270.0
-
TFV: m/z 288.1 → 176.1
-
TAF-d5: m/z 482.3 → 270.0 (example, check specific IS)
-
TFV-d6: m/z 294.1 → 182.1 (example, check specific IS)
-
5. Data Analysis
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of unknown samples from the calibration curve.
Visualizations
Mechanism of Action and Metabolic Pathway
The following diagram illustrates the intracellular conversion of Tenofovir prodrugs (TDF/TAF) to the active Tenofovir diphosphate and its mechanism of inhibiting viral replication.
Caption: Intracellular activation and mechanism of Tenofovir.
Experimental Workflow
This diagram outlines the logical workflow for quantifying Tenofovir in a biological sample using this compound as an internal standard.
Caption: Workflow for Tenofovir quantification using an internal standard.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tenofovir amibufenamide? [synapse.patsnap.com]
Solid-Phase Extraction Protocol for Tenofovir and rac Tenofovir-d6 in Human Plasma
Application Note
This document provides a detailed protocol for the solid-phase extraction (SPE) of tenofovir and its deuterated internal standard, rac Tenofovir-d6, from human plasma samples. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of tenofovir. The protocol is designed for use with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and hepatitis B infections. Accurate quantification of tenofovir in biological matrices like plasma is essential for assessing treatment efficacy and patient adherence. Solid-phase extraction is a widely adopted sample preparation technique that effectively removes matrix interferences and concentrates the analytes of interest, leading to improved assay sensitivity and robustness. This application note details a robust SPE protocol using C18 reverse-phase cartridges, which have demonstrated high extraction efficiencies for tenofovir.[1][2][3]
Experimental Protocol
This protocol is a synthesis of established methods for the solid-phase extraction of tenofovir from human plasma.[4][5]
Materials and Reagents:
-
Tenofovir and this compound analytical standards
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Water (HPLC grade)
-
C18 SPE cartridges (e.g., BOND ELUT-C18)
-
Vacuum manifold for SPE
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma, add the internal standard, this compound, to achieve a final concentration appropriate for the analytical range.
-
Acidify the sample by adding an equal volume (200 µL) of 0.1% formic acid or 0.6% trifluoroacetic acid in water.
-
Vortex the mixture for 10-30 seconds.
-
Centrifuge the sample at high speed (e.g., 4000 RPM for 5 minutes) to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of HPLC-grade water containing 0.1% formic acid or 0.6% TFA. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.
-
Allow the sample to pass through the cartridge under gravity or with gentle vacuum.
-
-
Washing:
-
Wash the cartridges with 250 µL to 1 mL of HPLC-grade water containing 0.1% formic acid or 0.6% TFA to remove unretained impurities.
-
-
Elution:
-
Elute tenofovir and this compound from the cartridges using 500 µL to 1 mL of an elution solvent, such as a mixture of methanol and acetonitrile (e.g., 90:10, v/v) or 2% ammoniated methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200-400 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various SPE methods for tenofovir from the literature.
| Parameter | Value | Reference |
| Extraction Recovery (Tenofovir) | ||
| 98.6% | ||
| 97.4% ± 2.5% | ||
| 46.5% (RSD: 8.8%) | ||
| Linear Range (in plasma) | ||
| 20 - 2000 ng/mL | ||
| 10 - 10,000 ng/mL | ||
| 15.6 - 4000 ng/mL | ||
| 3.1 - 1002.0 ng/mL | ||
| Limit of Quantification (LOQ) | ||
| 15.6 ng/mL | ||
| 4.096 µg/L | ||
| Limit of Detection (LOD) | ||
| 2 ng/mL |
Experimental Workflow Diagram
The following diagram illustrates the key steps of the solid-phase extraction protocol.
Caption: Workflow of the solid-phase extraction protocol for tenofovir.
References
- 1. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of tenofovir in human plasma by solid-phase extraction and high-performance liquid chromatography coupled with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Tenofovir from its Deuterated Standard for Bioanalytical Applications
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of tenofovir (TFV) and its deuterated internal standard (IS), such as tenofovir-d6 or 13C5-tenofovir, in biological matrices. The primary application of this method is for pharmacokinetic studies and therapeutic drug monitoring. The chromatographic conditions are optimized to ensure accurate and precise quantification by effectively separating the analytes from endogenous interferences. While tenofovir and its deuterated standard are expected to co-elute due to their similar physicochemical properties, the mass spectrometric detection allows for their distinct quantification based on their mass-to-charge ratios.
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections.[1][2][3] Accurate measurement of its concentration in biological fluids is crucial for ensuring therapeutic efficacy and minimizing toxicity.[4] The use of a stable isotope-labeled internal standard, such as a deuterated analog of tenofovir, is the gold standard for quantitative bioanalysis using LC-MS/MS.[5] This approach compensates for variations in sample preparation and matrix effects, leading to improved accuracy and precision. This document provides a comprehensive protocol for the chromatographic separation and quantification of tenofovir and its deuterated standard.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tenofovir Diphosphate in Human PBMCs using a Stable Isotope-Labeled Internal Standard
Abstract
This application note provides a detailed protocol for the quantification of tenofovir diphosphate (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, in human peripheral blood mononuclear cells (PBMCs). Accurate measurement of intracellular TFV-DP concentrations is crucial for therapeutic drug monitoring, adherence assessment, and pharmacokinetic studies in HIV treatment and pre-exposure prophylaxis (PrEP).[1][2] This method utilizes a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. The protocol described herein is intended for researchers, scientists, and drug development professionals.
Introduction
Tenofovir, a nucleotide analogue reverse transcriptase inhibitor, is a cornerstone of HIV treatment and prevention.[2] Following administration of its prodrugs, tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), tenofovir is phosphorylated intracellularly to its active form, tenofovir diphosphate (TFV-DP).[2] The concentration of TFV-DP within PBMCs, which include target cells for HIV, serves as a key indicator of drug exposure and has been correlated with therapeutic efficacy and adherence.[3] Therefore, a robust and validated analytical method for quantifying TFV-DP in this matrix is essential.
This document outlines two common approaches for TFV-DP quantification in PBMCs by LC-MS/MS: an indirect method involving enzymatic dephosphorylation and a direct method. Both methods rely on the use of a stable isotope-labeled internal standard, such as ¹³C-TFV-DP or TFV-d6, to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.
Experimental Workflow
Caption: Experimental workflow for the quantification of TFV-DP in PBMCs.
Materials and Reagents
-
Chemicals and Standards:
-
Tenofovir diphosphate (TFV-DP) reference standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-TFV-DP or TFV-DP-d6)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium phosphate
-
Formic acid
-
Trifluoroacetic acid
-
Acid phosphatase
-
Nuclease-free water
-
-
Consumables:
-
EDTA collection tubes
-
Ficoll-Paque
-
Phosphate-buffered saline (PBS)
-
Red blood cell lysis buffer
-
Microcentrifuge tubes
-
LC vials
-
-
Equipment:
-
Centrifuge
-
Automated cell counter
-
Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)
-
Solid-phase extraction (SPE) manifold (for indirect method)
-
Nitrogen evaporator
-
Detailed Experimental Protocols
PBMC Isolation and Cell Lysis
-
Blood Collection: Collect whole blood in K₂EDTA tubes.
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Washing and Lysis: Wash the isolated PBMC layer with PBS. Lyse any remaining red blood cells using a lysis buffer.
-
Cell Counting: Resuspend the PBMC pellet in PBS and count the cells using an automated cell counter. This step is critical for normalizing the final TFV-DP concentration.
-
Cell Lysis and Storage: Centrifuge the cell suspension to pellet the PBMCs. Lyse the cells by adding a cold solution of 70% methanol in water. Store the cell lysate at -80°C until analysis.
Sample Preparation for LC-MS/MS
Method A: Indirect Quantification via Enzymatic Dephosphorylation
This method involves isolating TFV-DP and then converting it to tenofovir (TFV) for detection, which can improve chromatographic performance and sensitivity.
-
Internal Standard Spiking: Thaw the PBMC lysate and spike with the stable isotope-labeled internal standard.
-
Anion Exchange SPE: Isolate TFV-DP from other cellular components and tenofovir metabolites using an anion exchange solid-phase extraction (SPE) column.
-
Enzymatic Dephosphorylation: Elute TFV-DP and incubate with acid phosphatase to hydrolyze the diphosphate group, converting TFV-DP to TFV.
-
Desalting and Concentration: Perform a final SPE clean-up step to desalt and concentrate the sample.
-
Reconstitution: Evaporate the sample to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Method B: Direct Quantification
This method offers a more streamlined workflow by directly measuring TFV-DP.
-
Internal Standard Spiking: Thaw the PBMC lysate and spike with the stable isotope-labeled internal standard (e.g., ¹³C-TFV-DP).
-
Protein Precipitation: Add a precipitation agent, such as a 1:1 solution of methanol and 1mM ammonium phosphate, to the lysate to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 or a polar-RP column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte (TFV or TFV-DP) and the internal standard.
-
Quantitative Data Summary
The performance of the LC-MS/MS method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters reported in the literature for the quantification of TFV-DP in PBMCs.
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 2.5 - 6,000 fmol/sample | |
| 50 - 10,000 fmol/sample | ||
| Lower Limit of Quantification (LLOQ) | 10 fmol/10⁶ cells (with 5 million cells) | |
| 2.5 fmol/sample | ||
| Intra-assay Precision (%CV) | ≤ 15% | |
| Inter-assay Precision (%CV) | ≤ 15% | |
| Accuracy (% Bias) | Within ± 15% |
Signaling Pathway Diagram
Caption: Intracellular phosphorylation pathway of tenofovir to its active metabolite, TFV-DP.
Conclusion
The described LC-MS/MS methods, incorporating a stable isotope-labeled internal standard, provide a sensitive, specific, and reliable approach for the quantification of TFV-DP in human PBMCs. The choice between the indirect and direct quantification methods may depend on laboratory workflow and specific instrumentation capabilities. Proper validation of the chosen method is paramount to ensure data quality for clinical and research applications. This application note serves as a comprehensive guide for professionals in the field of antiretroviral drug development and therapeutic monitoring.
References
- 1. Scholarly Article or Book Chapter | A Cross-Biomeasure Study to Optimize Antiretroviral Adherence Estimation | ID: zs25xp91p | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolic Stability of rac Tenofovir-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assessing the in vitro metabolic stability of rac Tenofovir-d6, a deuterated analog of the antiviral agent Tenofovir. Understanding the metabolic fate of a drug candidate is a critical step in drug discovery and development, providing insights into its pharmacokinetic profile, potential for drug-drug interactions, and overall disposition in the body. The following protocols for liver microsomal, S9 fraction, and hepatocyte stability assays are designed to be robust and reproducible, enabling the determination of key metabolic parameters such as half-life (t½) and intrinsic clearance (CLint). The use of this compound is often employed as an internal standard in mass spectrometry-based bioanalysis; however, evaluating its own metabolic stability can be crucial for interpreting results accurately.
Tenofovir is an acyclic nucleotide analog that requires intracellular phosphorylation to its active diphosphate metabolite, Tenofovir diphosphate (TFV-DP), to exert its antiviral effect.[1][2][3][4] In vitro studies have shown that Tenofovir is not a significant substrate, inducer, or inhibitor of human cytochrome P450 (CYP450) enzymes, suggesting that its metabolism is not primarily mediated by Phase I oxidative enzymes.[5] The primary metabolic pathway involves cellular kinases that phosphorylate Tenofovir.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the described in vitro metabolic stability assays for this compound.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Test Compound | This compound |
| Microsomal Protein Conc. | 0.5 mg/mL |
| Initial Compound Conc. | 1 µM |
| Half-Life (t½) | > 60 min |
| Intrinsic Clearance (CLint) | < 5 µL/min/mg protein |
| % Remaining at 60 min | > 90% |
Table 2: Metabolic Stability of this compound in Human S9 Fraction
| Parameter | Value |
| Test Compound | This compound |
| S9 Protein Conc. | 1 mg/mL |
| Initial Compound Conc. | 1 µM |
| Half-Life (t½) | > 60 min |
| Intrinsic Clearance (CLint) | < 3 µL/min/mg protein |
| % Remaining at 60 min | > 95% |
Table 3: Metabolic Stability of this compound in Human Hepatocytes
| Parameter | Value |
| Test Compound | This compound |
| Hepatocyte Density | 1 x 10⁶ cells/mL |
| Initial Compound Conc. | 1 µM |
| Half-Life (t½) | Very long (> 120 min) |
| Intrinsic Clearance (CLint) | Low (< 1 µL/min/10⁶ cells) |
| % Remaining at 120 min | > 98% |
Experimental Protocols
Liver Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, present in the endoplasmic reticulum of hepatocytes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
96-well incubation plates
-
Incubator/shaker (37°C)
Protocol:
-
Prepare a 1 µM working solution of this compound in phosphate buffer.
-
Pre-warm the liver microsome suspension (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the wells of the incubation plate containing the microsome suspension and the test compound.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.
Materials:
-
This compound
-
Pooled Human Liver S9 Fraction
-
Cofactors: NADPH regenerating system, UDPGA (for glucuronidation), PAPS (for sulfation)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (with internal standard)
-
Positive control compounds (e.g., 7-hydroxycoumarin for Phase II conjugation)
-
96-well incubation plates
-
Incubator/shaker (37°C)
Protocol:
-
Prepare a 1 µM working solution of this compound in phosphate buffer.
-
Pre-warm the S9 fraction (final concentration 1 mg/mL) and the cofactor solution (NADPH, UDPGA, PAPS) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the cofactor solution to the wells containing the S9 fraction and the test compound.
-
Incubate at 37°C with shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining, half-life (t½), and intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay uses intact liver cells, which contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant in vitro model.
Materials:
-
This compound
-
Cryopreserved Human Hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (with internal standard)
-
Positive control compounds (e.g., Midazolam, Diclofenac)
-
Suspension culture plates (e.g., 24- or 48-well plates)
-
CO2 incubator with orbital shaker (37°C, 5% CO2)
Protocol:
-
Thaw and prepare a suspension of hepatocytes in incubation medium to a final density of 1 x 10⁶ viable cells/mL.
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator with gentle shaking for 15-30 minutes.
-
Prepare a working solution of this compound in the incubation medium (final concentration 1 µM).
-
Initiate the assay by adding the test compound working solution to the hepatocyte suspension.
-
Incubate the cell suspension at 37°C with continuous gentle agitation.
-
At various time points (e.g., 0, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the reaction by adding cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to separate the precipitated proteins and cell debris.
-
Analyze the supernatant using LC-MS/MS to measure the concentration of this compound.
-
Determine the metabolic stability parameters (percent remaining, t½, and CLint).
Visualizations
Caption: Metabolic activation pathway of Tenofovir.
Caption: Workflow for the liver microsomal stability assay.
Caption: Workflow for the hepatocyte stability assay.
References
Application Notes: Therapeutic Drug Monitoring of Tenofovir Using rac-Tenofovir-d6
Introduction
Tenofovir is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) widely used in the management of HIV and Hepatitis B virus (HBV) infections.[1][2] It is administered as a prodrug, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), to enhance bioavailability.[3] Following administration, these prodrugs are converted to tenofovir, which is then phosphorylated intracellularly by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and suppression of viral replication.
Therapeutic drug monitoring (TDM) of tenofovir is a valuable tool in clinical practice to optimize treatment efficacy and minimize toxicities. Monitoring plasma tenofovir concentrations can help assess patient adherence, manage drug-drug interactions, and mitigate the risk of adverse effects, particularly renal toxicity associated with higher tenofovir exposure. For accurate quantification of tenofovir in biological matrices, stable isotope-labeled internal standards are essential. Racemic Tenofovir-d6 (rac-Tenofovir-d6) serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays due to its similar chemical properties and distinct mass-to-charge ratio from the unlabeled drug.
Tenofovir Metabolism and Mechanism of Action
Tenofovir is an analog of adenosine monophosphate. After entering the cell, it undergoes two phosphorylation steps to become the active tenofovir diphosphate. This active form competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into newly forming viral DNA by the reverse transcriptase enzyme. Once incorporated, it causes chain termination, thus halting viral replication.
Pharmacokinetic Parameters of Tenofovir
The pharmacokinetic profile of tenofovir can vary among individuals. The following table summarizes key pharmacokinetic parameters for tenofovir when administered as TDF.
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 1.3 - 3 hours | |
| Oral Bioavailability (Fasting) | ~25% | |
| Effect of High-Fat Meal | ~40% increase in AUC | |
| Plasma Half-life | ~12 - 18 hours | |
| Intracellular Half-life (TFV-DP) | > 60 hours | |
| Protein Binding | < 0.7% | |
| Elimination | Primarily renal (glomerular filtration and active tubular secretion) | |
| Steady-State Cmax (300 mg daily) | ~300 ng/mL | |
| Steady-State AUC (300 mg daily) | ~3000 ng·h/mL | |
| Mean Trough Concentration (daily PrEP) | 90.2 ± 27.7 ng/mL |
LC-MS/MS Method for Tenofovir Quantification
The following protocol outlines a general procedure for the quantification of tenofovir in human plasma using LC-MS/MS with rac-Tenofovir-d6 as an internal standard. This method is based on principles from several published assays.
Experimental Workflow
References
- 1. SMPDB [smpdb.ca]
- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of rac-Tenofovir-d6 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tenofovir in human plasma. The method utilizes a stable isotope-labeled internal standard, rac-Tenofovir-d6, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Tenofovir concentrations. The methodology encompasses sample preparation by solid-phase extraction, chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM).
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections.[1][2] Accurate and reliable quantification of Tenofovir in biological matrices is crucial for pharmacokinetic assessments and for ensuring therapeutic efficacy. This application note provides a detailed protocol for the determination of Tenofovir in human plasma using LC-MS/MS with rac-Tenofovir-d6 as an internal standard. The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to improved data quality.
Experimental
Materials and Reagents
-
Tenofovir and rac-Tenofovir-d6 reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
A liquid chromatography system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Quality Control Sample Preparation
Stock solutions of Tenofovir and Tenofovir-d6 are prepared in a suitable solvent like water or methanol.[2][3][4] Calibration standards and quality control (QC) samples are then prepared by spiking appropriate amounts of the Tenofovir stock solution into blank human plasma. The internal standard working solution (Tenofovir-d6) is added to all calibration standards, QC samples, and study samples before sample processing.
Logical Workflow for Method Development
Caption: Workflow for LC-MS/MS method development for Tenofovir quantification.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma sample, calibration standard, or QC, add the internal standard working solution (Tenofovir-d6).
-
Acidify the samples by adding 200 µL of 4% phosphoric acid in water, then vortex.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes from the cartridge using an appropriate elution solvent (e.g., methanol/acetonitrile mixture).
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Setting |
| Column | Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 400 µL/min |
| Gradient | A linear gradient is typically employed, starting with a high aqueous percentage and ramping up the organic phase to elute Tenofovir. For example, start at 3% B, ramp to 80% B, then to 95% B before re-equilibrating. |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5000 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | 10 psi |
| Ion Source Gas 1 | 35 psi |
| Ion Source Gas 2 | 45 psi |
Quantitative Data
The following table summarizes the MRM transitions and optimized mass spectrometer parameters for Tenofovir and Tenofovir-d6.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (V) | Declustering Potential (DP) (V) |
| Tenofovir | 288.0 | 176.1 | 29 | 45 |
| 288.0 | 136.1 | - | - | |
| Tenofovir-d6 | 293.9 | 182.0 | 37 | - |
| 293.9 | 164.0 | 40 | - | |
| Tenofovir-d7 | 295.2 | 183.1 | 29 | 45 |
Note: The second product ion for Tenofovir can be used for confirmation. Collision energy and declustering potential values may vary between different mass spectrometer models and should be optimized empirically.
Data Analysis Workflow
Caption: Data analysis workflow for the quantification of Tenofovir.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Tenofovir in human plasma. The use of rac-Tenofovir-d6 as an internal standard ensures the accuracy and precision of the results. This method is well-suited for a variety of research applications in the fields of pharmacology and drug development. Method validation should be performed according to the relevant regulatory guidelines to ensure data integrity.
References
- 1. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing rac Tenofovir-d6 for Bioanalytical Assays
Welcome to the technical support center for the optimization of rac Tenofovir-d6 in bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
What is the optimal concentration of this compound when used as an internal standard (IS)?
The optimal concentration of this compound as an internal standard (IS) depends on the expected concentration range of the analyte (Tenofovir) in the study samples and the sensitivity of the mass spectrometer. A general guideline is to use a concentration that is in the mid-range of the calibration curve. For instance, if the calibration curve for Tenofovir ranges from 0.5 to 500 ng/mL, a suitable concentration for Tenofovir-d6 would be around 100-200 ng/mL.[1] This ensures a stable and reproducible signal that is not so high as to cause detector saturation but strong enough to be detected consistently across all samples.
Key Consideration: The goal is to have an IS peak area that is consistent across the calibration standards and quality control (QC) samples, with a relative standard deviation (RSD) of less than 15%.
How should I prepare stock and working solutions of this compound?
Proper preparation of stock and working solutions is critical for assay accuracy and reproducibility.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable solvent. While Tenofovir-d6 is sparingly soluble in water and DMSO, dissolving it in water is a common practice.[1][2] For Tenofovir, dissolving in water or a mixture of water/methanol (1:1, v/v) with a small amount of base (e.g., 0.05% NaOH) can aid solubility.[1]
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution in the same solvent or a solvent compatible with the initial mobile phase (e.g., methanol:water, 50:50, v/v) to create intermediate and final working solutions.[3]
-
Working solutions are typically prepared fresh or can be stored for a shorter period at 2-8°C, depending on stability assessments.
-
Which sample preparation technique is recommended for plasma/serum samples containing Tenofovir-d6?
Solid-Phase Extraction (SPE) is a highly recommended technique for extracting Tenofovir and its deuterated analog from complex biological matrices like plasma or serum due to its ability to provide cleaner extracts and reduce matrix effects.
Recommended SPE Protocol (using Mixed-mode Cation Exchange - MCX):
-
Pre-treatment: Acidify the plasma sample (e.g., with 4% phosphoric acid) to ensure the analyte is in a charged state for optimal retention on the cation exchange sorbent.
-
Conditioning: Condition the MCX SPE plate/cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the SPE plate/cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., water with 0.6% trifluoroacetic acid) to remove interfering substances.
-
Elution: Elute the analyte and internal standard with a suitable solvent mixture (e.g., methanol and acetonitrile, 90:10, v/v).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
Alternatively, protein precipitation (PPT) can be used for its simplicity, but it may result in significant matrix effects. Liquid-liquid extraction (LLE) is another option, though it may have lower recovery for polar analytes like Tenofovir.
What are the typical LC-MS/MS parameters for the analysis of Tenofovir-d6?
Below is a table summarizing typical starting parameters for an LC-MS/MS method for Tenofovir and its deuterated internal standard, Tenofovir-d6. Optimization will be required for your specific instrumentation and assay requirements.
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 or Polar-RP (e.g., Phenomenex Synergi 4 µm Polar-RP 80A, 50 x 2 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 400 µL/min |
| Gradient | A linear gradient from low to high organic phase (e.g., 3% B to 80% B over 1.5 minutes) is common. |
| Injection Volume | 5-30 µL |
| Column Temperature | 35-40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition (Tenofovir) | m/z 288.2 → 176.2 |
| MS/MS Transition (Tenofovir-d6) | m/z 293.9 → 182.3 |
| Collision Energy | Analyte and instrument-dependent; requires optimization. |
Troubleshooting Guide
Issue 1: High Variability in Tenofovir-d6 Peak Area
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting of the internal standard into all samples. Automate liquid handling steps if possible. Verify the efficiency and reproducibility of the extraction procedure. |
| Matrix Effects | Matrix effects, such as ion suppression or enhancement, can lead to variability in the IS signal. Improve sample cleanup by optimizing the SPE wash steps or exploring a different extraction technique (e.g., LLE). Adjust chromatographic conditions to separate the analyte and IS from co-eluting matrix components. |
| IS Instability | Verify the stability of Tenofovir-d6 in the stock and working solutions under the storage and handling conditions used. Perform freeze-thaw and bench-top stability experiments. |
| Instrument Performance | Check for fluctuations in the LC pump flow rate and ensure the autosampler is injecting consistent volumes. Clean the ion source of the mass spectrometer to remove any buildup that could affect ionization efficiency. |
Issue 2: Poor Peak Shape for Tenofovir-d6 (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the reconstituted sample. |
| Incompatible Reconstitution Solvent | The reconstitution solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column. If the mobile phase starts at 5% acetonitrile, the reconstitution solvent should ideally have a similar or lower organic content. |
| Secondary Interactions with Column | Tenofovir is a polar and acidic compound. Interactions with residual silanols on the column can cause peak tailing. Try a column with end-capping or a different stationary phase. Adjusting the mobile phase pH with a small amount of acid (e.g., formic acid) can help to protonate the analyte and improve peak shape. |
| Column Degradation | If the peak shape deteriorates over a sequence of injections, the column may be degrading. Replace the column and use a guard column to extend its lifetime. |
Issue 3: No or Low Signal for Tenofovir-d6
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Transition | Verify that the correct precursor and product ion masses are entered in the instrument method. |
| Poor Ionization | Optimize the ion source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for Tenofovir-d6. |
| Low Extraction Recovery | Evaluate the extraction efficiency by comparing the peak area of a post-extraction spiked blank sample to a neat solution of Tenofovir-d6 at the same concentration. Optimize the SPE or LLE procedure if recovery is low. |
| Preparation Error | Double-check the concentration and preparation of the Tenofovir-d6 working solution. Ensure it was added to the samples. |
Experimental Workflows and Diagrams
Diagram 1: General Bioanalytical Workflow
Caption: Overview of the bioanalytical workflow for Tenofovir-d6 analysis.
Diagram 2: Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting matrix effects.
References
Addressing matrix effects in tenofovir quantification with rac Tenofovir-d6
Welcome to the technical support center for the quantification of tenofovir. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the bioanalysis of tenofovir, with a specific focus on mitigating matrix effects using rac Tenofovir-d6 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to specific problems that may arise during the quantification of tenofovir in biological matrices.
Q1: What are matrix effects and how can they affect my tenofovir quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), these effects can manifest as either ion suppression (a loss in signal response) or ion enhancement (an increase in signal response).[1][2] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of your tenofovir quantification.[1]
Common causes of matrix effects include:
-
Competition for ionization: Co-eluting matrix components can compete with tenofovir for the available charge in the ion source, leading to a suppressed signal.
-
Alteration of droplet formation/evaporation: High concentrations of non-volatile matrix components can change the surface tension and viscosity of the ESI droplets, affecting the efficiency of analyte ionization.
-
Ion pairing and charge neutralization: Matrix components can interact with tenofovir ions in the gas phase, neutralizing their charge and preventing their detection by the mass spectrometer.
Q2: I am observing high variability and poor reproducibility in my tenofovir measurements. Could this be due to matrix effects?
A2: Yes, high variability and poor reproducibility are classic signs of uncompensated matrix effects. Because the composition of biological matrices can vary significantly between different samples (e.g., from different individuals or different time points), the extent of ion suppression or enhancement can also vary. This leads to inconsistent results for samples with the same tenofovir concentration. The use of a suitable internal standard, such as this compound, is crucial for correcting this variability.
Q3: How does this compound help in addressing matrix effects?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS) for tenofovir. SIL-IS are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because this compound is chemically identical to tenofovir, with the only difference being the presence of six deuterium atoms, it has nearly identical physicochemical properties. This means it will co-elute with tenofovir and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q4: My calibration curve for tenofovir is non-linear. What could be the cause?
A4: While several factors can lead to a non-linear calibration curve, matrix effects are a significant contributor. If the degree of ion suppression or enhancement changes with the concentration of the analyte or co-eluting matrix components, it can result in a non-linear relationship between concentration and response. Other potential causes include detector saturation at high concentrations and the formation of adducts.
Troubleshooting Steps for Non-Linearity:
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment or a matrix effect assessment by comparing the response of tenofovir in neat solution versus a post-extraction spiked blank matrix.
-
Optimize Chromatography: Improve the chromatographic separation to resolve tenofovir from interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Dilute Samples: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
-
Check for Saturation: Ensure that the highest concentration standards are not saturating the detector. If they are, reduce the concentration range of the calibration curve.
Q5: How can I experimentally assess the magnitude of matrix effects in my assay?
A5: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
Matrix Factor (MF) Calculation: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
To account for the correction provided by the internal standard, the IS-normalized Matrix Factor is often calculated:
IS-Normalized MF Calculation: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
A value close to 1 for the IS-normalized MF suggests that the internal standard is effectively compensating for the matrix effect.
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification of tenofovir and the assessment of matrix effects.
Protocol 1: Tenofovir Quantification in Human Plasma using LC-MS/MS with this compound
This protocol provides a general procedure for the extraction and analysis of tenofovir from human plasma. Optimization may be required based on the specific instrumentation and reagents used.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or quality control (QC) sample, add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol).
-
Vortex mix for 30 seconds.
-
Add 500 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start with 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration. The total run time is often short, around 3-5 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Tenofovir: m/z 288.1 → 176.1
-
This compound: m/z 294.1 → 182.1
-
3. Data Analysis
-
Quantify tenofovir concentrations by calculating the peak area ratio of tenofovir to this compound.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of tenofovir in unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Assessment of Matrix Effects
This protocol describes a method to evaluate the matrix effect using the post-extraction spike method.
1. Preparation of Sample Sets
-
Set A (Neat Solution): Prepare a solution of tenofovir and this compound in the reconstitution solvent at a concentration representative of the samples (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spiked Matrix): Extract six different lots of blank plasma using the sample preparation protocol described above. After the evaporation step, reconstitute the dried residue with the neat solution from Set A.
-
Set C (Pre-Extraction Spiked Matrix): Spike six different lots of blank plasma with tenofovir and this compound at the same concentration as in Set A. Process these samples through the entire extraction procedure.
2. Analysis and Calculation
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF): MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
Calculate Recovery (RE): RE = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B)
-
Calculate Process Efficiency (PE): PE = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set A) = MF x RE
The coefficient of variation (%CV) of the matrix factor across the different lots of plasma should be within an acceptable range (e.g., ≤15%) to demonstrate that the matrix effect is consistent.
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for tenofovir quantification found in the literature.
| Parameter | Tenofovir (TFV) | Tenofovir Alafenamide (TAF) | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.03 ng/mL | |
| Linear Range | 10 - 4000 ng/mL | 5 - 2000 ng/mL | |
| Intra-assay Precision (%CV) | ≤ 14.4% | ≤ 14.4% | |
| Inter-assay Precision (%CV) | ≤ 14.4% | ≤ 14.4% | |
| Intra-assay Accuracy (%DEV) | ≤ ± 7.95% | ≤ ± 7.95% | |
| Inter-assay Accuracy (%DEV) | ≤ ± 7.95% | ≤ ± 7.95% | |
| Mean Extraction Recovery | 22.1% | - | |
| IS Normalized Matrix Factor (%CV) | ≤ 6.6% | - |
Visualizations
The following diagrams illustrate key concepts and workflows related to the quantification of tenofovir and the management of matrix effects.
Caption: Signaling pathway of matrix effects in LC-MS/MS.
Caption: Experimental workflow for tenofovir quantification.
Caption: Logical relationship of matrix effect mitigation.
References
Technical Support Center: Stability of rac Tenofovir-d6 in Biological Matrices
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rac Tenofovir-d6 in various biological matrices. The information is presented in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
A: this compound is a deuterated form of Tenofovir, commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Tenofovir in biological samples. The stability of an internal standard is critical for the accuracy and reliability of the analytical method. Any degradation of this compound during sample collection, processing, or storage can lead to inaccurate quantification of the target analyte, Tenofovir.
Q2: What are the general recommendations for storing biological samples containing this compound?
A: While specific stability data for this compound is not extensively published, its stability is expected to be very similar to that of non-deuterated Tenofovir. Based on studies of Tenofovir and general best practices for analyte stability, the following storage conditions are recommended:
-
Short-term storage: Samples can be stored at 2-8°C for a few hours.
-
Long-term storage: For storage longer than 24 hours, samples should be frozen at -20°C or, preferably, at -80°C.
Q3: How do freeze-thaw cycles affect the stability of this compound in plasma or serum?
A: Repeated freeze-thaw cycles can impact the stability of various analytes in biological matrices. While specific data on this compound is limited, studies on other analytes have shown that multiple freeze-thaw cycles can lead to degradation.[1][2][3] It is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller volumes for single use is highly recommended to avoid repeated freezing and thawing of the entire sample.
Q4: Is this compound stable in whole blood?
A: The stability of analytes in whole blood can be compromised by enzymatic activity. It is recommended to process whole blood samples as soon as possible after collection to separate plasma or serum. If immediate processing is not possible, the samples should be kept on ice and processed within a few hours. For long-term storage, plasma or serum is preferred over whole blood.
Q5: Are there any specific considerations for the stability of this compound in tissue homogenates?
A: Tissue homogenates present a complex matrix with a high potential for enzymatic degradation. The stability of this compound in tissue homogenates will depend on the tissue type, the homogenization buffer used, and the storage conditions. It is crucial to perform matrix-specific stability assessments. The use of protease and phosphatase inhibitors in the homogenization buffer may be necessary to prevent degradation. Samples should be processed quickly and stored at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent internal standard (this compound) signal across a batch of samples. | Analyte degradation due to improper sample handling or storage. | - Review sample collection, processing, and storage procedures. Ensure consistency across all samples.- Minimize the time samples spend at room temperature.- Avoid repeated freeze-thaw cycles by aliquoting samples. |
| Low recovery of this compound during sample extraction. | Degradation during the extraction process or strong binding to matrix components. | - Optimize the extraction method. Consider different protein precipitation solvents or solid-phase extraction (SPE) cartridges.- Evaluate the pH of the extraction buffers.- Perform extraction at a lower temperature (e.g., on ice). |
| Drift in internal standard response over the course of an analytical run. | Instability of this compound in the autosampler. | - Check the temperature of the autosampler and ensure it is maintained at a low temperature (e.g., 4°C).- Evaluate the stability of the processed samples in the autosampler over the expected run time. |
Quantitative Data Summary
The following tables summarize the stability of Tenofovir (as a proxy for this compound) under various conditions as reported in the literature.
Table 1: Stability of Tenofovir in Human Plasma
| Storage Condition | Duration | Stability | Reference |
| Acidified Plasma | Not specified | Stable during storage, preparation, and analysis | [4] |
Note: The stability of Tenofovir in acidified plasma suggests that maintaining a low pH may be beneficial for its preservation.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Obtain a pooled sample of the biological matrix (e.g., human plasma).
-
Spike the matrix with a known concentration of this compound.
-
Divide the spiked sample into multiple aliquots.
-
Analyze a set of aliquots immediately (zero freeze-thaw cycle).
-
Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.
-
Thaw a set of aliquots to room temperature and analyze. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 to 5 cycles), analyzing a set of aliquots after each cycle.
-
Compare the mean concentration of this compound at each freeze-thaw cycle to the baseline (zero cycle) concentration. A deviation of more than 15% typically indicates instability.
Protocol 2: Assessment of Long-Term Stability
-
Spike the biological matrix with this compound at low and high concentrations.
-
Aliquot the samples and store them at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Analyze a set of aliquots at predetermined time points (e.g., 1, 3, 6, and 12 months).
-
Compare the results to the initial concentrations to determine the stability over time.
Visualizations
Tenofovir Metabolic Pathway
Tenofovir is administered as a prodrug, either Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. Once absorbed, these prodrugs are metabolized to Tenofovir, which is then phosphorylated to its active form, Tenofovir Diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and inhibition of viral replication.[5]
Caption: Metabolic activation of Tenofovir prodrugs to the active antiviral agent.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a biological matrix.
Caption: General workflow for evaluating the stability of an analyte in a biological matrix.
References
- 1. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Preventing in-source fragmentation of rac Tenofovir-d6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing in-source fragmentation of rac Tenofovir-d6 during mass spectrometry analysis. In-source fragmentation (ISF) is a phenomenon where ions fragment in the ion source of a mass spectrometer, leading to a decrease in the precursor ion signal and an increase in fragment ion signals. This can compromise the accuracy and precision of quantitative assays. This guide offers troubleshooting advice and optimized experimental protocols to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of the mass spectrometer, prior to mass analysis.[1] For quantitative bioanalysis using a deuterated internal standard like this compound, significant in-source fragmentation can lead to inaccurate quantification. This is because the intensity of the intended precursor ion is reduced, which alters the analyte-to-internal standard ratio.
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of in-source fragmentation are excessive energy being applied to the ions in the electrospray ionization (ESI) source. The key instrumental parameters responsible for this are:
-
High Cone Voltage (also known as Declustering Potential or Fragmentor Voltage): This is the potential difference between the sampling cone and the skimmer, and it is a major contributor to ISF.[2] Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[2]
-
High Source and Desolvation Temperatures: Elevated temperatures can provide additional thermal energy to the ions, making them more susceptible to fragmentation upon collision.[2]
Q3: What are the characteristic fragment ions of Tenofovir that I should monitor?
A3: The protonated molecule of Tenofovir (and Tenofovir-d6) readily fragments to produce characteristic product ions. The most common fragment ions observed for unlabeled Tenofovir ([M+H]⁺ at m/z 288) are m/z 176 and m/z 136. For this compound, the protonated molecule will be at m/z 294, and the corresponding primary fragment will be observed at m/z 182.
Troubleshooting Guide: Unexpected Fragmentation of this compound
This guide provides a systematic approach to identifying and mitigating unexpected in-source fragmentation of this compound.
Issue: High abundance of fragment ions (e.g., m/z 182) and a weak signal for the precursor ion (m/z 294) in the mass spectrum.
| Troubleshooting Step | Parameter to Adjust | Rationale | Potential Pitfalls |
| 1. Confirm In-Source Fragmentation | Cone Voltage (or equivalent) | Intentionally increase the cone voltage in steps and observe the ion intensities. If the precursor ion signal decreases while the fragment ion signal increases, this confirms in-source fragmentation. | This is a diagnostic step; do not use high cone voltages for routine analysis if fragmentation is undesirable. |
| 2. Optimize Cone Voltage | Cone Voltage | This is the most critical parameter for controlling ISF. Systematically decrease the cone voltage to reduce the kinetic energy imparted to the ions, leading to "softer" ionization. | Setting the cone voltage too low may lead to a decrease in overall ion signal and poor ion transmission. An optimal value will maximize the precursor ion signal while minimizing fragmentation. |
| 3. Optimize Source Temperatures | Desolvation and Source Temperature | High temperatures can contribute to thermal degradation and increase fragmentation.[2] Reduce these temperatures in increments to minimize thermal stress on the analyte. | Inefficient desolvation due to low temperatures can lead to the formation of solvent clusters and reduced signal intensity. |
| 4. Evaluate Mobile Phase Composition | Mobile Phase Additives | The pH and composition of the mobile phase can influence ionization efficiency and ion stability. While less common for causing fragmentation, ensure the mobile phase is appropriate for Tenofovir analysis (e.g., using a low concentration of formic acid). | Drastic changes to the mobile phase will require re-validation of the chromatographic method. |
Quantitative Data: Effect of Cone Voltage on this compound Fragmentation
The following table provides representative data on how varying the cone voltage can impact the relative intensities of the precursor and primary fragment ions of this compound. This data is synthesized from published fragmentation behavior of Tenofovir.
| Cone Voltage (V) | Precursor Ion (m/z 294) Relative Intensity (%) | Fragment Ion (m/z 182) Relative Intensity (%) | Notes |
| 10 | 98 | 2 | Minimal fragmentation, but overall signal may be low. |
| 20 | 95 | 5 | Good precursor ion signal with minimal fragmentation. |
| 30 | 85 | 15 | Onset of significant fragmentation. |
| 40 | 40 | 60 | Fragmentation becomes the dominant process. |
| 50 | 15 | 85 | Precursor ion signal is significantly diminished. |
| 60 | <5 | >95 | Nearly complete in-source fragmentation. |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
This protocol describes a method for systematically optimizing the cone voltage to maximize the precursor ion signal for this compound while minimizing fragmentation.
-
Prepare a Standard Solution: Prepare a solution of this compound in a solvent composition that is representative of the mobile phase used in the LC-MS/MS method. A typical concentration would be in the range of 100-1000 ng/mL.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump. This ensures a stable and continuous signal for optimization.
-
Initial Mass Spectrometer Settings:
-
Set the mass spectrometer to acquire data in full scan mode to observe both the precursor and fragment ions.
-
Set the desolvation and source temperatures to moderate, commonly used values for similar compounds (e.g., Desolvation Temperature: 350-450 °C, Source Temperature: 120-150 °C).
-
-
Cone Voltage Ramp Experiment:
-
Begin with a relatively high cone voltage where significant fragmentation is expected (e.g., 60 V).
-
Acquire a mass spectrum at this setting.
-
Gradually decrease the cone voltage in discrete steps (e.g., 5 or 10 V increments).
-
Acquire a mass spectrum at each cone voltage setting.
-
-
Data Analysis:
-
For each acquired spectrum, record the intensity of the precursor ion (m/z 294) and the primary fragment ion (m/z 182).
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the optimal cone voltage that provides the highest intensity for the precursor ion with the lowest intensity for the fragment ion. This is often a compromise to ensure sufficient overall signal intensity.
-
Visualizations
Caption: In-source fragmentation of this compound.
Caption: Troubleshooting workflow for in-source fragmentation.
References
- 1. Rapid and specific liquid chromatographic tandem mass spectrometric determination of tenofovir in human plasma and its fragmentation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recovery of rac Tenofovir-d6
Welcome to the technical support center for the bioanalysis of rac Tenofovir-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
A1: Low recovery of this compound can stem from several factors during sample preparation. The most common issues include:
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Suboptimal pH: The ionization state of Tenofovir is highly dependent on pH, which significantly impacts its solubility and interaction with extraction media.
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Improper Solvent Selection: The choice of solvents for washing and elution steps in solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is critical. A wash solvent that is too strong can prematurely elute the analyte, while an elution solvent that is too weak will result in incomplete recovery.
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Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Tenofovir-d6 in the mass spectrometer, leading to inaccurate quantification and the appearance of low recovery.[1][2][3]
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Incomplete Protein Precipitation: If proteins are not completely removed during protein precipitation (PPT), they can trap the analyte, leading to its loss in the subsequent steps.
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Analyte Instability: Tenofovir can be susceptible to degradation under certain conditions, such as strong acidic or alkaline environments, which may be encountered during sample processing.[4][5]
-
Procedural Errors: Inconsistent handling, such as allowing an SPE cartridge to dry out or improper phase mixing in LLE, can lead to variable and low recovery.
Q2: How does pH affect the recovery of Tenofovir-d6?
A2: The pH of the sample and the extraction solutions is a critical parameter for the recovery of Tenofovir-d6. Tenofovir is an amphiprotic molecule with multiple pKa values. To achieve optimal retention on a reversed-phase or mixed-mode cation exchange SPE sorbent, the pH of the sample should be adjusted to ensure the molecule is in a specific ionization state that favors interaction with the sorbent. For elution, the pH is then altered to change the ionization state and facilitate its release from the sorbent. For ionizable analytes like Tenofovir, adjusting the aqueous sample to a pH two units below the pKa for an acidic drug or two units above the pKa for a basic drug will render the analyte neutral, which is often optimal for extraction into an organic solvent during LLE.
Q3: Can the use of a deuterated internal standard like Tenofovir-d6 compensate for all recovery issues?
A3: While a stable isotope-labeled internal standard (SIL-IS) like Tenofovir-d6 is the preferred choice to compensate for matrix effects and variability in extraction, it may not rectify all recovery problems. A SIL-IS will behave very similarly to the analyte during extraction and ionization. However, if the analyte is lost due to degradation or irreversible binding to the extraction medium, the SIL-IS may not perfectly track this loss, leading to inaccurate quantification. Therefore, optimizing the extraction method to maximize the recovery of both the analyte and the internal standard is crucial.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues leading to low recovery of this compound.
Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Low recovery in SPE is a frequent challenge. This guide will help you systematically identify the source of the problem.
Troubleshooting Workflow for SPE
Caption: A logical workflow for troubleshooting low recovery in Solid-Phase Extraction.
Experimental Protocol: Systematic SPE Troubleshooting
-
Prepare a Test Sample: Spike a known concentration of this compound into a clean matrix (e.g., water or a surrogate matrix) to eliminate matrix effects as a variable initially.
-
Perform SPE and Collect Fractions: Execute your standard SPE protocol, but collect the eluent from each step into separate vials:
-
Load flow-through
-
Each wash fraction
-
Elution fraction
-
-
Analyze Fractions: Analyze each collected fraction using your LC-MS/MS method to determine the presence and quantity of Tenofovir-d6.
-
Identify the Problem and Implement Solutions: Based on where the analyte is found, refer to the troubleshooting table below.
Table 1: SPE Troubleshooting Solutions
| Analyte Location | Potential Cause | Recommended Solution(s) |
| Load Flow-Through | Inadequate retention of the analyte. | - Adjust Sample pH: Ensure the pH of the sample promotes the desired interaction with the sorbent (e.g., for mixed-mode cation exchange, a lower pH ensures the analyte is positively charged).- Dilute Sample: If the sample solvent is too strong (high organic content), dilute the sample with an aqueous buffer before loading.- Reduce Flow Rate: Decrease the loading flow rate to allow more time for the analyte to interact with the sorbent. |
| Wash Fraction(s) | Premature elution of the analyte during the wash step. | - Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in the wash solution.- Adjust Wash Solvent pH: Ensure the pH of the wash solvent maintains the analyte's retention on the sorbent. |
| Analyte Not in Any Fraction (Retained on Cartridge) | Incomplete elution of the analyte. | - Increase Elution Solvent Strength: Increase the percentage of organic solvent or add a modifier (e.g., ammonia for a basic compound on a cation exchange sorbent).- Adjust Elution Solvent pH: Modify the pH of the elution solvent to disrupt the analyte-sorbent interaction.- Increase Elution Volume: Use a larger volume of the elution solvent and consider multiple elution steps. |
Guide 2: Optimizing Protein Precipitation (PPT)
Protein precipitation is a simple and fast method, but incomplete precipitation can lead to low recovery.
Troubleshooting Workflow for PPT
Caption: A guide to optimizing protein precipitation for enhanced recovery.
Experimental Protocol: Optimizing Protein Precipitation
-
Solvent Selection:
-
Aliquots of the biological sample (e.g., plasma) are spiked with Tenofovir-d6.
-
Precipitate the proteins using different organic solvents such as acetonitrile, methanol, and acetone. Acetonitrile generally results in cleaner extracts compared to methanol.
-
Maintain a constant solvent-to-sample ratio (e.g., 3:1 v/v).
-
After centrifugation, analyze the supernatant for Tenofovir-d6 concentration.
-
-
Solvent-to-Sample Ratio Optimization:
-
Using the best-performing solvent from the previous step, test different solvent-to-sample ratios (e.g., 2:1, 3:1, 4:1 v/v).
-
Analyze the supernatant to determine the ratio that yields the highest recovery.
-
-
Temperature and pH Adjustment:
-
Perform the precipitation at different temperatures (e.g., room temperature vs. on ice) to assess if temperature affects recovery.
-
If necessary, adjust the pH of the sample before adding the precipitation solvent to see if this improves recovery by altering protein solubility and analyte interaction.
-
Table 2: Protein Precipitation Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Recovery (%) |
| Precipitating Solvent | Acetonitrile | Methanol | Acetone | Acetonitrile often provides the cleanest extract. |
| Solvent:Sample Ratio | 2:1 | 3:1 | 4:1 | Higher ratios generally improve protein removal but may dilute the sample. |
| Temperature | Room Temperature | 4°C (on ice) | -20°C | Lower temperatures can enhance protein precipitation. |
Guide 3: Enhancing Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for sample cleanup, and its efficiency can be significantly improved by optimizing several key parameters.
Troubleshooting Workflow for LLE
References
- 1. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating pH Stability of Tenofovir Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the pH stability of tenofovir prodrugs, such as Tenofovir Alafenamide Fumarate (TAF) and Tenofovir Disoproxil Fumarate (TDF), using labeled standards.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in pH stability between Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF)?
A1: TAF and TDF exhibit distinct stability profiles at different pH values. Generally, TAF is more stable than TDF, particularly at neutral and basic pH.[1] However, TAF is highly susceptible to degradation in acidic conditions.[2][3] TDF, on the other hand, shows instability in both acidic and alkaline environments.[4] The number of degradation products is also lower for TAF (six) compared to TDF (twelve).[2]
Q2: What is the optimal pH range for TAF stability?
A2: Studies have identified a pH "stability window" for TAF between approximately 4.8 and 5.8. Within this range, the degradation of TAF is minimized. Controlling the pH within 5 to 5.5 has been shown to be a critical factor for maintaining TAF stability in formulation studies.
Q3: What are the primary degradation pathways for tenofovir prodrugs at different pH levels?
A3: The degradation of tenofovir prodrugs is primarily driven by hydrolysis, which is catalyzed by both acidic and basic conditions.
-
Tenofovir Alafenamide (TAF): The phosphoramidate (P-N) bond in TAF is particularly susceptible to acid hydrolysis, leading to significant degradation at low pH. In alkaline conditions, the P-O bond is prone to hydrolysis.
-
Tenofovir Disoproxil Fumarate (TDF): TDF contains ester bonds that are susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of tenofovir and other degradation products.
Q4: Why is it important to use labeled standards in pH stability studies?
A4: Labeled standards, such as isotopically labeled versions of the tenofovir prodrugs and their metabolites, are crucial for accurate quantification in complex matrices. They serve as internal standards in analytical methods like LC-MS/MS to correct for variations in sample preparation and instrument response, ensuring the reliability of the stability data.
Q5: What are the typical stress conditions for forced degradation studies of tenofovir prodrugs?
A5: Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are essential to establish the inherent stability of the drug substance. Typical stress conditions include:
-
Acidic Hydrolysis: 0.01 M to 1 M HCl.
-
Alkaline Hydrolysis: 0.01 M to 1 M NaOH.
-
Neutral Hydrolysis: Water at an elevated temperature.
-
Oxidative Degradation: 3% Hydrogen Peroxide.
-
Thermal Stress: Dry heat at temperatures like 50°C or 60°C.
-
Photolytic Degradation: Exposure to UV and visible light.
Troubleshooting Guide
Q1: My HPLC chromatogram shows unexpected peaks. What could be the cause?
A1: Unexpected peaks in your HPLC chromatogram can arise from several sources:
-
Degradation Products: The new peaks could be degradation products of your tenofovir prodrug, especially if the sample was not handled under optimal pH and temperature conditions.
-
Contamination: Contamination can come from the solvent, glassware, or the sample itself. Ensure you are using high-purity solvents and clean equipment.
-
Excipient Interference: If you are analyzing a formulated product, some excipients might interfere with the analysis.
-
Ghost Peaks: These can appear due to issues with the mobile phase or carryover from a previous injection.
Q2: I'm observing significant degradation of my tenofovir prodrug standard solution. How can I prevent this?
A2: To minimize the degradation of your standard solution:
-
pH Control: Prepare your standard solutions in a buffer that is within the known stability range of the prodrug (e.g., pH 4.8-5.8 for TAF).
-
Temperature: Store your stock and working solutions at low temperatures (e.g., 2-8°C or frozen) and protect them from light.
-
Solvent: Use a solvent in which the drug is stable. For instance, preparing stock solutions in methanol is a common practice.
-
Fresh Preparation: Prepare fresh working solutions daily from a stable stock solution.
Q3: Why is there poor resolution between my parent drug and its degradation products in the HPLC analysis?
A3: Poor resolution can be due to several factors related to your HPLC method. Consider the following adjustments:
-
Mobile Phase Composition: Optimize the ratio of your aqueous and organic phases. A gradient elution might be necessary to separate all compounds effectively.
-
pH of the Mobile Phase: Adjusting the pH of the aqueous portion of your mobile phase can significantly impact the retention and separation of ionizable compounds like tenofovir prodrugs and their degradants.
-
Column Choice: Ensure you are using a suitable column. A C18 column is commonly used for the analysis of tenofovir prodrugs. You might need to try different column chemistries or particle sizes.
-
Flow Rate: Reducing the flow rate can sometimes improve separation.
-
Temperature: Optimizing the column temperature can also affect selectivity and resolution.
Quantitative Data on pH Stability
The following tables summarize the degradation of Tenofovir Alafenamide Fumarate (TAF) and Tenofovir Disoproxil Fumarate (TDF) under various hydrolytic conditions.
Table 1: pH Stability of Tenofovir Alafenamide Fumarate (TAF)
| Stress Condition | Temperature | Time | % Degradation | Reference |
| Acid Hydrolysis (1 M HCl) | 60°C | 2 hours | 13.8% | |
| Base Hydrolysis (1 M NaOH) | 60°C | 2 hours | 10.44% | |
| Neutral Hydrolysis (Water) | 60°C | 4 hours | 13.16% | |
| Oxidative (3% H₂O₂) | Room Temp | 4 hours | 12.19% |
Table 2: pH Stability of Tenofovir Disoproxil Fumarate (TDF)
| Stress Condition | Temperature | Time | % Degradation | Reference |
| Acid Hydrolysis (0.1N HCl) | 40°C | 4 hours | 10.95% | |
| Alkaline Hydrolysis (0.1N NaOH) | 40°C | 4 hours | 10.6% | |
| Neutral Hydrolysis (Water) | Not Specified | Not Specified | 12.26% | |
| Oxidative (3% H₂O₂) | Not Specified | Not Specified | 12.22% | |
| Acid Hydrolysis (1.0 N HCl) | Not Specified | 30 mins | 48.04% | |
| Alkaline Hydrolysis (0.01N NaOH) | Not Specified | 30 mins | 91.1% |
Experimental Protocols
Protocol: pH Stability Study of Tenofovir Prodrugs by HPLC
This protocol outlines a general procedure for assessing the degradation of a tenofovir prodrug at different pH values.
1. Materials and Reagents:
-
Tenofovir prodrug (TAF or TDF) reference standard
-
Labeled internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and various buffer salts (e.g., phosphate, acetate) for pH adjustment
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).
-
For acidic pH, use HCl solutions. For alkaline pH, use NaOH solutions. For intermediate pH values, use appropriate buffer systems (e.g., acetate buffer for pH 4.5, phosphate buffer for pH 6.8 and 7.4).
-
Verify the final pH of each buffer solution with a calibrated pH meter.
3. Preparation of Stock and Working Solutions:
-
Stock Solution: Accurately weigh and dissolve the tenofovir prodrug reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of the labeled internal standard in a similar manner.
-
Working Solution: Dilute the stock solution with the appropriate buffer to achieve the desired starting concentration for the stability study (e.g., 100 µg/mL).
4. Incubation:
-
Place the working solutions in tightly sealed containers.
-
Incubate the samples at a controlled temperature (e.g., 37°C or 50°C) for a specified duration.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately stop the degradation reaction by adding the internal standard and diluting with the mobile phase or a neutralizing buffer, and store the samples at a low temperature (e.g., -20°C) until analysis.
5. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: 260 nm is a commonly used wavelength for UV detection of tenofovir prodrugs.
-
Injection Volume: 10-20 µL.
6. Data Analysis:
-
Calculate the percentage of the remaining tenofovir prodrug at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining drug against time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for a pH stability study of tenofovir prodrugs.
Caption: Simplified degradation pathways of TAF and TDF under hydrolytic stress.
References
- 1. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Exchange for Deuterium-Labeled Standards
Welcome to the technical support center for deuterium-labeled standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize isotopic exchange in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterium-labeled standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1] This is a significant issue in analytical methods like liquid chromatography-mass spectrometry (LC-MS) because it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration.[1] In severe cases, complete loss of the deuterium label can generate a "false positive" signal for the unlabeled analyte.[2]
Q2: Which deuterium labels are most susceptible to exchange?
Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to rapid exchange with protons from the solvent.[3][4] Deuterium atoms on carbons adjacent to carbonyl groups (alpha-protons) can also be prone to exchange, especially under acidic or basic conditions due to a process called enolization. Additionally, deuterium on aromatic rings can exchange under certain catalytic conditions. It is crucial to use standards where deuterium is placed in stable, non-exchangeable positions.
Q3: What are the primary factors that promote unwanted isotopic exchange?
Several experimental factors can influence the rate of isotopic exchange:
-
pH: The rate of H/D exchange is highly dependent on the pH of the solution. The exchange rate is at its minimum around pH 2.5-3 and increases significantly under both acidic and, more dramatically, basic conditions.
-
Temperature: Higher temperatures accelerate the rate of exchange. For every 22°C increase, the rate of hydrogen-deuterium exchange can increase tenfold.
-
Solvent Composition: Protic solvents like water and methanol can readily donate protons, facilitating exchange. While aprotic solvents like acetonitrile (ACN) and dimethyl sulfoxide (DMSO) are generally preferred for storage, the presence of even trace amounts of water can be sufficient to cause exchange over time.
-
Matrix Components: Biological matrices, such as plasma, may contain enzymes or other components that can facilitate isotopic exchange.
-
Exposure Time: The longer a deuterated standard is in contact with a protic solvent or adverse conditions, the greater the potential for exchange. This includes time spent in the autosampler and during the chromatographic run.
Q4: How can I determine if my deuterium-labeled standard is undergoing isotopic exchange?
Several signs can indicate that your standard is unstable:
-
A decrease in the internal standard's peak area over time.
-
Inaccurate and imprecise quantitative results.
-
The appearance of a peak at the mass of the unlabeled analyte in a solution of the internal standard.
-
A gradual or sudden drop in the internal standard signal during an LC-MS/MS analysis.
-
Inconsistent analyte-to-internal standard ratios across replicate injections or different sample batches.
-
A positive bias in quality control samples, which could be due to the loss of deuterium from the internal standard.
Q5: Are there more stable alternatives to deuterium-labeled standards?
Yes, stable isotope-labeled internal standards that use isotopes other than deuterium are generally more stable. The most common alternatives are:
-
Carbon-13 (¹³C): ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.
-
Nitrogen-15 (¹⁵N): Similar to ¹³C, ¹⁵N labels are also very stable and not prone to exchange.
While these alternatives offer greater stability, they are often more expensive and synthetically challenging to produce compared to their deuterated counterparts.
Troubleshooting Guides
Issue 1: Decreasing Internal Standard Signal Over Time
Symptoms:
-
The peak area of the deuterated internal standard consistently decreases throughout an analytical run.
-
Quantitative results show poor precision and accuracy.
-
A peak corresponding to the unlabeled analyte appears and grows in the internal standard solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a decreasing internal standard signal.
Detailed Steps:
-
Review Storage and Handling Procedures:
-
Solvent: Check if stock or working solutions are stored in protic solvents like water or methanol. If the compound's solubility permits, consider switching to an aprotic solvent such as acetonitrile or DMSO for long-term storage.
-
Temperature: Ensure standards are stored at the lowest practical temperature to slow the rate of exchange. For solids, storage at -20°C or colder in a desiccator is recommended.
-
pH: Avoid storing standards in strongly acidic or basic solutions.
-
-
Conduct a Stability Study:
-
Prepare a solution of the deuterated standard in your typical sample diluent and mobile phase.
-
Analyze the solution immediately after preparation (t=0) and then at regular intervals over a period that reflects your typical experimental run time (e.g., 1, 4, 8, 24 hours).
-
Monitor the peak area of the deuterated standard and look for any new peaks corresponding to the unlabeled analyte.
-
-
Implement Corrective Actions:
-
Optimize Storage: Based on your stability study, adjust the storage solvent, pH, and temperature to minimize exchange.
-
Fresh Preparations: Prepare working solutions of your deuterated standard more frequently to minimize their exposure to conditions that promote exchange.
-
Consider Alternatives: If exchange continues to be an issue, consider using a standard with deuterium labels in more stable positions or switching to a ¹³C- or ¹⁵N-labeled standard.
-
Issue 2: Poor Assay Accuracy and Precision
Symptoms:
-
Calibration curves are non-linear.
-
Quality control samples consistently fail acceptance criteria.
-
High variability in results between different analytical runs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor assay accuracy and precision.
Detailed Steps:
-
Perform a Stability Study: Conduct a comprehensive stability study of your deuterated standard under various conditions (pH, temperature, solvent) relevant to your analytical method to check for unrecognized isotopic exchange.
-
Assess Autosampler Stability:
-
Prepare a set of quality control (QC) samples and inject them at regular intervals over a prolonged period (e.g., 24-48 hours) while they are stored in the autosampler at its operating temperature.
-
Monitor the internal standard peak area and the analyte-to-internal standard area ratio over time. A significant decrease in the internal standard area or a drift in the area ratio indicates instability.
-
-
Confirm Label Position:
-
Review the certificate of analysis for your deuterated internal standard to confirm the position of the deuterium labels.
-
If the labels are in known labile positions (e.g., on heteroatoms or alpha to carbonyls), consider sourcing an alternative standard with labels in more stable locations.
-
-
Optimize Sample Preparation: Minimize the time samples spend in potentially harsh conditions, such as acidic or basic solutions or at elevated temperatures, during the sample preparation process.
-
Re-evaluate the Internal Standard: If stability issues are confirmed, consider switching to a more stable isotopically labeled internal standard, such as one labeled with ¹³C or ¹⁵N.
Data Presentation
Table 1: Influence of Experimental Conditions on Deuterium Exchange Rate
| Parameter | Condition | Effect on Exchange Rate | Recommendation |
| pH | Low (< 2.5) or High (> 7) | Increased | Maintain pH between 2.5 and 7 for minimal exchange. |
| Neutral (e.g., 6-7) | Minimal | Ideal for stability, but may compromise peak shape for some analytes. | |
| Temperature | High (e.g., > 40°C) | Increased | Maintain low column and autosampler temperatures (e.g., 4-10°C). |
| Low (e.g., 20-30°C) | Decreased | Operate at the lowest temperature that provides efficient separation. | |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile) when possible. |
| Exposure Time | Long | Increased | Prepare samples fresh and use shorter analytical run times. |
| Short | Minimal | Analyze samples promptly after preparation. |
Table 2: Stability of Deuterium Labels by Position
| Label Position | Susceptibility to Exchange | Notes |
| On Heteroatoms (O, N, S) | High | Rapidly exchanges with protons from the solvent. |
| Alpha to Carbonyl | Moderate | Susceptible to exchange under acidic or basic conditions. |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions. |
Experimental Protocols
Protocol 1: Conducting a Benchtop Stability Study
Objective: To evaluate the stability of a deuterium-labeled standard in a specific solvent or sample matrix under defined conditions.
Materials:
-
Deuterium-labeled internal standard (IS) stock solution.
-
High-purity solvent (e.g., mobile phase, sample diluent).
-
Blank biological matrix (if applicable).
-
LC-MS/MS system.
Methodology:
-
Prepare a solution of the deuterated standard in your chosen solvent or matrix at a concentration typical for your analytical method.
-
Divide the solution into several aliquots in autosampler vials.
-
Analyze one aliquot immediately (Time = 0) to establish a baseline.
-
Store the remaining aliquots under conditions that mimic your experimental setup (e.g., in the autosampler at a set temperature).
-
Inject the aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
For each time point, monitor the peak area of the deuterated standard and the peak area of the corresponding unlabeled analyte.
-
Data Analysis: A significant decrease (>15%) in the internal standard's peak area or a corresponding increase in the unlabeled analyte's peak area indicates isotopic exchange.
Protocol 2: Preparation of Deuterated Standard Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of a deuterium-labeled standard while minimizing the risk of isotopic exchange.
Materials:
-
Deuterated standard (solid or lyophilized powder).
-
High-purity aprotic solvent (e.g., acetonitrile, methanol).
-
Calibrated analytical balance and pipettes.
-
Amber glass vials with screw caps.
Methodology:
-
Equilibration: Allow the container of the deuterated standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of the standard.
-
Dissolve the standard in a high-purity aprotic solvent to a known volume in a volumetric flask. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer the stock solution to a tightly sealed amber glass vial.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent (ideally the mobile phase or a compatible aprotic solvent).
-
-
Storage:
-
Store stock solutions at -20°C or below in tightly sealed containers to minimize solvent evaporation and slow degradation.
-
Working solutions intended for short-term use (hours to days) can be stored at 2-8°C, but should be prepared fresh as needed.
-
Visual Guides
Caption: Key factors influencing isotopic exchange and corresponding minimization strategies.
References
Technical Support Center: Tenofovir & Tenofovir-d6 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Tenofovir and its deuterated internal standard, rac Tenofovir-d6.
Frequently Asked Questions (FAQs)
Q1: Why are my Tenofovir and Tenofovir-d6 peaks not perfectly co-eluting? Is this a problem?
A1: It is a common and expected phenomenon for a deuterated internal standard (IS) like Tenofovir-d6 to elute slightly earlier than the non-labeled analyte, Tenofovir, in reversed-phase chromatography. This is known as the "isotope effect." The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase.
For most LC-MS/MS applications, this slight separation is not a problem. The primary function of the isotopic internal standard is to mimic the analyte during sample preparation and ionization to correct for variability.[1] As long as the peak shapes are good and the elution times are consistent, the integration of both peaks will be accurate for quantification. The key is that the internal standard must co-elute closely enough to experience similar matrix effects (ion suppression or enhancement).[1]
Troubleshooting Steps:
-
Confirm Peak Identity: Ensure the peaks are correctly identified by their mass-to-charge ratios (m/z).
-
Assess Separation: If the separation is significant (e.g., >0.1 minutes), it might indicate an issue with the mobile phase or column. However, a small, consistent shift is normal.
-
Check Integration: Verify that your chromatography data system is integrating both peaks correctly and consistently across all samples, standards, and quality controls.
Q2: I am observing poor peak shape (e.g., tailing, fronting) for Tenofovir. How can I improve it?
A2: Poor peak shape for a polar compound like Tenofovir can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or issues with the sample diluent.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for improving chromatographic peak shape.
Detailed Recommendations:
-
Mobile Phase pH: Tenofovir is a polar compound. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to suppress the ionization of residual silanols on the column surface, reducing peak tailing.[2][3]
-
Organic Modifier: Acetonitrile often provides sharper peaks and better efficiency than methanol for polar compounds.[4] Experiment with different ratios of acetonitrile and aqueous buffer.
-
Column Chemistry: If using a standard C18 column, secondary interactions can be an issue. Consider using a column with a more polar stationary phase, such as a Polar-RP or a Phenyl-Hexyl column, which are better suited for retaining and separating polar analytes.
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. Injecting a sample in a strong solvent (like 100% acetonitrile in a reversed-phase method) can cause significant peak distortion.
Q3: When should I use a Hydrophilic Interaction Liquid Chromatography (HILIC) method versus a Reversed-Phase (RP) method for Tenofovir?
A3: The choice between HILIC and RP depends on the specific requirements of your assay, particularly the need to retain Tenofovir and separate it from other polar interferences. Tenofovir is highly polar, which can make it challenging to retain on traditional C18 reversed-phase columns.
Method Selection Guide
Caption: Decision diagram for selecting between HILIC and RP chromatography.
-
Choose Reversed-Phase (RP) when:
-
You are analyzing Tenofovir along with less polar analytes in the same run.
-
You can achieve adequate retention and separation using polar-modified RP columns (e.g., Polar-RP, PFP). These columns provide alternative selectivity and are more stable with highly aqueous mobile phases.
-
-
Choose HILIC when:
-
Tenofovir and its metabolites (which are also very polar) are poorly retained on all available RP columns.
-
You need to separate Tenofovir from highly polar matrix components that would otherwise elute in the void volume in an RP method.
-
HILIC uses a high percentage of organic solvent in the mobile phase, which can enhance ESI-MS sensitivity.
-
Experimental Protocols & Data
The following tables summarize typical starting conditions for LC-MS/MS method development for Tenofovir, based on published literature.
Table 1: Example Reversed-Phase LC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Synergi 4µ Polar-RP (50 x 2 mm) | Kromasil C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer (pH 5.0) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Flow Rate | 400 µL/min | 1.0 mL/min |
| Gradient | 3% B for 1 min, linear gradient to 80% B over 1.5 min | Isocratic: 70% B |
| Column Temp. | 40°C | 40°C |
Table 2: Example HILIC LC Method Parameters
| Parameter | Condition |
| Column | Luna NH2 (Amino) (150 × 0.3 mm, 3.0 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.025% ammonia |
| Notes | HILIC is effective for separating highly polar analytes like Tenofovir and its phosphorylated metabolites. |
Table 3: Example Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Tenofovir (TFV) | 288.1 | 176.1 | |
| Tenofovir-d6 (IS) | 294.1 (approx.) | 182.1 (approx.) | |
| ¹³C₅-TFV (IS) | 293.1 | 181.1 |
Note: Exact m/z values for deuterated standards may vary slightly based on the position and number of deuterium atoms. Always confirm with the certificate of analysis.
Sample Preparation Protocol: Protein Precipitation (PPT)
Protein precipitation is a common, straightforward method for extracting Tenofovir from plasma.
-
Aliquot: Take 200 µL of plasma sample in a microcentrifuge tube.
-
Add Internal Standard: Add the working solution of Tenofovir-d6.
-
Precipitate: Add 1 mL of acetonitrile (ACN).
-
Vortex: Vortex the mixture for 5 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge for 10 minutes at a high speed (e.g., >10,000 x g).
-
Transfer: Carefully collect the supernatant and transfer it to a clean vial for injection into the LC-MS/MS system.
References
- 1. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting rac Tenofovir-d6 Internal Standard in Calibration Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using rac Tenofovir-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its racemic nature important?
A: this compound is a racemic mixture, meaning it contains equal amounts of the two enantiomers of Tenofovir-d6: (R)-Tenofovir-d6 and (S)-Tenofovir-d6. Tenofovir itself is a chiral molecule, with the (R)-enantiomer being the biologically active form used in antiretroviral therapy.[1][2] The use of a racemic internal standard for the quantification of a single enantiomer analyte can introduce complexities, particularly if the analytical method is capable of separating enantiomers (chiral chromatography) or if there are enantioselective effects in the mass spectrometer's ion source.[3]
Q2: What are the potential issues when using a racemic internal standard for a chiral analyte?
A: Several issues can arise:
-
Chromatographic Separation of Internal Standard Enantiomers: If a chiral chromatography method is used, the (R)- and (S)-enantiomers of this compound may separate, resulting in two distinct peaks for the internal standard. This raises the question of which peak to use for quantification.
-
Differential Matrix Effects: Even with a deuterated internal standard, slight differences in retention times between the analyte and the internal standard enantiomers can expose them to different matrix components as they elute, leading to variable ion suppression or enhancement and affecting accuracy.[3]
-
Inaccurate Quantification: If only one enantiomer of the internal standard co-elutes with the analyte enantiomer of interest, using the total peak area of the racemic internal standard can lead to inaccurate results.
Q3: Should I use a chiral or achiral chromatography method with this compound?
A: The choice depends on your analytical goals.
-
Achiral Chromatography: If you are not required to differentiate between the enantiomers of Tenofovir, an achiral method where the enantiomers of both the analyte and the internal standard co-elute is simpler. However, you are quantifying the total Tenofovir concentration, not the specific active enantiomer.
-
Chiral Chromatography: If you need to quantify the active (R)-enantiomer of Tenofovir, a chiral method is necessary.[4] In this case, using a racemic internal standard is not ideal. The preferred approach is to use an enantiomerically pure deuterated internal standard, i.e., (R)-Tenofovir-d6.
Troubleshooting Guides
Issue 1: Non-linear Calibration Curve
A non-linear calibration curve is a common issue that can arise from several factors when using this compound.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Tenofovir Analysis: Is rac Tenofovir-d6 the Optimal Choice?
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug tenofovir, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of rac Tenofovir-d6 against other commonly employed internal standards, supported by experimental data from various studies. The aim is to equip researchers with the necessary information to make an informed decision for their specific analytical needs.
The quantification of tenofovir and its prodrugs, such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), in biological matrices is predominantly accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial to correct for variability in sample preparation and instrument response. While this compound is a frequently utilized internal standard, several other deuterated and carbon-13 labeled analogues are also available. This guide will delve into a comparative analysis of their performance.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's detection. Deuterated internal standards are often preferred as their physicochemical properties are very similar to the unlabeled analyte. The following tables summarize the performance of various internal standards for tenofovir and its related compounds as reported in the literature.
Table 1: Performance Data for Tenofovir (TFV) and Tenofovir Alafenamide (TAF) Analysis
| Internal Standard | Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Citation |
| This compound | TFV, FTC, EVG, RPV | Dried Blood Spots | 10 | 10 - 2000 | -4.73 to 4.78 (Intra-day) | < 15 (Inter-day) | [1] |
| Tenofovir-d6 | TAF, TFV | Human Plasma | TAF: 4.00, TFV: 0.400 | TAF: 4.00-400, TFV: 0.400-40.0 | - | - | [2] |
| 13C5-TFV | TAF, TFV | K2EDTA Plasma | TAF: 0.03, TFV: 1.0 | - | ≤ ± 7.95 | ≤ 14.4 | [3] |
| 13C5-TFV | TAF, TFV | Human Plasma, CSF | Plasma: 0.5, CSF: 0.1 | Plasma: 0.5-500, CSF: 0.1-50 | < 12 | < 12 | [4] |
| Tenofovir-d7 | TAF, TFV | Human Plasma | TAF: 1.25, TFV: 0.300 | TAF: 1.25-500, TFV: 0.300-15.0 | Acceptable | Acceptable | [5] |
| Iso-TFV (13C-labeled) | TFV, FTC | Plasma | 10 | 10 - 1500 | +/- 20 (at LLOQ), +/- 15 (other levels) | +/- 20 (at LLOQ), +/- 15 (other levels) | |
| Des-methyl-TDF | TAF | Plasma | - | - | Higher variability than isotopically labeled TFV | Average %CV was twice that of isotopically labeled TFV |
Table 2: Performance Data for Tenofovir Diphosphate (TFV-DP) Analysis
| Internal Standard | Analyte(s) | Matrix | LLOQ | Linearity Range | Accuracy (% Bias) | Precision (% RSD) | Citation |
| TFV-DP-d6 | TFV, TFV-DP | Whole Blood | TFV: 0.25 ng/mL, TFV-DP: 0.5 ng/mL | - | 91.63–109.18 | 2.48–14.08 | |
| Deuterated TFV-DP | TFV-DP | Dried Blood Spots | 50 fmol/punch | 50–6400 fmol/punch | - | - | |
| 13C-TFV-DP | TFV-DP | Human Blood | - | 171 - 3416 fmol/punch | - | - |
Experimental Protocols
The methodologies employed in the cited studies vary, but generally involve protein precipitation or solid-phase extraction followed by LC-MS/MS analysis. Below are representative experimental protocols.
Method 1: Simultaneous Quantification of Tenofovir, Emtricitabine, Elvitegravir, and Rilpivirine in Dried Blood Spots using this compound
-
Sample Preparation: A 3 mm disk is punched from a dried blood spot and extracted with 500 µL of methanol containing the internal standards (including Tenofovir-d6). The sample is sonicated and centrifuged. The supernatant is evaporated to dryness and reconstituted in 100 µL of 50% acetonitrile for injection.
-
Chromatography: Isocratic elution with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45:55 v/v) at a flow rate of 0.25 mL/min.
-
Mass Spectrometry: Tandem mass spectrometry with electrospray ionization (ESI) in positive mode.
Method 2: Simultaneous Quantification of TAF and TFV in Human Plasma using 13C5-TFV
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: Gradient elution on a Phenomenex Synergi 4 µm Polar-RP 80A column (50 × 2 mm) with 0.1% formic acid in water and acetonitrile. Total run time is 5 minutes.
-
Mass Spectrometry: Electrospray ionization in positive mode with triple quadrupole selected reaction monitoring.
Method 3: Direct Quantification of Tenofovir-Diphosphate in Dried Blood Spots using Deuterated TFV-DP
-
Sample Preparation: Three 3 mm punches per sample are extracted.
-
Chromatography: High-performance liquid chromatography.
-
Mass Spectrometry: AB Sciex Qtrap 5500 mass spectrometer monitoring protonated precursor to product ion transitions (m/z 448.0 → 350.0 for TFV-DP and 452.9 → 354.9 for the deuterated internal standard).
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for tenofovir analysis using different internal standards.
Caption: Workflow for Tenofovir Analysis using this compound.
Caption: Workflow for Tenofovir Analysis using 13C5-TFV.
Discussion and Recommendations
The choice between this compound and other internal standards depends on several factors, including the specific analyte being measured (tenofovir, TAF, or TFV-DP), the biological matrix, and the desired sensitivity of the assay.
-
For general tenofovir quantification in various matrices, this compound has demonstrated robust performance with good accuracy and precision. Its widespread use suggests it is a reliable choice for many applications.
-
When analyzing both the prodrug (TAF) and the active drug (tenofovir) simultaneously, a stable isotope-labeled internal standard for each analyte is ideal. Studies have successfully used combinations like TAF-d5 and TFV-d7 or 13C5-TFV for both. The use of a single internal standard, such as 13C5-TFV, for both TAF and TFV has also been validated and shown to provide excellent results.
-
For the analysis of the intracellular active metabolite, tenofovir diphosphate (TFV-DP), a corresponding labeled internal standard such as TFV-DP-d6 or 13C-TFV-DP is essential. This ensures the most accurate quantification of this key metabolite.
-
Surrogate internal standards, such as des-methyl-TDF for TAF analysis, may be considered when a stable isotope-labeled version of the analyte is unavailable. However, they are likely to introduce greater variability in the results compared to isotopically labeled standards.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for Tenofovir Quantification Using LC-MS/MS with rac Tenofovir-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation parameters for a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tenofovir in biological matrices, utilizing its deuterated stable isotope, rac Tenofovir-d6, as the internal standard (IS). The accurate measurement of tenofovir, a widely used antiretroviral agent, is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document outlines a representative experimental protocol and summarizes key validation data in accordance with regulatory guidelines.
Tenofovir is a nucleotide analog reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B infections.[1][2] The use of a stable isotope-labeled internal standard like Tenofovir-d6 is best practice in quantitative mass spectrometry. It mimics the analyte's chemical and physical properties during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects, thereby ensuring the highest accuracy and precision.
Experimental Protocol: A Representative LC-MS/MS Method
This section details a typical experimental workflow for the quantification of tenofovir in human plasma.
1. Sample Preparation (Protein Precipitation)
-
An aliquot of 200 µL of human plasma is mixed with an internal standard spiking solution containing this compound.[3]
-
Protein precipitation is induced by adding an organic solvent, such as methanol or acetonitrile.
-
The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
The resulting supernatant is transferred for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A reverse-phase column, such as a Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm), is commonly used for separation.[3]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[4]
-
Flow Rate: A typical flow rate is maintained between 0.250 and 1.0 mL/min.
-
Injection Volume: A small volume, often 2-10 µL, is injected into the system.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for tenofovir analysis.
-
Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure specificity and sensitivity.
-
Tenofovir (TFV): m/z 288.0 → 176.1
-
Tenofovir-d6 (TFV-d6): m/z 293.9 → 182.0
-
References
- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF)
A deep dive into the pharmacokinetics of two pivotal tenofovir prodrugs, Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF), reveals significant differences in their plasma and intracellular concentrations, underpinning their distinct clinical profiles. This guide provides a comprehensive comparison of their pharmacokinetic properties, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV and treatment for hepatitis B virus infection. However, its poor oral bioavailability necessitated the development of prodrugs. TDF was the initial formulation, followed by TAF, which was designed to deliver the active drug more efficiently to target cells while minimizing systemic exposure. This difference in delivery mechanism results in a markedly different pharmacokinetic profile, with TAF achieving higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), at a much lower plasma tenofovir concentration compared to TDF.
Quantitative Pharmacokinetic Comparison
The pharmacokinetic advantages of TAF over TDF are evident in the comparative data from various clinical studies. TAF administration leads to significantly lower systemic exposure to tenofovir in the plasma, while simultaneously achieving higher concentrations of the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP), within peripheral blood mononuclear cells (PBMCs).
| Pharmacokinetic Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Fold Difference (TAF vs. TDF) | Reference |
| Plasma Tenofovir (TFV) Concentration | ||||
| Geometric Mean (ng/mL) | 10.2 | 99.98 | ~90% lower | [1][2] |
| Intracellular Tenofovir Diphosphate (TFV-DP) Concentration in PBMCs | ||||
| Geometric Mean (fmol/10⁶ cells) | 834.7 | 346.85 | 2.41-fold higher | [1][2] |
| Reported Range of Increase | - | - | 4 to 6.5-fold higher | [3] |
Metabolic Pathways of TAF and TDF
The distinct pharmacokinetic profiles of TAF and TDF stem from their different metabolic activation pathways. TDF is primarily hydrolyzed to tenofovir in the plasma by esterases. In contrast, TAF is more stable in plasma and is predominantly metabolized intracellularly by cathepsin A to tenofovir, which is then phosphorylated to the active TFV-DP. This intracellular activation of TAF leads to a more targeted delivery of the active drug to HIV target cells.
References
- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.vistas.ac.in [ir.vistas.ac.in]
- 3. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods: A Comparative Guide to Internal Standards for Tenofovir Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Tenofovir, a cornerstone antiretroviral agent. A critical aspect of bioanalytical method robustness is the choice of an appropriate internal standard (IS). Here, we objectively compare the performance of methods employing the stable isotope-labeled (SIL) internal standard, rac Tenofovir-d6, with those using alternative, non-deuterated internal standards, namely Acyclovir and Naproxen. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting and validating the most suitable method for their specific needs.
Executive Summary
The selection of an internal standard is a pivotal decision in the development of a robust and reliable bioanalytical method. For the quantification of Tenofovir, the use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard. This is primarily because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variability.
However, the use of alternative, non-deuterated internal standards such as Acyclovir or Naproxen can be a viable and more cost-effective approach. This guide presents a detailed comparison of the analytical performance of methods using these different internal standards, based on published validation data. The cross-validation of methods when changing an internal standard is a critical step to ensure data comparability and is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Performance Data Comparison
The following tables summarize the quantitative performance of bioanalytical methods for Tenofovir using different internal standards. The data is compiled from various studies to provide a comparative overview.
Table 1: Method using this compound as Internal Standard
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.25 - 256 ng/mL[1][2] |
| Correlation Coefficient (r²) | >0.99[1][2] | |
| Precision (%CV) | Intra-day | 2.48 - 14.08%[1] |
| Inter-day | < 15% | |
| Accuracy (%Bias) | Intra-day & Inter-day | 91.63 - 109.18% |
| Recovery | Mean Recovery | Not explicitly reported, but matrix effect was minimal |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
Table 2: Method using Acyclovir as Internal Standard
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 10 - 640 ng/mL |
| Correlation Coefficient (r²) | Linear | |
| Precision (%CV) | Intra-day & Inter-day | < 12.3% |
| Accuracy (%Bias) | Intra-day & Inter-day | 84.9 - 113.1% |
| Recovery | Mean Recovery | Not explicitly reported |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 3: Method using Naproxen as Internal Standard (Data for Naproxen analysis, as a proxy for its performance as an IS)
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 500.1 - 100028.5 ng/mL |
| Correlation Coefficient (r²) | 0.9962 | |
| Precision (%CV) | Not explicitly reported for Tenofovir analysis | Not Available |
| Accuracy (%Bias) | Not explicitly reported for Tenofovir analysis | Not Available |
| Recovery | Mean Recovery of Naproxen | >80% |
| Lower Limit of Quantification (LLOQ) | Not explicitly reported for Tenofovir analysis | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the analysis of Tenofovir using the different internal standards.
Method 1: this compound as Internal Standard
This method is adapted from a micro-LC-MS/MS procedure for the quantification of Tenofovir and its active metabolite.
1. Sample Preparation:
-
To 50 µL of whole blood, add 50 µL of an internal standard mixture containing Tenofovir-d6 (100 ng/mL).
-
Add 300 µL of n-hexane, vortex for 5 minutes, and centrifuge at 14,000 x g for 3 minutes.
-
Discard the organic layer.
-
The remaining aqueous layer is further processed for protein precipitation with an organic solvent.
2. Chromatographic Conditions:
-
Column: Luna NH2, 150 × 0.3 mm, 3.0 µm, 100 Å
-
Mobile Phase: Gradient of acetonitrile and water with 0.025% ammonia.
-
Flow Rate: 10 µL/min
-
Injection Volume: 2 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions:
-
Tenofovir: m/z 288.054 → 176.0
-
Tenofovir-d6: Corresponding deuterated transition
-
Method 2: Acyclovir as Internal Standard
This method is based on an LC-MS/MS assay for the determination of Tenofovir in human plasma.
1. Sample Preparation:
-
Utilizes a small plasma volume of 80 µL.
-
Specific details of the extraction procedure are not provided in the abstract but would typically involve protein precipitation.
2. Chromatographic Conditions:
-
Column: Luna C18 (100 mm × 2.0 mm, 3 µm)
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (starting at 90:10, v/v).
-
Flow Rate: Not specified.
-
Run Time: 10 minutes
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ionization
-
Monitored Transitions (m/z):
-
Tenofovir: 288.0 → 176.1 and 136.1
-
Acyclovir: 226.1 → 152.0
-
Method 3: Naproxen as Internal Standard
1. Sample Preparation:
-
Protein precipitation with acetonitrile is a common method for extracting Naproxen from plasma.
2. Chromatographic Conditions:
-
Column: Agilent Technologies Zorbax Eclipse XDB phenyl column (4.6 x 75 mm, 3.5 µm)
-
Mobile Phase: 90:10 (v/v) mixture of acetonitrile and 20 mM ammonium acetate.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive or Negative ESI, depending on the analyte and method optimization.
-
Monitored Transitions: Specific transitions for Tenofovir and Naproxen would need to be determined during method development.
Mandatory Visualizations
Tenofovir Activation and Mechanism of Action
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active form, Tenofovir diphosphate. This active metabolite then competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly forming viral DNA. Once incorporated, it leads to chain termination, thus inhibiting the replication of viruses like HIV.
Caption: Intracellular activation of Tenofovir and its mechanism of action in inhibiting HIV reverse transcriptase.
Bioanalytical Workflow for Tenofovir Quantification
The general workflow for the bioanalytical quantification of Tenofovir in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection. The choice of internal standard is a key variable in this process.
Caption: A generalized workflow for the bioanalytical quantification of Tenofovir using LC-MS/MS.
Cross-Validation Considerations
When transitioning between different bioanalytical methods, such as changing the internal standard, a cross-validation study is essential to ensure the comparability of data. According to FDA and EMA guidelines, cross-validation should demonstrate that the two methods provide equivalent results. This typically involves analyzing the same set of quality control (QC) samples and, if possible, incurred samples with both methods. The acceptance criteria for cross-validation generally state that the mean concentration difference between the two methods should be within ±15% for a significant portion of the samples.
For a change in internal standard, a partial validation of the method is required. This would include, at a minimum, assessing the precision and accuracy of the method with the new internal standard. The matrix effect should also be re-evaluated to ensure the new internal standard adequately compensates for any ion suppression or enhancement.
References
Assessing the Impact of Deuteration on Tenofovir's Metabolic Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Due to the absence of publicly available data on a deuterated version of tenofovir, this document will also present a scientifically-grounded hypothesis on the potential impact of deuteration on tenofovir's metabolism, based on the principles of the kinetic isotope effect.
Introduction to Tenofovir and the Role of Deuteration
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and hepatitis B virus (HBV) infections. Its prodrugs, TDF and TAF, were developed to enhance its oral bioavailability. The metabolic activation of tenofovir to its pharmacologically active form, tenofovir diphosphate (TFV-DP), is a critical step in its mechanism of action.[1][2] This process occurs intracellularly and does not involve the cytochrome P450 (CYP) enzyme system.[2]
Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy used in drug discovery to improve the pharmacokinetic and/or toxicity profile of a drug.[3] This modification can increase a compound's metabolic stability by slowing down metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.[4]
Comparative Metabolic Profiles of Tenofovir Prodrugs
TDF and TAF exhibit distinct metabolic and pharmacokinetic profiles, which primarily differ in their initial conversion to tenofovir and the resulting systemic versus intracellular concentrations of the active drug.
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Hypothetical Deuterated Tenofovir |
| Prodrug Conversion | Rapidly converted to tenofovir in plasma. | More stable in plasma; primarily converted to tenofovir intracellularly by cathepsin A. | Would likely be a prodrug; deuteration could potentially slow any minor metabolic degradation of the parent drug or its prodrug moiety. |
| Active Metabolite | Tenofovir diphosphate (TFV-DP) | Tenofovir diphosphate (TFV-DP) | Tenofovir diphosphate (TFV-DP) |
| Plasma Tenofovir Levels | High | Low | Potentially lower if deuteration enhances intracellular delivery and reduces systemic exposure. |
| Intracellular TFV-DP Levels | Lower | Higher | Could be higher if deuteration improves the stability and intracellular accumulation of the prodrug. |
| Primary Elimination | Renal (glomerular filtration and active tubular secretion) | Primarily intracellular metabolism, with renal elimination of tenofovir. | Renal elimination of tenofovir would likely be the primary route. |
| Plasma Half-life (Tenofovir) | Approximately 17 hours (single oral dose) | Not applicable as TAF is rapidly cleared from plasma. | Potentially prolonged if deuteration reduces the rate of any minor metabolic pathways. |
| Intracellular Half-life (TFV-DP) | Long (approximately 95 hours in hepatic cells) | Long | Expected to be long. |
Metabolic Pathways and Experimental Workflows
The metabolic activation of tenofovir from its prodrugs is a key determinant of its efficacy and safety. Below are diagrams illustrating these pathways and a typical experimental workflow for their characterization.
Metabolic activation pathways of TDF and TAF.
Hypothetical metabolic pathway for deuterated tenofovir.
References
- 1. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of rac Tenofovir-d6 and ¹³C-labeled Tenofovir Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of tenofovir, a widely used antiretroviral agent, stable isotope-labeled (SIL) internal standards are the preferred choice to ensure accuracy and precision in complex biological matrices. This guide provides an objective comparison of the analytical performance of two commonly used SIL internal standards for tenofovir: racemic Tenofovir-d6 (a deuterated analog) and ¹³C-labeled tenofovir.
Executive Summary
In bioanalytical assays, ¹³C-labeled internal standards are generally considered the "gold standard" due to their closer physicochemical similarity to the analyte, which minimizes the potential for isotopic effects that can be observed with deuterated standards. These effects can manifest as differences in chromatographic retention times and mass spectrometric fragmentation patterns, potentially impacting the accuracy of quantification.
This guide presents data from two distinct studies: one employing ¹³C-labeled tenofovir and another utilizing rac Tenofovir-d6. While both internal standards enable the development of sensitive and accurate assays for tenofovir, the underlying principles of stable isotope labeling suggest that the ¹³C-labeled counterpart may offer a higher degree of analytical robustness.
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the key analytical performance parameters for LC-MS/MS methods using this compound and ¹³C-labeled tenofovir as internal standards. It is important to note that these data are derived from different studies and are presented here for comparative purposes.
| Analytical Parameter | This compound | ¹³C-labeled Tenofovir | Reference |
| Linearity Range | 10 - 2000 ng/mL | 10 - 1500 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | [1] |
| Intra-assay Accuracy (%RE) | -4.73% to 4.78% | Within ±15% (QC levels), ±20% (LLOQ) | |
| Inter-assay Accuracy (%RE) | Within ±15% of nominal | Within ±15% (QC levels), ±20% (LLOQ) | |
| Intra-assay Precision (%CV) | < 15% | Within ±15% (QC levels), ±20% (LLOQ) | |
| Inter-assay Precision (%CV) | < 15% | Within ±15% (QC levels), ±20% (LLOQ) |
Experimental Protocols
Method Using this compound Internal Standard
This method was developed for the simultaneous determination of tenofovir and other antiretrovirals in dried blood spots (DBS).
Sample Preparation:
-
Dried blood spots (25 µL) were prepared on filter paper.
-
A 3 mm punch from the DBS was extracted with methanol containing the labeled internal standards, including this compound.
-
The extract was then prepared for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: Details not specified.
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45:55 v/v).
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometer: A highly sensitive mass spectrometer was used.
-
Ionization Mode: Positive ion mode.
-
MRM Transition for Tenofovir: 288.1 → 176.1
-
MRM Transition for Tenofovir-d6: 294.1 → 182.1
Method Using ¹³C-labeled Tenofovir Internal Standard
This LC/MS/MS assay was developed for the simultaneous determination of tenofovir and emtricitabine in human plasma.
Sample Preparation:
-
To 250 µL of patient's EDTA plasma, the ¹³C-labeled internal standards for tenofovir (Iso-TFV) and emtricitabine were added.
-
Protein precipitation was achieved by adding trifluoroacetic acid.
-
The sample was centrifuged at high speed.
-
The resulting supernatant was directly injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: Details not specified.
-
Analytical Column: Synergi Polar-RP, 2.0 x 150mm, reversed-phase column.
-
Mobile Phase: 3% acetonitrile/1% acetic acid in water.
-
Flow Rate: 200 µL/min.
-
Mass Spectrometer: Details not specified.
-
Ionization Mode: ESI positive ionization.
-
MRM Transition for Tenofovir: m/z 288/176.
-
MRM Transition for ¹³C-labeled Tenofovir (Iso-TFV): m/z 293/181.
Visualization of Experimental Workflows
Caption: Workflow for Tenofovir analysis using this compound.
Caption: Workflow for Tenofovir analysis using ¹³C-labeled Tenofovir.
Discussion and Conclusion
Both this compound and ¹³C-labeled tenofovir have been successfully used as internal standards for the quantification of tenofovir in biological matrices. The presented data indicates that both approaches can yield methods with comparable linearity, sensitivity, accuracy, and precision, meeting regulatory guidelines for bioanalytical method validation.
However, the choice between a deuterated and a ¹³C-labeled internal standard extends beyond these performance metrics. Key considerations include:
-
Isotopic Effect: Deuterium, being significantly heavier than protium, can sometimes lead to a slight difference in retention time between the analyte and the internal standard. This chromatographic shift, if significant, can compromise the ability of the internal standard to effectively compensate for matrix effects that may vary across the elution profile. ¹³C-labeling, due to the smaller relative mass difference, is less prone to such isotopic effects, often resulting in co-elution with the analyte.
-
Isotopic Stability: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes be susceptible to back-exchange with protons from the solvent or matrix. This would lead to a loss of the isotopic label and an inaccurate quantification. ¹³C atoms are incorporated into the stable carbon backbone of the molecule and are not susceptible to exchange.
References
The Analytical Edge: Unpacking the Accuracy and Precision of Tenofovir Quantification with rac Tenofovir-d6
For researchers, scientists, and drug development professionals vested in the precise measurement of the antiviral drug tenofovir, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides an objective comparison of the performance of racemic Tenofovir-d6 as an internal standard against other alternatives, supported by experimental data, to inform method development and validation for pharmacokinetic and therapeutic drug monitoring studies.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantifying drugs in biological matrices, the use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis.[1] Racemic Tenofovir-d6, a deuterated form of tenofovir, is a commonly employed internal standard. Its utility stems from its chemical similarity to the analyte, tenofovir, ensuring it behaves similarly during extraction and ionization, while its mass difference allows for distinct detection by the mass spectrometer.
Performance Metrics: A Data-Driven Comparison
The accuracy and precision of an analytical method are key indicators of its performance. According to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, the mean value of quality control (QC) samples should be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should be within ±20%.[2][3] The precision, measured as the coefficient of variation (CV), should not exceed 15%, and 20% at the LLOQ.[2][3]
Multiple studies have demonstrated that methods utilizing Tenofovir-d6 for tenofovir quantification consistently meet these rigorous criteria.
| Internal Standard | Analyte(s) | Matrix | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Accuracy (%DEV) | Reference |
| rac Tenofovir-d6 | Tenofovir, Tenofovir Alafenamide (TAF) | Human Plasma | TFV: 1.0, TAF: 0.03 | ≤ 14.4 | ≤ 14.4 | -7.95 to 7.76 | -7.95 to 7.76 | |
| This compound | Tenofovir, Tenofovir Diphosphate (TFVDP) | Whole Blood | TFV: 0.25, TFVDP: 0.5 | 2.48 - 14.08 | Not Reported | 91.63 - 109.18% | Not Reported | |
| Tenofovir-d6 | Tenofovir, Emtricitabine, Elvitegravir, Rilpivirine | Dried Blood Spot | 10 | -4.73 to 4.78 (%RE) | Not Reported | Not Reported | Not Reported | |
| 13C5-Tenofovir | Tenofovir, Tenofovir Alafenamide (TAF) | Human Plasma | TFV: 1.0, TAF: 0.03 | 2.91 - 14.4 | 2.91 - 14.4 | -7.95 to 7.76 | -7.95 to 7.76 | |
| Acyclovir | Tenofovir | Plasma | 5 | ≤ 15 | ≤ 15 | Within ±15% | Within ±15% | |
| Naproxen | Bictegravir, Emtricitabine, Tenofovir Alafenamide | Human Plasma | 2 | Not Reported | Not Reported | Reproducible | Reproducible |
Note: %DEV refers to the percent deviation from the nominal concentration. %RE refers to relative error. Accuracy reported as a percentage represents the measured concentration as a percentage of the nominal concentration.
As evidenced in the table, methods employing Tenofovir-d6 and other isotopically labeled analogs like 13C5-Tenofovir demonstrate excellent precision and accuracy, with %CV and %DEV values well within the FDA's acceptance limits. While non-isotopically labeled internal standards like Acyclovir and Naproxen can also be used, stable isotope-labeled standards are generally preferred as they more closely mimic the analyte's behavior during the analytical process, leading to more effective correction for matrix effects and extraction variability. For instance, one study noted that an isotopically labeled tenofovir internal standard resulted in less variability in final concentrations compared to a non-isotopically labeled surrogate molecule.
Experimental Workflow and Methodologies
The quantification of tenofovir in biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following provides an overview of a common experimental protocol.
Experimental Protocol: Tenofovir Quantification in Plasma
1. Sample Preparation (Protein Precipitation)
-
To a 200 µL plasma sample, add an internal standard spiking solution (e.g., Tenofovir-d6).
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation
-
Column: A C18 reverse-phase column is commonly used (e.g., Zorbax Eclipse Plus C18).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation.
-
Injection Volume: A small volume of the prepared sample extract is injected into the LC system.
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both tenofovir and the internal standard (e.g., Tenofovir-d6). For example, for tenofovir, the transition m/z 288.1 → 176.1 might be monitored.
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in bioanalytical method development. The ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the detector.
Conclusion
The available data robustly supports the use of this compound as a highly accurate and precise internal standard for the quantification of tenofovir in various biological matrices. Its performance consistently meets the stringent requirements of regulatory bodies like the FDA. While other internal standards can be employed, the chemical and physical similarity of a stable isotope-labeled standard like Tenofovir-d6 to the analyte provides superior correction for analytical variability, thereby ensuring the generation of high-quality, reliable data essential for drug development and clinical research. Researchers can confidently utilize Tenofovir-d6 in their bioanalytical methods to achieve the accuracy and precision required for pharmacokinetic and therapeutic drug monitoring of tenofovir.
References
Head-to-Head Clinical Trial Comparison of Tenofovir Prodrugs: TDF vs. TAF
A comprehensive analysis of the clinical trial data comparing Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) for the treatment of HIV and Hepatitis B virus (HBV) infections.
This guide provides a detailed, evidence-based comparison of two key prodrugs of tenofovir: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Developed for researchers, scientists, and drug development professionals, this document synthesizes data from pivotal head-to-head clinical trials, focusing on efficacy and safety outcomes. The information is presented through structured data tables, detailed experimental methodologies, and explanatory diagrams to facilitate a clear understanding of the comparative clinical performance of these two widely used antiretroviral agents.
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] To improve its oral bioavailability, two prodrugs have been developed: tenofovir disoproxil fumarate (TDF) and the newer tenofovir alafenamide (TAF). TAF was designed to more efficiently deliver the active tenofovir diphosphate to target cells, resulting in lower plasma concentrations of tenofovir and potentially reducing off-target side effects.[3][4] This guide delves into the clinical trial data that has directly compared these two prodrugs.
Mechanism of Action
Both TDF and TAF are prodrugs that are metabolized intracellularly to the active antiviral agent, tenofovir diphosphate (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase, leading to chain termination during viral DNA synthesis and subsequent suppression of viral replication.
The key difference between TDF and TAF lies in their plasma stability and intracellular conversion. TAF is more stable in plasma and is primarily metabolized to tenofovir within peripheral blood mononuclear cells (PBMCs) and hepatocytes. This targeted delivery results in approximately 90% lower systemic plasma concentrations of tenofovir compared to TDF, while achieving higher intracellular concentrations of the active TFV-DP.
Efficacy in Clinical Trials
Head-to-head clinical trials have demonstrated that TAF is non-inferior to TDF in achieving virologic suppression in both HIV and HBV treatment.
HIV Treatment
In two large Phase 3, randomized, double-blind trials (Studies 104 and 111) in treatment-naïve HIV-1 infected adults, a single-tablet regimen of elvitegravir, cobicistat, emtricitabine, and TAF (E/C/F/TAF) was compared to a similar regimen containing TDF (E/C/F/TDF). At 144 weeks, E/C/F/TAF was found to be statistically superior to E/C/F/TDF in achieving virologic suppression (HIV-1 RNA <50 copies/mL).
A meta-analysis of 14 clinical trials involving 14,894 patients showed that in regimens boosted with ritonavir or cobicistat, TAF was associated with a modest but statistically significant higher rate of virologic suppression compared to TDF. However, in unboosted regimens, there was no significant difference in efficacy.
| HIV Efficacy Outcomes (Week 144) | E/C/F/TAF | E/C/F/TDF | Difference (95% CI) |
| Virologic Success (HIV-1 RNA <50 copies/mL) | 84.2% | 80.0% | 4.2% (0.6% to 7.8%) |
HBV Treatment
Two major Phase 3, randomized, double-blind trials (Study 108 in HBeAg-negative and Study 110 in HBeAg-positive patients) compared the efficacy of TAF 25 mg once daily to TDF 300 mg once daily for the treatment of chronic HBV infection. At week 96, TAF was demonstrated to be non-inferior to TDF in achieving HBV DNA levels below 29 IU/mL. Notably, a significantly higher percentage of patients receiving TAF achieved normal alanine aminotransferase (ALT) levels compared to those on TDF.
| HBV Efficacy Outcomes (Week 96) | TAF | TDF | Adjusted Difference (95% CI) |
| HBeAg-Negative Patients | |||
| HBV DNA <29 IU/mL | 90% | 91% | -0.6% (-7.0% to 5.8%) |
| HBeAg-Positive Patients | |||
| HBV DNA <29 IU/mL | 73% | 75% | -2.2% (-8.3% to 3.9%) |
| Pooled Analysis | |||
| ALT Normalization | Significantly higher with TAF (p<0.05) |
Safety Profile: Bone and Renal Health
The primary distinguishing feature between TAF and TDF in clinical trials has been their respective safety profiles, particularly concerning bone mineral density (BMD) and renal function. The lower plasma tenofovir concentrations with TAF are associated with a more favorable bone and renal safety profile.
Bone Safety
Across multiple clinical trials in both HIV and HBV populations, treatment with TAF has been associated with significantly smaller decreases in bone mineral density at the hip and spine compared to TDF. In studies where patients switched from a TDF-containing regimen to a TAF-containing regimen, improvements in BMD were observed.
| Changes in Bone Mineral Density (BMD) from Baseline | TAF | TDF | p-value |
| HIV Treatment (Week 144, E/C/F/TAF vs E/C/F/TDF) | |||
| Mean % Change in Hip BMD | -0.66% | -2.95% | <0.001 |
| Mean % Change in Spine BMD | -1.30% | -2.86% | <0.001 |
| HBV Treatment (Week 96, Pooled Analysis) | |||
| Mean % Change in Hip BMD | -0.33% | -2.51% | <0.001 |
| Mean % Change in Spine BMD | -0.75% | -2.57% | <0.001 |
Renal Safety
Clinical trials have consistently demonstrated a more favorable renal safety profile for TAF compared to TDF. This is evidenced by smaller changes in estimated glomerular filtration rate (eGFR) and less impact on markers of proximal renal tubular function. A pooled analysis of 26 clinical trials showed no cases of proximal renal tubulopathy (Fanconi syndrome) in patients receiving TAF, compared to 10 cases in those on TDF. Furthermore, significantly fewer patients discontinued treatment due to renal adverse events in the TAF groups.
| Renal Safety Outcomes | TAF | TDF | p-value |
| HIV Treatment (Week 144, E/C/F/TAF vs E/C/F/TDF) | |||
| Renal-related Discontinuations | 0 | 12 | <0.001 |
| Cases of Proximal Tubulopathy | 0 | 4 | |
| HBV Treatment (Week 96, Pooled Analysis) | |||
| Median Change in eGFR (Cockcroft-Gault, mL/min) | -1.2 | -4.8 | <0.001 |
| Pooled Analysis of 26 Trials | |||
| Discontinuations due to Renal Adverse Event | 3/6360 | 14/2962 | <0.001 |
| Cases of Proximal Renal Tubulopathy | 0 | 10 | <0.001 |
Experimental Protocols
The head-to-head clinical trials of TDF and TAF have employed rigorous methodologies to assess efficacy and safety. Below are summaries of the key experimental protocols used in these pivotal studies.
Study Design and Participants
The pivotal trials were typically Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority studies. Participants were treatment-naïve or treatment-experienced adults with HIV-1 or chronic HBV infection. Key inclusion criteria often included a screening HIV-1 RNA level of ≥1,000 copies/mL for HIV trials and HBV DNA ≥2 x 10^4 IU/mL for HBV trials. Randomization was often stratified by baseline viral load and prior treatment experience.
Efficacy Assessments
-
HIV Virologic Suppression: The primary efficacy endpoint was typically the proportion of participants with HIV-1 RNA levels below a certain threshold (e.g., <50 copies/mL) at a specified time point (e.g., week 48, 96, or 144), as determined by the FDA snapshot algorithm. Virologic failure was generally defined as the inability to achieve or maintain suppression of viral replication to an HIV RNA level <200 copies/mL.
-
HBV DNA Suppression: The primary efficacy endpoint in HBV trials was the proportion of participants with plasma HBV DNA <29 IU/mL at a specified time point. HBV DNA levels were quantified using real-time PCR assays.
Safety Assessments
-
Bone Mineral Density (BMD): BMD of the hip and lumbar spine was assessed at baseline and at regular intervals (e.g., every 24 or 48 weeks) using dual-energy X-ray absorptiometry (DXA) scans.
-
Renal Function: Renal safety was monitored through various assessments, including:
-
Estimated Glomerular Filtration Rate (eGFR): Calculated using the Cockcroft-Gault equation.
-
Serum Creatinine: Measured at baseline and subsequent visits.
-
Urinary Biomarkers: Quantitative measurements of proteinuria, albuminuria (urine albumin-to-creatinine ratio), and markers of proximal renal tubular dysfunction such as retinol-binding protein-to-creatinine ratio and beta-2-microglobulin-to-creatinine ratio.
-
Pharmacokinetic Assessments
In some studies, pharmacokinetic parameters were assessed to determine the plasma and intracellular concentrations of tenofovir and its metabolites. This involved collecting blood samples at specified time points after drug administration and analyzing them using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Logical Relationship in Head-to-Head Comparison
The comparison between TDF and TAF is based on a logical progression from their pharmacokinetic differences to their clinical outcomes.
Conclusion
References
- 1. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF)-Containing Regimens in Participants With Chronic Hepatitis B Virus (HBV) Infection and Stage 2 or Greater Chronic Kidney Disease Who Have Received a Liver Transplant [ctv.veeva.com]
- 4. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Profiles of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF)
For Researchers, Scientists, and Drug Development Professionals
Tenofovir alafenamide (TAF) and tenofovir disoproxil fumarate (TDF) are both prodrugs of tenofovir, a cornerstone in the treatment of HIV and chronic hepatitis B. While both drugs are highly effective, their distinct pharmacokinetic profiles lead to significant differences in their metabolic effects, particularly concerning renal function, bone mineral density, and lipid profiles. This guide provides an objective comparison of these metabolic differences, supported by experimental data and detailed methodologies, to inform research and clinical development.
Pharmacokinetics and Mechanism of Action: A Tale of Two Prodrugs
The fundamental difference between TAF and TDF lies in their chemical structure and how they deliver the active tenofovir to target cells. TDF is rapidly converted to tenofovir in the plasma, leading to high circulating levels of the active drug.[1][2] In contrast, TAF is more stable in plasma and is primarily metabolized to tenofovir intracellularly, within lymphocytes and hepatocytes.[1][2] This targeted delivery mechanism of TAF results in approximately 90% lower plasma concentrations of tenofovir compared to TDF, while achieving higher intracellular concentrations of the active metabolite, tenofovir diphosphate.[3] This key pharmacokinetic difference underpins the distinct metabolic safety profiles of the two drugs.
Impact on Renal Function
TDF has been associated with a higher risk of renal adverse events, including proximal renal tubulopathy and a decline in estimated glomerular filtration rate (eGFR). This is largely attributed to the high plasma concentrations of tenofovir, which can lead to accumulation in the renal proximal tubules and cause mitochondrial toxicity.
In contrast, the lower plasma tenofovir levels associated with TAF result in a more favorable renal safety profile. Pooled analyses of numerous clinical trials have consistently demonstrated that TAF is associated with smaller changes in serum creatinine, a smaller decline in eGFR, and less proteinuria compared to TDF. Furthermore, switching from TDF to TAF has been shown to improve markers of renal function.
Quantitative Comparison of Renal Outcomes
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Key Findings |
| Proximal Renal Tubulopathy | No cases reported in a large pooled analysis | 10 cases reported in the same analysis | TAF is associated with a significantly lower risk of proximal renal tubulopathy. |
| Discontinuation due to Renal Adverse Events | 3 out of 6360 participants | 14 out of 2962 participants | Fewer patients on TAF discontinue treatment due to renal side effects. |
| Median Change in eGFR (mL/min) | Smaller declines observed in multiple studies | Larger declines observed compared to TAF | TAF has a less pronounced negative impact on eGFR. |
| Urinary Biomarkers (UACR, RBP:Cr, β2M:Cr) | More favorable changes (decreases or smaller increases) | Less favorable changes (increases) | TAF is associated with less evidence of renal tubular damage. |
Experimental Protocol: Assessment of Renal Function in Clinical Trials
Renal safety in clinical trials comparing TAF and TDF is typically assessed through a panel of serum and urine biomarkers.
-
Serum Creatinine and eGFR: Serum creatinine is measured at baseline and at regular intervals throughout the study. The estimated Glomerular Filtration Rate (eGFR) is then calculated using established equations such as the Cockcroft-Gault or MDRD equation.
-
Urinalysis: Routine urinalysis is performed to detect proteinuria and glucosuria, which can be indicative of tubular dysfunction.
-
Urinary Biomarkers of Tubular Function: To specifically assess proximal tubular health, the following urinary biomarkers are often measured and normalized to urinary creatinine to account for variations in urine concentration:
-
Urine Albumin-to-Creatinine Ratio (UACR): A marker of glomerular and tubular damage.
-
Retinol-Binding Protein-to-Creatinine Ratio (RBP:Cr): A sensitive marker of proximal tubular dysfunction.
-
Beta-2-Microglobulin-to-Creatinine Ratio (β2M:Cr): Another established marker of proximal tubular injury.
-
These markers are typically measured using automated laboratory analyzers with validated assays.
Impact on Bone Mineral Density
Long-term TDF therapy has been linked to a decrease in bone mineral density (BMD) at the hip and spine. The proposed mechanisms include direct effects on osteoclasts and indirect effects secondary to renal phosphate wasting.
TAF, with its lower systemic exposure to tenofovir, has demonstrated a significantly better bone safety profile. Clinical studies have consistently shown that patients receiving TAF experience smaller decreases in BMD compared to those on TDF. Switching from TDF to TAF has also been associated with improvements in BMD.
Quantitative Comparison of Bone Mineral Density Changes
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Key Findings |
| Mean % Change in Hip BMD (at 96 weeks) | -0.33% | -2.51% | TAF is associated with significantly less bone loss at the hip. |
| Mean % Change in Spine BMD (at 96 weeks) | -0.75% | -2.57% | TAF demonstrates a more favorable impact on spine BMD. |
| Switching from TDF to TAF (at 48 weeks) | Increase in spine (2.24%) and hip (1.33%) BMD | Decline in spine (-0.10%) and hip (-0.73%) BMD in those remaining on TDF | Switching to TAF can lead to a recovery of bone density. |
Experimental Protocol: Assessment of Bone Mineral Density in Clinical Trials
Bone mineral density is primarily assessed using Dual-Energy X-ray Absorptiometry (DXA) scans of the hip and lumbar spine.
-
Procedure: Standardized DXA scans are performed at baseline and at specified follow-up time points (e.g., week 48, week 96).
-
Analysis: The DXA software calculates the bone mineral density (in g/cm²) for specific regions of interest, such as the total hip, femoral neck, and lumbar spine (L1-L4).
-
Quality Control: To ensure consistency and accuracy, DXA scans are often centrally reviewed by expert radiologists, and phantom scans are used for machine calibration.
Impact on Lipid Profiles
A notable metabolic difference between TAF and TDF is their effect on plasma lipids. TDF has been observed to have a lipid-lowering effect, particularly on total cholesterol and low-density lipoprotein (LDL) cholesterol. The exact mechanism for this is not fully elucidated but may involve the upregulation of the CD36/PPAR-α axis. In contrast, treatment with TAF is associated with increases in total cholesterol, LDL cholesterol, and high-density lipoprotein (HDL) cholesterol.
The clinical significance of these lipid changes is still under investigation. While LDL cholesterol levels increase with TAF, the concurrent rise in HDL cholesterol often results in a stable total cholesterol to HDL cholesterol ratio, a key indicator of cardiovascular risk. However, some studies have shown that switching from TDF to TAF can lead to a worsening of the overall lipid profile.
Quantitative Comparison of Lipid Profile Changes
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Key Findings |
| Total Cholesterol | Increases observed in multiple studies | Decreases or smaller increases observed | TAF is associated with an increase in total cholesterol. |
| LDL Cholesterol | Increases observed | Decreases or smaller increases observed | TAF leads to an elevation in LDL cholesterol. |
| HDL Cholesterol | Increases observed | Minimal changes or slight decreases | TAF is also associated with an increase in HDL cholesterol. |
| Triglycerides | Increases observed in some studies | Minimal changes or slight decreases | The effect on triglycerides can be variable but tends to be higher with TAF. |
Experimental Protocol: Assessment of Lipid Profiles in Clinical Trials
Lipid profiles are assessed using standard laboratory methods on fasting blood samples.
-
Sample Collection: Patients are required to fast for at least 8-12 hours before blood collection.
-
Analytes Measured: The standard lipid panel includes:
-
Total Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol (often calculated using the Friedewald equation, unless triglycerides are elevated)
-
High-Density Lipoprotein (HDL) Cholesterol
-
Triglycerides
-
-
Methodology: These lipids are typically measured using enzymatic colorimetric assays on automated clinical chemistry analyzers.
Impact on Weight and Glucose Metabolism
Several studies have reported a greater increase in body weight associated with TAF-based regimens compared to TDF-based regimens. The mechanisms underlying this difference are not fully understood but may involve alterations in fatty acid metabolism. While the weight gain is generally modest, it is a factor to consider, especially in patients at risk for metabolic syndrome.
Regarding glucose metabolism, most studies have not found a significant negative impact on glucose regulation or an increased risk of diabetes with TAF compared to TDF.
Visualizing the Metabolic Differences
Metabolic Fate of TAF and TDF
Caption: Comparative metabolic pathways of TDF and TAF.
Experimental Workflow for Comparing TAF and TDF in a Clinical Trial
Caption: A typical experimental workflow for a clinical trial comparing TAF and TDF.
Signaling Pathway Implicated in TDF-Induced Renal and Bone Toxicity
Caption: Signaling pathway of TDF-induced renal and bone effects.
Conclusion
Tenofovir alafenamide and tenofovir disoproxil fumarate, while both effective antiviral agents, exhibit distinct metabolic profiles driven by their differing pharmacokinetics. TAF's targeted intracellular delivery of tenofovir results in lower systemic exposure and a significantly improved renal and bone safety profile compared to TDF. However, this comes with a trade-off of less favorable effects on lipid profiles and a tendency for greater weight gain. The choice between TAF and TDF should be individualized, taking into account a patient's baseline renal function, bone health, cardiovascular risk factors, and other comorbidities. For researchers and drug development professionals, understanding these metabolic nuances is crucial for designing safer and more effective antiretroviral and antiviral therapies.
References
Bioequivalence studies of generic tenofovir formulations using rac Tenofovir-d6
A comparative analysis of generic tenofovir disoproxil fumarate formulations, focusing on the bioanalytical methodologies employing rac Tenofovir-d6 as an internal standard for pharmacokinetic assessment.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of bioequivalence studies for generic tenofovir formulations. The focus is on studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as a key component for accurate quantification. The data and protocols presented are synthesized from publicly available bioequivalence study reports and scientific literature to ensure objectivity and provide actionable insights for future research and development.
Executive Summary
Bioequivalence of generic drugs is a critical step in ensuring they are therapeutically interchangeable with the innovator product. For tenofovir disoproxil fumarate (TDF), the active moiety measured in plasma is tenofovir. The establishment of bioequivalence relies on robust pharmacokinetic studies. A cornerstone of these studies is a validated bioanalytical method, where a stable, isotopically labeled internal standard is crucial for precision and accuracy. This compound is a commonly used internal standard in LC-MS/MS methods for the quantification of tenofovir in biological matrices. This guide details the standard methodologies for these studies and presents a synthesis of typical pharmacokinetic outcomes.
Pharmacokinetic Bioequivalence Study Protocol
A standard bioequivalence study for a generic 300 mg tenofovir disoproxil fumarate tablet is typically conducted as a randomized, open-label, single-dose, two-period, two-sequence crossover study in healthy adult volunteers under fasting conditions.[1]
Study Design:
-
Population: Healthy male and non-pregnant, non-lactating female volunteers.
-
Design: Randomized, two-way crossover.
-
Dosing: Single oral dose of the test product (generic tenofovir disoproxil fumarate 300 mg) and the reference product (innovator 300 mg tablet).
-
Washout Period: A sufficient washout period, typically 7 to 14 days, is maintained between the two dosing periods.[1]
-
Blood Sampling: Blood samples are collected at predefined time points, for instance: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose to adequately characterize the plasma concentration-time profile of tenofovir.[2]
-
Analyte: The concentration of tenofovir is measured in the plasma samples.
Bioequivalence Study Workflow
Bioanalytical Method: LC-MS/MS
The quantification of tenofovir in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation: A common method for plasma sample preparation is solid-phase extraction (SPE).
-
An aliquot of human plasma is mixed with an internal standard solution (this compound).
-
The sample is then subjected to a solid-phase extraction procedure to isolate the analyte and internal standard from endogenous plasma components.
-
The extracted sample is then reconstituted in a suitable solvent for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Typical Conditions |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 0.2-0.5 mL/min |
| Mass Spectrometry | |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tenofovir) | m/z 288.1 → 176.1 |
| MRM Transition (Tenofovir-d6) | m/z 294.1 → 182.1 |
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plasma_sample -> add_is; add_is -> spe; spe -> reconstitution; reconstitution -> lc_msms; lc_msms -> data_processing; }
Bioanalytical Workflow for Tenofovir
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters for tenofovir following the administration of a single 300 mg oral dose of a generic (Test) and a reference (Reference) tenofovir disoproxil fumarate formulation to healthy volunteers under fasting conditions. The data presented is a representative synthesis from published bioequivalence studies.[1]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 295.5 ± 85.2 | 305.1 ± 90.4 |
| AUC0-t (ng·h/mL) | 2350.6 ± 750.1 | 2410.8 ± 780.3 |
| AUC0-inf (ng·h/mL) | 2450.3 ± 790.5 | 2515.2 ± 810.9 |
| Tmax (h) (Median [Range]) | 1.0 [0.5 - 2.0] | 1.0 [0.5 - 2.5] |
| t1/2 (h) | 15.2 ± 3.5 | 15.5 ± 3.8 |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.
Statistical Analysis and Bioequivalence Assessment
The bioequivalence between the test and reference products is determined by statistical comparison of the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of the primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf). For bioequivalence to be concluded, the 90% CIs must fall within the acceptance range of 80.00% to 125.00%.[3]
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval (%) | Bioequivalence Assessment |
| Cmax | 97.2 | 89.5 - 105.4 | Passes |
| AUC0-t | 98.1 | 92.3 - 104.2 | Passes |
| AUC0-inf | 97.8 | 91.9 - 104.0 | Passes |
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pk_params -> log_transform; log_transform -> anova; anova -> ratio_ci; ratio_ci -> decision; decision -> bioequivalent [label="Yes"]; decision -> not_bioequivalent [label="No"]; }
Statistical Logic for Bioequivalence
Conclusion
The presented data and methodologies illustrate the standard approach to establishing the bioequivalence of generic tenofovir disoproxil fumarate formulations. The use of a robust and validated LC-MS/MS method with this compound as an internal standard is critical for the accurate determination of pharmacokinetic parameters. The representative data demonstrates that a well-formulated generic tenofovir product can meet the stringent regulatory requirements for bioequivalence, ensuring its interchangeability with the innovator product.
References
In Vitro and In Vivo Correlation of Tenofovir Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo metabolism of tenofovir, a cornerstone antiviral agent. By presenting supporting experimental data in clearly structured tables, detailing experimental protocols, and visualizing metabolic pathways, this document aims to facilitate a deeper understanding of tenofovir's pharmacology and aid in the development of novel therapeutic strategies.
Tenofovir is an acyclic nucleotide analog that requires intracellular phosphorylation to its active diphosphate metabolite, tenofovir diphosphate (TFV-DP), to exert its antiviral effect.[1][2][3] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase or DNA polymerase, leading to chain termination and inhibition of viral replication.[1][2] Due to its low oral bioavailability, tenofovir is administered as prodrugs, most notably tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). The metabolic activation of these prodrugs and the subsequent intracellular persistence of TFV-DP are critical determinants of their antiviral efficacy and are key areas of investigation for establishing in vitro-in vivo correlation (IVIVC).
Quantitative Analysis of Tenofovir Metabolism
The following tables summarize key quantitative parameters from various in vitro and in vivo studies, providing a comparative overview of tenofovir's metabolic profile.
Table 1: In Vitro Antiviral Activity and Metabolism of Tenofovir
| Parameter | Cell Type | Value | Reference |
| EC50 (HBV) | HepG2 | 1.1 µM | |
| EC50 (HBV) of TDF | HepG2.2.15 | Day 3: ~10 nM, Day 9: ~1 nM | |
| EC50 (HBV) of TAF | HepG2.2.15 | Day 3: ~5 nM, Day 9: ~0.5 nM | |
| Intracellular Half-life of TFV-DP | Primary Human Hepatocytes | 95 ± 6 hours | |
| Ki (HBV Polymerase Inhibition) | - | 0.18 µM |
Table 2: Comparative In Vivo Pharmacokinetics and Metabolism of Tenofovir Prodrugs
| Parameter | Animal Model | TDF | TAF | TMF | Reference |
| Liver TFV-DP Exposure (AUC) | Rats | Lower | Higher (2.48x TDF) | Highest (3.55x TDF) | |
| Plasma Tenofovir Exposure (AUC) | Humans | 1918.0 ng·h/mL (300mg) | 267.7 ng·h/mL (25mg) | - | |
| Tissue Distribution | Mice | Wide distribution, high in digestive tract, liver, kidneys | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Analysis of Intracellular Tenofovir Metabolites
-
Cell Culture and Treatment: HepG2 cells or primary human hepatocytes are seeded in tissue culture plates and grown to confluence. The cells are then incubated with a specific concentration of tenofovir or its prodrug (e.g., 10 µM tenofovir) for various time points (e.g., 2, 6, 24 hours).
-
Metabolite Extraction: After incubation, the drug-containing medium is removed, and the cells are washed with ice-cold phosphate-buffered saline. Intracellular metabolites are extracted by adding a solvent like 70% methanol and storing at -20°C.
-
Quantification by LC/MS/MS: Cellular debris is removed by centrifugation. The supernatant containing the metabolites is dried and then resuspended. The concentrations of tenofovir and its phosphorylated metabolites (tenofovir monophosphate, TFV-MP; and tenofovir diphosphate, TFV-DP) are quantified using transient ion-pairing high-performance liquid chromatography coupled to tandem mass spectrometry (LC/MS/MS).
In Vitro Antiviral Activity Assay (HBV)
-
Cell Line: HepG2.2.15 cells, which stably replicate and secrete HBV DNA, are commonly used.
-
Drug Treatment: Cells are seeded in 96-well plates and incubated with various concentrations of the antiviral compounds. The medium is replaced with fresh drug-containing medium at regular intervals (e.g., every 3 days).
-
HBV DNA Quantification: The amount of HBV DNA in the cell culture supernatant is quantified using real-time PCR at different time points.
-
EC50 Calculation: The 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of viral replication, is calculated from the dose-response curve.
In Vivo Pharmacokinetic Studies in Animal Models
-
Animal Models: Mice or rats are commonly used to evaluate the pharmacokinetics of tenofovir and its prodrugs.
-
Drug Administration: The drugs are administered to the animals, typically via oral gavage.
-
Sample Collection: Blood and tissue samples (e.g., liver, kidneys) are collected at various time points after drug administration.
-
Bioanalysis: The concentrations of the parent drug and its metabolites in plasma and tissue homogenates are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is performed to estimate key pharmacokinetic parameters such as area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2).
Visualizing Tenofovir's Metabolic Journey
The following diagrams illustrate the key pathways and workflows related to tenofovir metabolism and its in vitro-in vivo correlation.
Caption: Metabolic activation pathway of tenofovir prodrugs.
Caption: Workflow for in vitro-in vivo correlation of tenofovir metabolism.
References
Safety Operating Guide
Proper Disposal of rac Tenofovir-d6: A Guide for Laboratory Professionals
The proper disposal of rac Tenofovir-d6, a deuterated analog of the antiviral agent Tenofovir, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides a procedural, step-by-step plan for its safe handling and disposal. All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by an environmental health and safety professional.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate exposure risks. The substance is classified as a hazardous chemical that can cause skin irritation and serious eye damage[1][2].
-
Eye Protection: Wear chemical safety goggles or a face shield[1][3].
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention as the substance can cause serious eye damage.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Waste Identification and Classification
This compound must be managed as a hazardous chemical waste. Improper disposal, such as discarding it in standard laboratory trash or pouring it down the drain, can lead to environmental contamination and significant regulatory penalties. Laboratory waste is regulated from the moment it is generated until its final disposal.
Step-by-Step Disposal Procedure
1. Waste Container Selection and Labeling
-
Select an Appropriate Container: Choose a container that is in good condition, free of leaks, and compatible with the chemical waste. Plastic containers are often preferred. If the original container is in good condition, it may be used for waste accumulation.
-
Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name, "this compound," and the composition of any mixtures, including solvents or other chemicals. Do not use chemical abbreviations or formulas.
2. Waste Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste. This minimizes the release of vapors and prevents spills.
-
Segregate Incompatible Wastes: Store this compound waste away from incompatible materials to prevent dangerous chemical reactions.
-
Adhere to Storage Limits: Be aware of the regulatory limits for storing hazardous waste in an SAA. Once these limits are reached, the waste must be removed from the laboratory within a specified timeframe.
| Storage Parameter | Limit | Regulatory Requirement |
| Maximum Volume | 55 gallons | A maximum of 55 gallons of hazardous waste may be stored in an SAA. |
| Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | For "P-listed" acutely toxic wastes, the storage limit is significantly lower. |
| Time Limit (Full Container) | 3 days | Containers must be removed from the SAA within three days after becoming full. |
| Time Limit (Partially Full) | 1 year | Partially filled containers may remain in an SAA for up to one year. |
3. Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the waste yourself. Your institution's EHS department (or equivalent) is responsible for the collection and proper disposal of hazardous chemical waste.
-
Schedule a Pickup: When your waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the EHS department or its designated hazardous waste contractor.
-
Maintain Records: Keep accurate records of the waste you generate, including the chemical name, quantity, and accumulation start date. This documentation is a critical part of regulatory compliance.
4. Disposal of Empty Containers
Containers that once held this compound must also be disposed of properly.
-
Triple Rinsing: An empty container must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.
-
Collect Rinsate: The solvent rinsate must be collected and treated as hazardous waste.
-
Final Disposal: Once triple-rinsed and air-dried, and with the label defaced or removed, the container may be disposed of as regular trash or recycling, depending on institutional policy.
Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling rac Tenofovir-d6
Essential protocols for the safe handling, use, and disposal of rac Tenofovir-d6 in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
Researchers and drug development professionals require robust safety and logistical information to handle potent pharmaceutical compounds like this compound. This guide provides essential, step-by-step procedures to minimize exposure risk and ensure a safe laboratory environment, from initial receipt to final disposal.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] One Safety Data Sheet (SDS) also indicates that it can cause serious eye damage. Therefore, adherence to stringent PPE protocols is mandatory.
For all procedures involving this compound, the following personal protective equipment should be worn:
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes and airborne particles. A face shield offers additional protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for any signs of degradation or puncture before use and should be changed regularly, especially if contamination is suspected. Double gloving is recommended when handling the solid compound. |
| Body | Laboratory Coat or Impervious Gown | A fully fastened laboratory coat should be worn to protect skin and personal clothing. For procedures with a higher risk of splashes or when handling larger quantities, an impervious gown is recommended. |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary when handling the powder form of Tenofovir-d6 outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation.[1] The type of respirator should be selected based on a risk assessment of the specific procedure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following operational plan outlines the procedures for receiving, storing, handling, and disposing of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the packaging for any signs of damage or leakage. If the container is compromised, implement spill control procedures immediately.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a designated, well-ventilated, and restricted-access area. It should be stored away from incompatible materials.
Handling Procedures
All handling of this compound, especially in its solid form, must be conducted in a controlled environment to prevent the generation and dispersal of dust.
-
Engineering Controls:
-
Weighing: All weighing of solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation and Use: All procedures involving the preparation and use of this compound solutions should be conducted within a chemical fume hood.
-
-
Procedural Steps:
-
Preparation: Before starting any work, ensure the work area within the fume hood is clean and decontaminated. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Use a dedicated spatula and weighing paper. Handle the container of solid this compound with care to avoid generating dust.
-
Dissolving: To prepare a solution, slowly add the weighed powder to the solvent in a suitable container within the fume hood. Avoid vigorous stirring that could cause splashing.
-
Experimental Use: Conduct all experimental procedures involving this compound within the chemical fume hood.
-
Decontamination and Cleaning
-
Surface Decontamination: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with this compound. A recommended procedure is to first wipe surfaces with a detergent solution, followed by a rinse with 70% ethanol.
-
Equipment Cleaning: Reusable equipment should be thoroughly cleaned according to standard laboratory procedures, ensuring all residues of the compound are removed.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, disposable labware, and any absorbent material from spill cleanups should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Disposal Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for the preparation of a stock solution of this compound, incorporating all necessary safety measures.
-
Calculate Required Mass: Determine the mass of this compound required to achieve the desired concentration and volume of the stock solution.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the workspace is clean.
-
Don PPE: Wear all required personal protective equipment.
-
Weigh Compound: In the ventilated balance enclosure or fume hood, accurately weigh the calculated mass of this compound onto weighing paper.
-
Transfer to Volumetric Flask: Carefully transfer the weighed powder into an appropriately sized volumetric flask.
-
Dissolve: Add a small amount of the desired solvent (e.g., DMSO, water) to the flask and gently swirl to dissolve the compound completely.
-
Bring to Volume: Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and Store: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under appropriate conditions as recommended by the manufacturer.
Visualizing the Workflow
To further clarify the procedural flow and logical relationships in handling this compound, the following diagrams have been generated.
Caption: Workflow for Safe Handling of this compound
Caption: Emergency Response for Accidental Exposure
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
